molecular formula C11H20N4O4 B2784958 N3-D-Lys(boc)-oh

N3-D-Lys(boc)-oh

Cat. No.: B2784958
M. Wt: 272.30 g/mol
InChI Key: KROYNWSGVIHIMN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-D-Lys(boc)-oh is a useful research compound. Its molecular formula is C11H20N4O4 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-azido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)13-7-5-4-6-8(9(16)17)14-15-12/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROYNWSGVIHIMN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N3-D-Lys(boc)-oh for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles and Applications of Nα-azido-Nε-(tert-butoxycarbonyl)-D-lysine

Introduction

N3-D-Lys(boc)-oh, chemically known as (R)-2-azido-6-((tert-butoxycarbonyl)amino)hexanoic acid, is a synthetically modified amino acid derivative of D-lysine. It serves as a crucial building block in the fields of chemical biology, peptide synthesis, and drug development. Its unique structure, featuring an azide group at the alpha-carbon (Nα) and a tert-butbutoxycarbonyl (Boc) protecting group on the side-chain amino group (Nε), makes it a versatile tool for bioorthogonal chemistry. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data for researchers and professionals in drug development.

This compound is primarily utilized as a click chemistry reagent. The azide moiety allows for highly specific and efficient conjugation to molecules containing alkyne groups through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These bioorthogonal reactions are invaluable for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), and for labeling biomolecules.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental conditions.

PropertyValueReference
Chemical Formula C11H20N4O4--INVALID-LINK--
Molecular Weight 272.30 g/mol --INVALID-LINK--
Appearance White to off-white solidTypical for this type of compound
Solubility Soluble in organic solvents like DMF, DMSOGeneral knowledge for protected amino acids
Storage Store at -20°C for long-term stabilityGeneral recommendation for azido compounds

Experimental Protocols

Synthesis of Nα-azido-Nε-Boc-D-lysine

Materials:

  • Nε-Boc-D-lysine

  • Imidazole-1-sulfonyl azide hydrochloride (or other diazo transfer reagent)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (EtOAc) for extraction

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) for drying

Procedure:

  • Dissolution: Dissolve Nε-Boc-D-lysine in a biphasic solvent mixture of water, methanol, and dichloromethane.

  • Addition of Reagents: Add a catalytic amount of copper(II) sulfate pentahydrate. Add imidazole-1-sulfonyl azide hydrochloride as the diazo transfer reagent.

  • pH Adjustment: Adjust the pH of the mixture to approximately 9 using an aqueous solution of potassium carbonate.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 18-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, dilute the mixture with dichloromethane and separate the aqueous phase.

  • Extraction: Extract the organic phase with a saturated sodium bicarbonate solution. Combine the aqueous extracts and wash with diethyl ether.

  • Acidification and Product Extraction: Acidify the combined aqueous phase to a pH of 2-3 with concentrated HCl. Extract the product with ethyl acetate.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel.

Expected Yield: Yields for diazo transfer reactions on amino acids can range from 60% to 75%.[]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry. The azide group is stable under the conditions of Fmoc deprotection (piperidine) and cleavage from the resin (trifluoroacetic acid).

Workflow for SPPS Incorporation:

spss_workflow resin Resin Swelling fmoc_deprotection Fmoc Deprotection resin->fmoc_deprotection 1. DMF coupling Amino Acid Coupling (this compound) fmoc_deprotection->coupling 2. Piperidine/DMF washing Washing coupling->washing 3. HBTU/DIEA repeat Repeat Cycle washing->repeat 4. DMF/DCM cleavage Cleavage & Deprotection washing->cleavage After final AA repeat->fmoc_deprotection For next amino acid purification Purification cleavage->purification 5. TFA cocktail final_peptide final_peptide purification->final_peptide Azido-Peptide

Caption: Workflow for incorporating this compound into a peptide sequence via Fmoc-SPPS.

Quantitative Parameters for SPPS:

ParameterValue/ConditionNotes
Resin Rink Amide or Wang resinChoice depends on the desired C-terminus (amide or carboxylic acid).
Coupling Reagents HBTU/DIEA or HATU/DIEAStandard activators for peptide synthesis.
Equivalents of Amino Acid 3-5 equivalentsTo ensure complete coupling.
Coupling Time 45-60 minutesCan be monitored by a Kaiser test.
Fmoc Deprotection 20% piperidine in DMFTypically a two-step process (e.g., 5 min + 15 min).
Cleavage Cocktail 95% TFA, 2.5% H2O, 2.5% TISTrifluoroacetic acid with scavengers to prevent side reactions.
Cleavage Time 2-3 hoursAt room temperature.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for conjugating the azido-peptide with an alkyne-containing molecule.

General CuAAC Protocol:

cuaac_protocol reagents Prepare Stock Solutions: - Azido-Peptide - Alkyne-Molecule - CuSO4 - THPTA (ligand) - Sodium Ascorbate premix Prepare Catalyst Premix: - CuSO4 + THPTA reagents->premix reaction_setup Reaction Setup: - Add Azido-Peptide and Alkyne-Molecule reagents->reaction_setup initiation Initiate Reaction: - Add Sodium Ascorbate reagents->initiation premix->reaction_setup reaction_setup->initiation incubation Incubate at Room Temperature initiation->incubation purification Purification incubation->purification product Triazole-linked Conjugate purification->product

Caption: General experimental workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Typical CuAAC Reaction Conditions:

ComponentFinal ConcentrationNotes
Azido-Peptide 1 mMCan be adjusted based on the specific application.
Alkyne-Molecule 1.2 - 2 mMA slight excess of the alkyne is often used.
CuSO4 0.1 - 0.25 mMThe copper(II) is reduced in situ to the active copper(I) catalyst.
THPTA (ligand) 0.5 - 1.25 mMA water-soluble ligand that stabilizes the Cu(I) catalyst and protects biomolecules.
Sodium Ascorbate 5 - 100 mMA reducing agent to generate and maintain the Cu(I) oxidation state.
Solvent Aqueous buffer (e.g., PBS)The reaction is bioorthogonal and can be performed in aqueous environments.
Reaction Time 1 - 4 hoursAt room temperature.
Reaction Yield > 90%CuAAC reactions are known for their high efficiency.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is an alternative to CuAAC that does not require a metal catalyst, making it particularly suitable for applications in living systems where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with azides.

SPAAC Reaction Principle:

spaac_principle azido_peptide Azido-Peptide (containing this compound) product Stable Triazole Conjugate azido_peptide->product [3+2] Cycloaddition strained_alkyne Strained Cyclooctyne (e.g., DBCO, BCN) strained_alkyne->product

Caption: The principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Typical SPAAC Reaction Conditions:

ParameterConditionNotes
Reactants Azido-peptide and a strained alkyne (e.g., DBCO-functionalized molecule)Typically used in a 1:1 to 1:1.5 molar ratio.
Solvent Physiological buffer (e.g., PBS, pH 7.4)The reaction is biocompatible.
Temperature 37°C or room temperatureThe reaction proceeds readily at physiological temperatures.
Reaction Time 1 - 12 hoursReaction times can vary depending on the specific strained alkyne used.
Catalyst None requiredThis is a key advantage of SPAAC.

Characterization Data

While specific NMR spectra for this compound were not found in the provided search results, the expected 1H NMR and 13C NMR spectral data can be inferred from the analysis of similar structures like Boc-Lys-OH and other Fmoc-protected amino acids.

Expected 1H NMR (in CDCl3 or MeOD-d4):

  • ~1.4 ppm: A strong singlet corresponding to the 9 protons of the Boc group.

  • ~1.5-1.9 ppm: Multiplets from the β, γ, and δ methylene protons of the lysine side chain.

  • ~3.1 ppm: A multiplet from the ε methylene protons adjacent to the Boc-protected nitrogen.

  • ~4.2 ppm: A multiplet corresponding to the α-proton.

  • Variable (broad singlet): A peak for the carboxylic acid proton.

  • Variable (broad singlet): A peak for the NH proton of the Boc group.

Expected 13C NMR (in CDCl3 or MeOD-d4):

  • ~22-35 ppm: Peaks for the β, γ, and δ carbons of the lysine side chain.

  • ~28 ppm: A strong peak for the three methyl carbons of the Boc group.

  • ~40 ppm: A peak for the ε carbon of the lysine side chain.

  • ~55-60 ppm: A peak for the α-carbon.

  • ~80 ppm: A peak for the quaternary carbon of the Boc group.

  • ~156 ppm: A peak for the carbonyl carbon of the Boc group.

  • ~175 ppm: A peak for the carboxylic acid carbon.

Conclusion

This compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its ability to participate in highly efficient and specific click chemistry reactions, combined with its compatibility with standard peptide synthesis methodologies, makes it an invaluable component in the construction of complex and functional biomolecules. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful application of this compound in a variety of research and development settings.

References

An In-depth Technical Guide to Nα-azido-Nε-Boc-D-lysine (N3-D-Lys(boc)-oh)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Nα-azido-Nε-Boc-D-lysine, a versatile synthetic amino acid derivative.

Core Chemical Properties

Nα-azido-Nε-Boc-D-lysine, systematically named (R)-2-azido-6-((tert-butoxycarbonyl)amino)hexanoic acid, is a modified D-lysine residue. Its structure is characterized by the replacement of the α-amino group with an azide (N3) moiety and the protection of the ε-amino group with a tert-butyloxycarbonyl (Boc) group. This unique combination of functional groups makes it a valuable reagent in bioorthogonal chemistry and peptide synthesis.

Table 1: Physicochemical Properties of N3-D-Lys(boc)-oh

PropertyValueCitations
CAS Number 1178899-92-7[1][2]
Molecular Formula C11H20N4O4[1][3]
Molecular Weight 272.3 g/mol [1]
Appearance White crystalline powder
Melting Point 60-66 °C
Purity ≥99%
Optical Rotation [a]D20 = +43 ± 2º (c=1 in DMF)
Storage Conditions 0-8 °C

Key Applications in Research and Development

The presence of a bioorthogonal azide group is central to the utility of this compound. This functional group is stable under typical peptide synthesis conditions and does not react with most biological molecules, making it an ideal handle for specific chemical modifications.

2.1. Peptide Synthesis and Modification

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of an azide group into a peptide sequence. This allows for:

  • Post-synthesis modification: The azide-containing peptide can be conjugated with various molecules, such as fluorophores, PEG chains, or small molecule drugs.

  • Peptide cyclization: Intramolecular click reactions can be employed to create cyclic peptides with enhanced stability and bioactivity.

  • Synthesis of complex peptide architectures: The azide group's stability to many protecting groups makes it suitable for creating branched or complex peptide structures.

2.2. Bioconjugation via Click Chemistry

The azide moiety of this compound is a key reactant in "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions. This enables the covalent linking of peptides or other molecules containing this residue to complementary reaction partners.

The two primary types of click chemistry reactions involving azides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between an azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that takes place between an azide and a strained cyclooctyne, such as DBCO or BCN, and is particularly useful for applications in living systems where copper toxicity is a concern.

2.3. Drug Development and Material Science

In drug development, this compound is instrumental in creating antibody-drug conjugates (ADCs) and targeted drug delivery systems. The ability to precisely attach a therapeutic agent to a targeting peptide or antibody via a stable triazole linkage is a significant advantage. Furthermore, it is used in material science to functionalize surfaces and nanoparticles for applications in diagnostics and nanotechnology.

Experimental Protocols and Workflows

While specific experimental conditions may vary, the following sections outline generalized protocols for the use of this compound.

3.1. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard Boc or Fmoc-based SPPS protocols. In a typical Fmoc-based synthesis:

  • The N-terminal Fmoc group of the resin-bound peptide is removed (deprotected) using a piperidine solution.

  • This compound is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

  • The activated amino acid is added to the resin to couple with the deprotected N-terminus of the peptide.

  • The resin is washed to remove excess reagents.

  • These steps are repeated for each subsequent amino acid in the sequence.

  • Upon completion of the synthesis, the peptide is cleaved from the resin, and side-chain protecting groups (excluding the Boc group on the azido-lysine if desired for further steps) are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

3.2. General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolution: Dissolve the azide-containing peptide and the alkyne-containing molecule in a suitable solvent mixture, such as a buffer/organic solvent system (e.g., PBS/DMSO).

  • Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This can be Cu(I) directly or generated in situ from a Cu(II) salt (e.g., CuSO4) with a reducing agent (e.g., sodium ascorbate).

  • Reaction: Add the copper catalyst and a copper-ligand (e.g., TBTA) to the reaction mixture.

  • Incubation: Allow the reaction to proceed at room temperature with gentle agitation. Reaction times can range from 1 to 24 hours.

  • Purification: The resulting triazole-linked conjugate is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Pathways

The following diagrams illustrate the key applications and reaction pathways involving this compound.

G cluster_0 Applications of this compound N3_Lys This compound Peptide_Synthesis Peptide Synthesis (SPPS) N3_Lys->Peptide_Synthesis Click_Chemistry Click Chemistry N3_Lys->Click_Chemistry Azide_Peptide Azide-Containing Peptide Peptide_Synthesis->Azide_Peptide Bioconjugation Bioconjugation Azide_Peptide->Bioconjugation Drug_Development Drug Development Azide_Peptide->Drug_Development Material_Science Material Science Azide_Peptide->Material_Science

Caption: Core applications of this compound.

G cluster_1 Click Chemistry Reaction Pathways cluster_cuaac CuAAC cluster_spaac SPAAC (Copper-Free) Azide_Peptide Azide-Containing Peptide (from this compound) Cu Cu(I) Catalyst + Ligand Azide_Peptide->Cu Triazole_Sp Triazole Conjugate Azide_Peptide->Triazole_Sp Alkyne Terminal Alkyne Molecule Alkyne->Cu Triazole_Cu 1,4-Triazole Conjugate Cu->Triazole_Cu Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole_Sp

Caption: Click chemistry pathways for azide-modified peptides.

Biological Signaling Pathways

This compound is a synthetic amino acid derivative designed for chemical biology and synthetic chemistry applications. There is currently no evidence to suggest that it is involved in or interacts with natural biological signaling pathways. Its utility lies in its bioorthogonality, meaning it does not interfere with native biological processes, making it an excellent tool for labeling and tracking biomolecules in a biological environment.

Conclusion

Nα-azido-Nε-Boc-D-lysine is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its key feature, the azide group, provides a reliable handle for a wide range of modifications via click chemistry, enabling the synthesis of complex peptides, bioconjugates, and materials for advanced therapeutic and diagnostic applications. The Boc protecting group ensures its compatibility with standard peptide synthesis strategies, making it an accessible and valuable reagent for a broad scientific audience.

References

An In-depth Technical Guide to Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of peptides. Boc-protected amino acids are indispensable intermediates that offer acid-labile protection of the α-amino group, enabling the sequential and controlled formation of peptide bonds.[][2][3] Their stability under neutral or basic conditions makes them highly suitable for complex, multi-step synthetic strategies, underpinning their widespread use in both academic research and the pharmaceutical industry.[] This guide provides a comprehensive overview of the chemistry, application, and experimental considerations for utilizing Boc-protected amino acids.

Core Concepts of the Boc Protecting Group

The Boc group is a carbamate that temporarily masks the nucleophilicity of an amine.[4] This protection is crucial during peptide synthesis to prevent the amino group of one amino acid from reacting with the activated carboxyl group of another in an uncontrolled manner.

  • Chemical Structure and Properties: The Boc group is valued for its resistance to a wide range of chemical conditions, including basic hydrolysis and catalytic hydrogenation. Its key feature is its lability under moderately acidic conditions, which allows for its selective removal without disturbing other acid-sensitive protecting groups, such as the benzyl (Bzl) group often used for side-chain protection. This selective deprotection strategy is fundamental to the Boc/Bzl protection scheme in Solid-Phase Peptide Synthesis (SPPS).

  • Orthogonal Protection Schemes: The acid-lability of the Boc group makes it orthogonal to other common amino acid protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is removed with a base, and Cbz (benzyloxycarbonyl), which is cleaved by catalytic hydrogenation. This orthogonality allows for the strategic deprotection of specific functional groups within a complex molecule.

Mechanism of Boc Protection and Deprotection

2.1. Boc Protection

The most common method for introducing the Boc group onto an amino acid is through the reaction of the amino group with di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride"). The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride. The resulting intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol. This decomposition provides a strong thermodynamic driving force for the reaction. While the reaction can proceed without a base, bases like sodium hydroxide or triethylamine are often used.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_NH2 R-NH₂ (Amino Acid) Intermediate [R-NH₂(⁺)-C(=O)O-tBu + tBuOCO₂⁻] R_NH2->Intermediate + Boc₂O Boc2O (tBuOCO)₂O (Boc Anhydride) Boc_AA R-NH-Boc (Boc-protected Amino Acid) Intermediate->Boc_AA tBuOH tBuOH Intermediate->tBuOH Decomposition CO2 CO₂ Intermediate->CO2 Boc_Deprotection_Mechanism Boc_AA R-NH-Boc Protonated_Boc [R-NH-C(=O(⁺)H)O-tBu] Boc_AA->Protonated_Boc + H⁺ H_plus H⁺ (Acid, e.g., TFA) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid Cleavage tButyl_Cation tBu⁺ Amine R-NH₃⁺ (Deprotected Amine) CO2 CO₂ Alkene Isobutylene Boc_SPPS_Workflow start Start: C-terminal Boc-AA attached to Resin deprotection 1. Nα-Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization 2. Neutralization (e.g., DIEA in DCM) deprotection->neutralization coupling 3. Coupling (Add next activated Boc-AA) neutralization->coupling wash 4. Wash (Remove excess reagents) coupling->wash repeat Repeat Cycle for next Amino Acid wash->repeat repeat->deprotection Yes final_cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., HF) repeat->final_cleavage No (Sequence Complete)

References

The Azide Group: A Linchpin in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide functional group (-N₃) has emerged as a cornerstone in the field of bioconjugation, enabling the precise and efficient covalent linking of biomolecules. Its small size, metabolic stability, and near-complete absence in biological systems make it an ideal bioorthogonal handle for a wide array of applications, from fundamental biological research to the development of targeted therapeutics.[1][2] This technical guide provides a comprehensive overview of the pivotal role of the azide group in key bioconjugation reactions, complete with quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.

Core Principles of Azide-Based Bioconjugation

The utility of the azide group in bioconjugation is rooted in its unique chemical properties. It is a small, abiotic functional group that exhibits remarkable stability in aqueous environments and is inert to the vast majority of functional groups found in biological systems.[1][2] This bioorthogonality ensures that reactions involving the azide group are highly selective and do not interfere with native cellular processes.[3] The azide can participate in a variety of highly efficient and specific ligation reactions, most notably the Staudinger ligation and azide-alkyne cycloadditions.

Key Bioconjugation Reactions Involving Azides

Staudinger Ligation

First described by Hermann Staudinger and later adapted for biological applications by Bertozzi and coworkers, the Staudinger ligation is a bioorthogonal reaction between an azide and a phosphine. The reaction proceeds through the formation of an aza-ylide intermediate, which is then trapped to form a stable amide bond. A "traceless" version of this reaction has also been developed, which leaves no residual phosphine oxide in the final product.

While the Staudinger ligation is highly selective and proceeds under mild, aqueous conditions without the need for a catalyst, it generally suffers from slower reaction kinetics compared to "click chemistry" reactions.

Quantitative Data: Staudinger Ligation Kinetics

Phosphine ReagentAzide PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Yield (%)Reference
(Diphenylphosphino)methanethiolPeptide-azide7.7 x 10⁻³95
Triphenylphosphine1-azido-4-nitrobenzene0.611>90
Perfluoroaryl azide phosphinePerfluoroaryl azideup to 18>90
Classic Staudinger LigationGeneric Azide1.9 x 10⁻³Not specified

Experimental Protocol: Staudinger Ligation for Cell Surface Labeling

This protocol describes the metabolic labeling of cell surface glycans with an azido sugar followed by ligation with a phosphine-FLAG probe.

Materials:

  • Cells of interest (e.g., Jurkat cells)

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

  • Phosphine-FLAG probe

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Anti-FLAG antibody conjugated to a fluorophore

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Metabolic Labeling: Culture cells in the presence of Ac4ManNAz (e.g., 25-50 µM) for 1-3 days.

  • Cell Harvesting: Harvest cells by centrifugation and wash three times with PBS.

  • Fixation and Permeabilization (for intracellular staining): Fix cells with fixation buffer for 15 minutes, wash with PBS, and then permeabilize with permeabilization buffer for 10 minutes. Wash again with PBS.

  • Staudinger Ligation: Incubate the cells with the phosphine-FLAG probe (e.g., 100 µM in PBS) for 1-2 hours at room temperature.

  • Immunofluorescent Staining: Wash the cells with PBS and then block with blocking buffer for 30 minutes. Incubate with the anti-FLAG-fluorophore antibody for 1 hour at room temperature.

  • Staining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI, and mount on a microscope slide with mounting medium.

Staudinger_Ligation_Workflow cluster_cell_culture Cell Culture cluster_ligation Bioconjugation cluster_detection Detection Metabolic_Labeling Metabolic Labeling with Azido Sugar (Ac4ManNAz) Staudinger_Ligation Staudinger Ligation with Phosphine-Probe Metabolic_Labeling->Staudinger_Ligation Azide-labeled cells Immunostaining Immunofluorescent Staining Staudinger_Ligation->Immunostaining Probe-labeled cells Microscopy Fluorescence Microscopy Immunostaining->Microscopy Fluorescently labeled cells

Caption: Workflow for cell surface labeling via Staudinger ligation.

Azide-Alkyne Cycloaddition (Click Chemistry)

The 1,3-dipolar cycloaddition between an azide and an alkyne, often referred to as "click chemistry," is one of the most powerful and widely used bioconjugation reactions. It is characterized by high yields, exceptional selectivity, and mild reaction conditions. There are two main variants of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. The copper catalyst dramatically accelerates the reaction rate, allowing it to proceed rapidly at low concentrations and physiological temperatures. However, the cytotoxicity of copper has limited the application of CuAAC in living cells, although the use of copper-chelating ligands can mitigate this issue.

Quantitative Data: CuAAC Reaction Kinetics

AlkyneLigandSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
PhenylacetyleneTHPTA1-100
Propargyl alcoholTBTA~10
Internal AlkynesVariousLower end of 1-100 range
PicolylAzideTHPTASignificantly faster than standard CuAAC

Experimental Protocol: CuAAC for Protein Labeling

This protocol describes the general procedure for labeling an alkyne-modified protein with an azide-containing dye.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-containing dye

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine stock solution (e.g., 100 mM in water)

Procedure:

  • Prepare Protein Solution: In a microcentrifuge tube, prepare the alkyne-modified protein solution to the desired concentration.

  • Add Reagents: Add the azide-containing dye to the protein solution (typically a 2-4 fold molar excess).

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 1-2 minutes.

  • Add Catalyst and Scavenger: Add the catalyst premix and the aminoguanidine solution to the protein-dye mixture.

  • Initiate Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-24 hours.

  • Purification: Purify the protein conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_purification Purification Alkyne_Protein Alkyne-Modified Protein Reaction_Mix Combine Reagents & Incubate Alkyne_Protein->Reaction_Mix Azide_Dye Azide-Containing Dye Azide_Dye->Reaction_Mix Catalyst_Premix CuSO4/THPTA Premix Catalyst_Premix->Reaction_Mix Reducing_Agent Sodium Ascorbate Reducing_Agent->Reaction_Mix Purification Size-Exclusion Chromatography Reaction_Mix->Purification Final_Product Purified Protein Conjugate Purification->Final_Product

Caption: Experimental workflow for CuAAC-mediated protein labeling.

To overcome the cytotoxicity associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a metal catalyst. The high ring strain of the cyclooctyne provides the driving force for the reaction. SPAAC is highly bioorthogonal and has become a widely used tool for in vivo imaging and labeling.

Quantitative Data: SPAAC Reaction Kinetics

CyclooctyneAzide PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCOBenzyl azide~0.1 - 1.0
BCNBenzyl azide~0.01 - 0.1
DIBAC-650Azide-labeled chondrocytes1.2 x 10⁻³
General SPAACGeneric Azide10⁻³ - 1

Experimental Protocol: SPAAC for Peptide Conjugation

This protocol describes the conjugation of an azide-containing peptide with a DBCO-functionalized molecule.

Materials:

  • Azide-containing peptide

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO), if needed for solubility

Procedure:

  • Dissolve Reactants: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO reagent is typically used.

  • Reaction Incubation: Mix the solutions of the azide-peptide and the DBCO-molecule. Incubate the reaction mixture at room temperature or 37°C for 1-24 hours, depending on the reactant concentrations and reactivity.

  • Monitoring the Reaction: Monitor the progress of the reaction by analytical techniques such as RP-HPLC or LC-MS.

  • Purification of the Conjugate: Once the reaction is complete, purify the peptide conjugate from unreacted starting materials using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by analytical RP-HPLC and mass spectrometry.

SPAAC_Workflow cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis with Azido Amino Acid SPAAC_Reaction SPAAC Reaction with DBCO-Molecule SPPS->SPAAC_Reaction Azido-Peptide Purification RP-HPLC Purification SPAAC_Reaction->Purification Crude Conjugate Characterization LC-MS Characterization Purification->Characterization Purified Conjugate

Caption: Workflow for SPAAC-mediated peptide conjugation.

Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing molecular interactions in complex biological systems. In this method, a photoaffinity probe, which contains a ligand of interest derivatized with a photoreactive group (such as an aryl azide) and a reporter tag, is used to covalently label its binding partner upon photoactivation.

Aryl azides are commonly used photoreactive moieties due to their small size and stability in the dark. Upon irradiation with UV light, the aryl azide is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby amino acid residues at the binding site.

Quantitative Data: Photoaffinity Labeling Efficiency

Photoaffinity ProbeTargetPhotoattachment Efficiency (%)Irradiation Wavelength (nm)Reference
[3H]Progestin aryl azide 7Progesterone receptor60 (at 1h)Not specified
[3H]-R 5020Progesterone receptor2.2 (at 1h)Not specified
General Aryl AzidesGeneric Proteins<30260-365
DNA-programmed PALGeneric Proteins~7-fold improvementNot specified

Experimental Protocol: Photoaffinity Labeling and Chemoproteomic Analysis

This protocol outlines a general workflow for identifying the protein targets of a small molecule using a photoaffinity probe.

Materials:

  • Cells or cell lysate

  • Aryl azide-containing photoaffinity probe

  • UV lamp (e.g., 365 nm)

  • Lysis buffer

  • Biotin-alkyne or biotin-phosphine probe for click chemistry or Staudinger ligation

  • Streptavidin-agarose beads

  • Wash buffers

  • Trypsin

  • Mass spectrometer

Procedure:

  • Probe Incubation: Incubate cells or cell lysate with the photoaffinity probe.

  • Photo-crosslinking: Irradiate the sample with UV light to induce covalent cross-linking of the probe to its target proteins.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Bioorthogonal Ligation: Perform a click chemistry reaction (CuAAC or SPAAC) or a Staudinger ligation to attach a biotin tag to the azide handle on the probe.

  • Enrichment of Labeled Proteins: Incubate the biotinylated lysate with streptavidin-agarose beads to capture the labeled proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the captured proteins into peptides using trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by mass spectrometry to identify the target proteins.

PAL_Workflow cluster_labeling Labeling cluster_enrichment Enrichment cluster_identification Identification Probe_Incubation Incubate Cells with Photoaffinity Probe UV_Irradiation UV Irradiation (Cross-linking) Probe_Incubation->UV_Irradiation Lysis Cell Lysis UV_Irradiation->Lysis Click_Chemistry Bioorthogonal Ligation (e.g., Click Chemistry) Lysis->Click_Chemistry Streptavidin_Pull_down Streptavidin Pull-down Click_Chemistry->Streptavidin_Pull_down Digestion On-Bead Digestion Streptavidin_Pull_down->Digestion MS_Analysis Mass Spectrometry Analysis Digestion->MS_Analysis

Caption: Chemoproteomic workflow using photoaffinity labeling.

Applications in Drug Development

The versatility of azide-based bioconjugation has made it an indispensable tool in modern drug development.

Antibody-Drug Conjugates (ADCs)

Click chemistry, particularly SPAAC, is widely used for the synthesis of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a cytotoxic payload. The high specificity and efficiency of click chemistry allow for the site-specific conjugation of the drug to the antibody, resulting in homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR).

ADC_Synthesis_Workflow cluster_modification Antibody Modification cluster_conjugation Conjugation cluster_characterization Characterization Antibody Monoclonal Antibody Azide_Introduction Introduce Azide Handle (e.g., via Glycoengineering) Antibody->Azide_Introduction SPAAC_Conjugation SPAAC Conjugation Azide_Introduction->SPAAC_Conjugation Azide-Modified Antibody Drug_Linker Drug-Linker with Strained Alkyne Drug_Linker->SPAAC_Conjugation Purification Purification SPAAC_Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC Characterization Characterization (e.g., DAR determination) ADC->Characterization

Caption: Workflow for antibody-drug conjugate synthesis using click chemistry.

Probing G Protein-Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane proteins that are major drug targets. Azide-modified ligands can be used as chemical probes to study GPCR signaling pathways. For example, a photoaffinity probe containing an azide group can be used to identify the binding partners of a GPCR ligand and to map the ligand-binding site. This information is crucial for the design of new drugs that target GPCRs with high specificity and efficacy.

GPCR_Signaling_Pathway Ligand Azide-Modified Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Simplified GPCR signaling pathway probed by an azide-modified ligand.

Conclusion

The azide group has proven to be an exceptionally versatile and powerful tool in the field of bioconjugation. Its unique combination of small size, stability, and bioorthogonality has enabled the development of a suite of robust and highly selective ligation reactions. These reactions have had a profound impact on our ability to study and manipulate biological systems, and they continue to drive innovation in drug discovery and development. As new azide-based chemistries and applications continue to emerge, the role of the azide group as a linchpin in bioconjugation is set to expand even further.

References

An In-depth Technical Guide on the Mechanism of Action of N3-D-Lys(boc)-oh in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-D-Lys(boc)-oh and its central role as a building block in click chemistry. We will delve into the core mechanisms, present relevant quantitative data, provide detailed experimental protocols, and visualize the key processes to offer a practical resource for leveraging this powerful tool in chemical biology and drug discovery.

Introduction to this compound and Click Chemistry

In the landscape of modern chemical biology and drug discovery, the ability to selectively and efficiently modify biomolecules is paramount. "Click chemistry," a concept introduced by Nobel laureate K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and biocompatible. At the heart of many of these powerful reactions is the azide functional group (–N₃), a small, bioorthogonal handle that can be readily introduced into biomolecules.[1]

This compound, also known as (R)-2-Azido-6-(tert-butyloxycarbonylamino)hexanoic acid, is a non-canonical amino acid derivative that serves as a versatile building block for these applications.[2][3] It is a derivative of the D-enantiomer of lysine, featuring two critical modifications:

  • An azide group (–N₃) at the α-carbon, which acts as the reactive handle for click chemistry.

  • A tert-butyloxycarbonyl (Boc) protecting group on the ε-amino group of the side chain, which prevents unwanted side reactions during synthesis.[3][4]

The azide group is an ideal bioorthogonal handle due to its small size, stability in biological systems, and highly specific reactivity with alkynes. The incorporation of azide-containing amino acids like this compound into peptides and proteins allows for the precise placement of this versatile functional group, enabling targeted modifications.

This guide will focus on the two primary forms of azide-alkyne click chemistry where this compound is a key reactant:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Core Mechanism of Action: The CuAAC Reaction

The most prominent application of this compound is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a highly efficient and regioselective process that joins the azide group of this compound with a terminal alkyne on a target molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is characterized by its rapid kinetics, high yields, and compatibility with a wide range of functional groups and solvents, including water.

The mechanism of CuAAC involves a multi-step catalytic cycle facilitated by a copper(I) catalyst. While the precise mechanism can be influenced by ligands and reaction conditions, a generally accepted pathway, often involving a dinuclear copper intermediate, is as follows:

  • Formation of Copper(I) Acetylide: The cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne of the reaction partner. This interaction forms a highly reactive copper(I) acetylide complex.

  • Azide Coordination and Cycloaddition: The azide group of this compound then coordinates to the copper center. The key carbon-nitrogen bond-forming event occurs as the terminal nitrogen of the azide performs a nucleophilic attack on the activated alkyne carbon. This leads to the formation of a six-membered copper-containing metallacycle intermediate.

  • Rearrangement and Product Formation: This intermediate undergoes rearrangement to yield a more stable copper(I) triazole intermediate.

  • Protonolysis and Catalyst Regeneration: The final step is protonation, which cleaves the copper-triazole bond, releasing the final 1,4-disubstituted triazole product and regenerating the active copper(I) catalyst to re-enter the cycle.

The catalytic cycle of the CuAAC reaction is depicted below.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide + Alkyne Alkyne R'-C≡CH (Terminal Alkyne) Alkyne->Cu_Acetylide Metallacycle Six-Membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Azide This compound (R-N3) Azide->Metallacycle Cu_Triazole Cu(I)-Triazole Intermediate Metallacycle->Cu_Triazole Rearrangement Cu_Triazole->Cu_I Regeneration Product 1,4-Disubstituted Triazole Cu_Triazole->Product + H+

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data and Reaction Parameters

The efficiency of the CuAAC reaction is one of its most attractive features, with many reports citing near-quantitative yields. The reaction conditions are highly tunable to accommodate various substrates, including sensitive biomolecules.

ParameterTypical Condition/ValueNotesReference
Yield >95%Often quantitative or near-quantitative.
Reaction Time 5 hours to 18 hoursHighly dependent on catalyst, ligand, temperature, and concentration.
Temperature Room Temperature to 50 °CMild conditions are generally sufficient.
pH Range 4–12Demonstrates wide tolerance, making it suitable for biological applications.
Solvents DMF, DMSO, Water, tBuOH/H₂OThe reaction is compatible with a variety of organic and aqueous systems.
Copper Source CuSO₄ (+ reductant), CuI, CuBrCu(II) salts with a reducing agent (like sodium ascorbate) are common to generate Cu(I) in situ.
Ligands TBTA, THPTA, HistidineLigands stabilize the Cu(I) state, accelerate the reaction, and protect biomolecules from damage.

Detailed Experimental Protocols

Herein, we provide a generic protocol for the CuAAC conjugation of an alkyne-modified protein with this compound. This protocol is adaptable for various scales and substrates.

  • This compound Stock (10 mM): Dissolve the required amount of this compound in DMSO or a suitable aqueous buffer.

  • Copper(II) Sulfate Stock (20 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • Ligand Stock (e.g., THPTA, 50 mM): Dissolve the ligand in deionized water.

  • Sodium Ascorbate Stock (100 mM): Prepare this solution fresh by dissolving sodium ascorbate in deionized water. Degas the solution to remove oxygen.

This protocol assumes a final reaction volume of 500 µL with a final alkyne-protein concentration of ~50 µM.

  • In a microcentrifuge tube, combine the following in order:

    • 432.5 µL of the alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • 10 µL of 5 mM this compound solution (final concentration: 100 µM, a ~2-fold excess).

  • Prepare the catalyst premix by combining 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. Add this 7.5 µL premix to the reaction tube.

    • Final concentrations: 0.10 mM CuSO₄ and 0.50 mM THPTA (5:1 ligand to copper ratio).

  • Initiate the reaction by adding 50 µL of freshly prepared 100 mM sodium ascorbate.

    • Final concentration: 10 mM.

  • Gently mix the solution by inverting the tube. If possible, purge the headspace with an inert gas (e.g., nitrogen or argon) and seal the tube.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Remove excess reagents and the catalyst using size-exclusion chromatography or dialysis.

The following diagram illustrates the general workflow for a CuAAC bioconjugation experiment.

CuAAC_Workflow start Start prep_reagents Prepare Stock Solutions (Azide, Alkyne-Protein, CuSO4, Ligand, Ascorbate) start->prep_reagents mix_protein_azide Combine Alkyne-Protein and this compound prep_reagents->mix_protein_azide add_catalyst Add Catalyst Premix (CuSO4 + Ligand) mix_protein_azide->add_catalyst initiate Initiate Reaction (Add Sodium Ascorbate) add_catalyst->initiate incubate Incubate at Room Temp (1-16 hours) initiate->incubate purify Purify Conjugate (e.g., SEC or Dialysis) incubate->purify analyze Analyze Product (SDS-PAGE, MS, etc.) purify->analyze end End analyze->end

Caption: A generalized experimental workflow for protein modification using CuAAC.

Alternative Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While CuAAC is highly efficient, the potential cytotoxicity of copper can be a concern for in vivo applications. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative.

In SPAAC, this compound reacts with a cyclooctyne (a highly strained alkyne), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.

The logical relationship between these two primary click chemistry pathways is shown below.

Click_Chemistry_Pathways cluster_alkynes Alkyne Reaction Partners cluster_reactions Reaction Types Azide This compound (Azide Source) CuAAC CuAAC (Copper-Catalyzed) Azide->CuAAC SPAAC SPAAC (Strain-Promoted / Copper-Free) Azide->SPAAC TerminalAlkyne Terminal Alkyne (e.g., Propargyl group) TerminalAlkyne->CuAAC StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) StrainedAlkyne->SPAAC Product Stable Triazole Conjugate CuAAC->Product SPAAC->Product

Caption: Logical relationship between CuAAC and SPAAC pathways for azide-alkyne cycloaddition.

Conclusion

This compound is a fundamental building block in the field of bioconjugation and chemical biology. Its azide functionality serves as a versatile handle for the highly efficient and specific reactions of click chemistry. The core mechanism of action, primarily through the robust and high-yielding CuAAC reaction, allows for the precise and stable covalent linkage of this amino acid derivative to a vast array of molecules. With the availability of both copper-catalyzed and copper-free (SPAAC) methods, researchers have a powerful and adaptable toolkit for applications ranging from peptide synthesis and protein labeling to the development of advanced antibody-drug conjugates and novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of this compound in your research endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of Nα-azido-Nε-tert-butyloxycarbonyl-D-lysine (N3-D-Lys(boc)-oh)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of N3-D-Lys(boc)-oh, a critical reagent in bioconjugation and drug development. The document is intended for researchers, scientists, and professionals in the field of chemical biology and peptide chemistry. It details the physicochemical properties of the compound, presents solubility data in various solvents, and discusses its stability under different experimental conditions. Detailed experimental protocols for solubility and stability assessment are provided, along with graphical representations of key chemical pathways and workflows to facilitate understanding and application.

Introduction

Nα-azido-Nε-tert-butyloxycarbonyl-D-lysine, commonly referred to as this compound, is a non-natural, D-enantiomer of lysine that has been modified with two key functional groups: an azide (-N3) at the alpha-amino position and a tert-butyloxycarbonyl (Boc) protecting group on the epsilon-amino group of the side chain.[1] This unique structure makes it a valuable building block in solid-phase peptide synthesis (SPPS) and a versatile tool for "click chemistry."

The azide group enables highly efficient and specific conjugation to molecules containing alkyne groups through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cycloalkynes via strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] These bioorthogonal reactions are fundamental in creating complex biomolecules, including peptide-drug conjugates, fluorescently labeled peptides, and other functionalized biopolymers.[4] The Boc group provides robust protection for the side-chain amine, which is stable under the basic conditions used for Fmoc-deprotection in SPPS but can be readily removed with acid.

A thorough understanding of the solubility and stability of this compound is paramount for its effective use in synthesis, ensuring reproducibility, high yields, and purity of the final products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Synonyms (R)-2-Azido-6-(Boc-amino)caproic acid, Boc-D-Lys(N3)-OH
Molecular Formula C11H20N4O4
Molecular Weight 272.30 g/mol
Appearance Typically a white to off-white powder or solid
Key Functional Groups α-Azide, ε-Boc-protected amine, Carboxylic acid

Solubility of this compound

The solubility of protected amino acids is influenced by the nature of the protecting groups and the amino acid side chain. While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be inferred from structurally similar compounds and general principles of amino acid chemistry. The presence of the polar carboxylic acid and azide groups is contrasted by the hydrophobic Boc group and the aliphatic side chain.

Solubility Data Summary

The following table summarizes the expected solubility of this compound in common laboratory solvents. This data is compiled from information on related Boc-protected amino acids.

SolventTypeExpected SolubilityNotes
Water AqueousSlightly Soluble / PoorSolubility is expected to be low at neutral pH but can be increased by adjusting the pH. As a carboxylic acid, it will be more soluble in basic solutions (e.g., dilute NH4OH, NaHCO3).
Methanol (MeOH) Polar ProticSolubleOften used for Boc-protection reactions.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleA common solvent for hydrophobic peptides and derivatives. Sonication and gentle warming (to ~37°C) may be required to achieve higher concentrations.
Dimethylformamide (DMF) Polar AproticSolubleWidely used in solid-phase peptide synthesis and known to dissolve many protected amino acids.
Dichloromethane (DCM) Nonpolar AproticModerately SolubleUsed as a solvent for Boc-deprotection reactions with TFA.
Acetonitrile (ACN) Polar AproticSolubleCommon solvent used in HPLC and peptide purification.
Experimental Protocol: Solubility Determination

This protocol outlines a general method for determining the solubility of this compound.

  • Preparation: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Initial Test: Weigh a small, precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL of sterile water for a 10 mg/mL test) to the tube.

  • Dissolution Aids:

    • Vortex the mixture for 30 seconds.

    • If not fully dissolved, sonicate the sample for 10-15 minutes. Gentle warming (<40°C) can also be applied.

  • Observation: Visually inspect the solution. A clear, particle-free solution indicates complete dissolution. If the solution is cloudy or contains precipitate, the compound is not soluble at that concentration.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes. If a pellet forms, the compound is not fully dissolved. The clear supernatant can be used, but the concentration will be lower than calculated.

  • pH Adjustment (for aqueous solutions): If solubility is poor in water, add a small amount of a basic solution (e.g., 10% ammonium bicarbonate) dropwise to increase the pH and facilitate dissolution of the acidic compound. Conversely, for basic compounds, an acidic solution (e.g., 10% acetic acid) would be used.

Visualization: Solubility Testing Workflow

G start Start: Weigh this compound add_solvent Add Test Solvent start->add_solvent vortex Vortex Mixture add_solvent->vortex check1 Is Solution Clear? vortex->check1 sonicate Apply Sonication / Gentle Warming check1->sonicate No soluble Soluble at Test Concentration check1->soluble Yes check2 Is Solution Clear? sonicate->check2 adjust_ph Adjust pH (if aqueous) check2->adjust_ph No check2->soluble Yes check3 Is Solution Clear? adjust_ph->check3 check3->soluble Yes insoluble Insoluble at Test Concentration check3->insoluble No

Caption: Workflow for determining the solubility of this compound.

Stability of this compound

The stability of this compound is dictated by its two primary functional moieties: the acid-labile Boc group and the azide group, which is sensitive to reducing agents.

Stability Profile Summary
ConditionStabilityDegradation Pathway / Notes
Acidic (pH < 4) UnstableThe Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the free amine, isobutylene, and CO2.
Neutral (pH 6-8) StableThe compound is generally stable under neutral conditions. Stock solutions in aprotic solvents like DMSO or DMF should be stored at low temperatures (-20°C to -80°C) to minimize degradation.
Basic (pH > 9) StableBoth the Boc group and the azide are stable under basic conditions, such as those used for Fmoc deprotection (e.g., piperidine in DMF).
Temperature Stable at RT (solid)As a solid, it is stable at room temperature. In solution, it is best stored frozen. Avoid repeated freeze-thaw cycles. High temperatures may promote degradation.
Reducing Agents UnstableThe azide group can be reduced to an amine by reagents like dithiothreitol (DTT), triphenylphosphine (Staudinger ligation), or catalytic hydrogenation. This sensitivity should be considered in experimental design.
Light Generally StableNo significant photosensitivity is reported, but standard practice is to store chemical reagents protected from light.
Experimental Protocol: Stability Assessment (HPLC Method)

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time under specific conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DMSO.

  • Incubation: Aliquot the stock solution into separate vials for each test condition (e.g., pH 2 buffer, pH 7 buffer, pH 10 buffer). Incubate the vials at a controlled temperature (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each vial.

  • Quenching (if necessary): Neutralize acidic or basic samples to stop further degradation before analysis.

  • HPLC Analysis:

    • Inject the aliquot onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor the elution profile using a UV detector (e.g., at 210-220 nm).

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the peak area, along with the appearance of new peaks (degradation products), indicates instability. Plot the percentage of remaining compound against time to determine the degradation rate.

Visualization: Key Chemical Pathways

G cluster_0 Acid-Labile Deprotection cluster_1 Azide Reduction cluster_2 Click Chemistry (Application) A This compound B D-Lysine Derivative (free ε-amine) + Isobutylene + CO2 A->B  TFA or HCl   C This compound D Diamino-D-Lysine Derivative C->D  DTT or H2/Pd   E This compound + Alkyne-Molecule F Triazole-linked Conjugate E->F  Cu(I) Catalyst  

Caption: Major chemical transformations involving this compound.

Conclusion

This compound is a highly versatile reagent for modern biochemical synthesis. Its solubility is highest in polar aprotic organic solvents such as DMSO and DMF, with limited solubility in neutral aqueous solutions that can be enhanced by basification. The primary stability concerns are the acid-lability of the Boc group and the sensitivity of the azide group to reducing agents. By understanding and controlling for these factors, researchers can effectively leverage the unique properties of this compound for advanced applications in peptide chemistry, drug discovery, and bioconjugation.

References

An In-depth Technical Guide to Core Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized molecular science by offering a suite of powerful, reliable, and selective reactions for rapidly and efficiently joining molecular building blocks. Coined by K.B. Sharpless in 2001, this chemical philosophy emphasizes simplicity, high yields, and the generation of inoffensive byproducts.[1][2][3][4][5] This guide provides a comprehensive overview of the core reagents used in the two most prominent click chemistry reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a focus on their applications in research and drug development.

Core Principles of Click Chemistry

Click chemistry reactions are characterized by several key features:

  • High Yields: These reactions proceed to completion or near completion, minimizing the formation of byproducts.

  • High Selectivity: The reacting functional groups are mutually specific, avoiding unwanted side reactions with other functional groups present in the molecules.

  • Bioorthogonality: The reagents and reactions are non-toxic and do not interfere with biological processes, making them suitable for use in living systems.

  • Simple Reaction Conditions: Click reactions typically occur under mild conditions, often in benign solvents like water, and are insensitive to oxygen and water.

  • Modular and Wide in Scope: The reactions can be used to join a wide variety of molecular building blocks.

Key Click Chemistry Reactions and Reagents

The cornerstone of click chemistry is the formation of a stable triazole linkage from an azide and an alkyne. This can be achieved through two primary pathways: CuAAC and SPAAC.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal "click" reaction, involving the 1,3-dipolar cycloaddition of a terminal alkyne with an azide to form a 1,4-disubstituted 1,2,3-triazole. This reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently at room temperature.

Core Reagents:

  • Azides: Organic molecules containing the -N₃ functional group. A wide variety of azide-functionalized molecules are commercially available or can be readily synthesized.

  • Terminal Alkynes: Molecules containing a carbon-carbon triple bond at the end of a carbon chain (-C≡CH).

  • Copper(I) Catalyst: Typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.

  • Ligands: Chelating ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) catalyst, prevent its oxidation, and improve reaction kinetics.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic metal catalyst. This makes SPAAC particularly well-suited for applications in living cells and organisms.

Core Reagents:

  • Azides: Similar to CuAAC, a diverse range of azide-functionalized molecules can be used.

  • Strained Cyclooctynes: These are the key reagents in SPAAC. Common examples include:

    • Dibenzocyclooctynes (DBCO or ADIBO): Offer a good balance of reactivity and stability.

    • Bicyclononynes (BCN): Another widely used class of strained alkynes.

    • Difluorinated cyclooctynes (DIFO): Exhibit high reactivity.

Quantitative Data on Click Chemistry Reactions

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics and yields being critical factors. The following tables summarize key quantitative data for these reactions.

ParameterCuAACSPAAC
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 1 - 10010⁻³ - 1
Typical Reaction Time 1 - 24 hours30 minutes - 12 hours
Typical Yield 70 - 95%80 - 99%
Optimal Temperature 25 - 60 °C4 - 37 °C
pH Range 4 - 114 - 10
Table 1: General Comparison of CuAAC and SPAAC Reactions.
CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
[9+1]CPP2.2 x 10⁻³
[11+1]CPP4.5 x 10⁻⁴
m[9+1]CPP9.6 x 10⁻³
Table 2: Second-order rate constants for the SPAAC reaction of various cycloparaphenylenes ([n+1]CPPs) with benzyl azide in deuterated DMSO at 25 °C.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry. Below are representative protocols for CuAAC and SPAAC bioconjugation reactions.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol is adapted for the conjugation of a fluorescent dye azide to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein solution

  • Dye azide stock solution (e.g., 10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Protein labeling buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Degassing equipment (optional, but recommended)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with the protein labeling buffer.

  • Add the Dye Azide: Add the desired molar excess of the dye azide stock solution to the protein solution and mix gently.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.

  • Add the Catalyst: Add the catalyst premix to the protein-dye mixture.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the labeled protein using standard methods such as size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of azide-modified cell surface glycans with a DBCO-functionalized fluorescent dye.

Materials:

  • Cells with azide-modified surface glycans (e.g., cultured with an azide-containing metabolic precursor like Ac₄ManNAz)

  • DBCO-fluorophore stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency and induce azide expression on the cell surface.

  • Prepare Labeling Solution: Dilute the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.

  • Cell Washing: Gently wash the cells twice with warm PBS to remove any residual metabolic precursors.

  • Incubation: Add the DBCO-fluorophore labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

  • Analysis: Analyze the labeled cells using fluorescence microscopy or flow cytometry.

Visualizing Click Chemistry in Drug Discovery and Experimental Workflows

Diagrams are powerful tools for understanding complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Signaling Pathway Inhibition via Click Chemistry

Click chemistry is instrumental in fragment-based drug discovery for identifying enzyme inhibitors. The following diagram illustrates the concept of using in-situ click chemistry to identify an inhibitor for Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin and leptin signaling pathways.

PTP1B_Inhibition cluster_0 PTP1B Active Site cluster_1 In-situ Click Reaction PTP1B PTP1B Enzyme ClickReaction CuAAC (Copper(I) catalyst) PTP1B->ClickReaction FragmentA Fragment A (Azide-functionalized) FragmentA->ClickReaction FragmentB Fragment B (Alkyne-functionalized) FragmentB->ClickReaction Inhibitor Potent Inhibitor (Triazole linkage) ClickReaction->Inhibitor Inhibitor->PTP1B Binds and Inhibits

Caption: In-situ click chemistry for PTP1B inhibitor discovery.

Experimental Workflow for CuAAC Bioconjugation

The following diagram outlines the key steps in a typical CuAAC bioconjugation experiment.

CuAAC_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Start Start: Prepare Reagents (Azide, Alkyne, CuSO4, Ligand, Ascorbate) Mix Mix Alkyne-Biomolecule and Azide-Probe Start->Mix AddCatalyst Add Cu(I)/Ligand Catalyst Premix Mix->AddCatalyst Initiate Initiate with Sodium Ascorbate AddCatalyst->Initiate Incubate Incubate at RT (1-4 hours) Initiate->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze End End: Purified Bioconjugate Analyze->End

Caption: A generalized experimental workflow for a CuAAC reaction.

Experimental Workflow for SPAAC Live Cell Labeling

This diagram illustrates the process of labeling living cells using SPAAC.

SPAAC_Workflow cluster_0 Metabolic Labeling cluster_1 Click Reaction cluster_2 Analysis Start Start: Culture Cells MetabolicLabel Incubate with Azide-Sugar (e.g., Ac4ManNAz) Start->MetabolicLabel Wash1 Wash Cells (PBS) MetabolicLabel->Wash1 AddProbe Add Cyclooctyne-Fluorophore Wash1->AddProbe Incubate Incubate at 37°C (15-30 min) AddProbe->Incubate Wash2 Wash Cells (PBS) Incubate->Wash2 Analyze Analyze by Microscopy or Flow Cytometry Wash2->Analyze End End: Labeled Cells Analyze->End

Caption: Workflow for SPAAC-mediated live cell labeling.

References

The Strategic Integration of N3-D-Lys(boc)-oh in the Synthesis of Advanced Linkers for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, particularly in the realm of targeted therapies such as Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role in the efficacy and safety of the therapeutic agent. The strategic incorporation of specialized building blocks is crucial for the precise and stable conjugation of cytotoxic payloads to their delivery vehicles. Among these, N3-D-Lys(boc)-oh, a Boc-protected D-lysine derivative featuring an azide group, has emerged as a cornerstone for the synthesis of advanced linkers. This technical guide delineates the synthesis, application, and underlying mechanisms of linkers derived from this compound, providing researchers with a comprehensive understanding of its utility in the development of next-generation bioconjugates.

Introduction to this compound as a Linker Precursor

This compound is a non-natural amino acid derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS).[1] Its key features are the tert-butyloxycarbonyl (Boc) protecting group on the epsilon-amino group and an azide (N3) moiety.[1][2] The Boc group ensures compatibility with standard Boc- and Fmoc-based peptide synthesis strategies, while the azide group provides a bioorthogonal handle for subsequent conjugation reactions.[1] This dual functionality allows for the site-specific incorporation of a reactive azide group within a peptide-based linker, which can then be selectively reacted with a corresponding alkyne-functionalized molecule, such as a cytotoxic drug.[3]

The azide group's stability under typical SPPS conditions and its selective reactivity in "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), make this compound an invaluable tool for the construction of well-defined and stable bioconjugates.

Synthesis of Azide-Containing Peptide Linkers via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide linker is achieved through standard solid-phase peptide synthesis protocols. The following is a generalized experimental protocol for the synthesis of a peptide linker containing an azido-lysine residue.

Experimental Protocol: Solid-Phase Synthesis of an Azide-Functionalized Peptide Linker

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • This compound

  • Other desired Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is swollen in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% piperidine solution in DMF for 3-5 minutes, followed by a second treatment for 15-20 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF. This activated amino acid solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test. The resin is subsequently washed with DMF and DCM.

  • Incorporation of this compound: The coupling step is repeated using this compound. Given its specialized nature, extended coupling times or the use of a more potent coupling reagent like HATU may be beneficial to ensure high coupling efficiency.

  • Peptide Elongation: Subsequent amino acids are coupled sequentially following the standard deprotection and coupling steps until the desired linker sequence is assembled.

  • Final Fmoc Deprotection: The Fmoc group of the final amino acid is removed as described in step 2.

  • Cleavage and Deprotection: The synthesized peptide linker is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the azido-lysine) are removed by treatment with a cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then dried and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Bioconjugation via Click Chemistry

The azide-functionalized peptide linker, synthesized as described above, is now ready for conjugation to an alkyne-containing molecule, such as a cytotoxic payload. The two primary methods for this conjugation are CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.

Experimental Protocol: CuAAC Conjugation of an Azide-Linker to an Alkyne-Payload

Materials:

  • Azide-functionalized peptide linker

  • Alkyne-functionalized cytotoxic payload

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • DMSO or DMF for dissolving the payload

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the azide-linker and alkyne-payload in a suitable buffer or co-solvent system (e.g., PBS with a small percentage of DMSO).

  • Catalyst Preparation: Mix the CuSO4 and ligand solutions in a 1:2 molar ratio to form the copper-ligand complex.

  • Conjugation Reaction:

    • In a reaction vessel, combine the azide-linker and the alkyne-payload (typically a slight molar excess of one component is used).

    • Add the pre-formed copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC.

  • Purification: The resulting conjugate is purified using size-exclusion chromatography (SEC) or RP-HPLC to remove unreacted starting materials and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, which is particularly advantageous for biological applications where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst.

Experimental Protocol: SPAAC Conjugation of an Azide-Linker to a DBCO-Payload

Materials:

  • Azide-functionalized peptide linker

  • DBCO-functionalized cytotoxic payload

  • PBS or other biocompatible buffer

  • DMSO for dissolving the payload

Procedure:

  • Preparation of Solutions:

    • Dissolve the azide-linker in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-payload in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

  • Conjugation Reaction:

    • Mix the solutions of the azide-linker and the DBCO-payload.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations and reactivity of the components.

  • Purification: The conjugate is purified by SEC or RP-HPLC to remove any unreacted starting materials.

Quantitative Data and Characterization

The success of linker synthesis and conjugation is evaluated through various analytical techniques to determine yield, purity, and the drug-to-antibody ratio (DAR) in the case of ADCs.

StepParameterTypical ValueAnalytical Method
SPPS of Azide-Linker Crude Yield> 70%Gravimetric
Purity after HPLC> 95%Analytical RP-HPLC
CuAAC/SPAAC Conjugation Reaction Conversion> 95%RP-HPLC, Mass Spectrometry
ADC Purification Final Purity> 98%SEC, RP-HPLC
Average DAR2-4Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry

Application in Antibody-Drug Conjugates (ADCs)

Linkers synthesized using this compound are integral to the design of modern ADCs. These linkers connect a monoclonal antibody, which provides tumor-targeting specificity, to a potent cytotoxic payload.

Workflow for ADC Synthesis using an this compound Derived Linker

The overall workflow for constructing an ADC using a linker synthesized with this compound involves several key stages, from the initial synthesis of the linker and payload to the final conjugation and characterization of the ADC.

ADC_Synthesis_Workflow cluster_linker Linker Synthesis cluster_payload Payload Modification cluster_conjugation Bioconjugation cluster_adc ADC Finalization SPPS Solid-Phase Peptide Synthesis (Incorporation of this compound) Cleavage Cleavage and Deprotection SPPS->Cleavage Purification_Linker HPLC Purification of Azide-Linker Cleavage->Purification_Linker Click_Reaction Click Chemistry (CuAAC or SPAAC) Purification_Linker->Click_Reaction Payload Alkyne-functionalized Cytotoxic Payload Payload->Click_Reaction Purification_ADC Purification of ADC (e.g., SEC) Click_Reaction->Purification_ADC Antibody Monoclonal Antibody Antibody->Click_Reaction Characterization Characterization (DAR, Purity, etc.) Purification_ADC->Characterization Final_ADC Final ADC Construct Characterization->Final_ADC

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Mechanism of Action and Signaling Pathway Inhibition

Upon administration, the ADC circulates in the bloodstream until the antibody recognizes and binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized by the cell, typically via endocytosis. Inside the cell, the linker is cleaved by lysosomal enzymes or other intracellular mechanisms, releasing the cytotoxic payload. The payload can then exert its cell-killing effect, often by interfering with critical cellular processes.

Many cytotoxic payloads used in ADCs, particularly those that induce DNA damage or inhibit microtubule formation, can trigger apoptosis through the PI3K/Akt signaling pathway. The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature of many cancers. By inducing cellular stress, the released payload can lead to the downregulation of pro-survival proteins in this pathway and the activation of pro-apoptotic factors, ultimately leading to programmed cell death.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with Triazole Linker) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release PI3K PI3K Payload->PI3K Inhibition Apoptosis Apoptosis Payload->Apoptosis Induction of Cell Death Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation mTOR->Apoptosis Inhibition of Pro-survival signals

Mechanism of action of an ADC and its effect on the PI3K/Akt pathway.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced linkers used in the development of targeted therapeutics. Its compatibility with standard solid-phase peptide synthesis and the bioorthogonality of its azide group enable the precise and efficient construction of well-defined bioconjugates. The ability to employ either copper-catalyzed or strain-promoted click chemistry for conjugation provides flexibility in the design and synthesis of complex drug delivery systems like ADCs. A thorough understanding of the synthesis protocols, quantitative characterization, and the mechanism of action of these linker-drug conjugates is essential for the continued advancement of targeted cancer therapies. This guide provides a foundational framework for researchers and scientists working to harness the potential of this compound in their drug development endeavors.

References

N3-D-Lys(Boc)-oh: A Technical Guide to a Versatile Click Chemistry Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-D-Lys(Boc)-oh is a synthetically derived, non-proteinogenic amino acid that has become an important tool in the fields of chemical biology, drug discovery, and materials science. Its utility lies in the presence of a terminal azide (N3) group on the lysine side chain, which enables its participation in highly efficient and specific bioorthogonal "click chemistry" reactions. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role in the development of novel therapeutics and research reagents. Detailed experimental protocols for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are provided, along with visualizations of these key experimental workflows.

Introduction: The Advent of a Clickable Amino Acid

The development of this compound has been driven by the need for robust and versatile methods for the site-specific modification of peptides, proteins, and other biomolecules. While a singular "discovery" event is not documented in the traditional sense, its emergence is a direct result of the broader development of click chemistry and its application in biological systems. The incorporation of an azide moiety into a protected lysine backbone provides a bioorthogonal handle that is stable to the conditions of solid-phase peptide synthesis (SPPS) and allows for the subsequent conjugation of a wide array of molecules.

The D-configuration of the alpha-carbon offers resistance to enzymatic degradation by proteases, a desirable characteristic for the development of peptide-based therapeutics with improved pharmacokinetic profiles. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for use in Boc-based solid-phase peptide synthesis.

Physicochemical Properties

PropertyValueSource
Molecular Formula C11H20N4O4MedChemExpress[1]
Molecular Weight 272.30 g/mol MedChemExpress[1]
CAS Number 1178899-92-7MedChemExpress[1]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents (e.g., DMF, DMSO)Inferred from common use in synthesis
Storage Store at 2-8°CSigma-Aldrich[2]

Synthesis

The synthesis of this compound is not extensively detailed in the public domain as a specific, named reaction. However, a plausible and commonly employed synthetic route would involve the following key steps, starting from a suitably protected D-lysine derivative:

  • Protection of the α-amino and carboxyl groups: Starting with D-lysine, the α-amino group is typically protected with a Boc group, and the carboxylic acid is esterified to prevent side reactions.

  • Conversion of the ε-amino group to an azide: The key transformation involves the conversion of the side-chain amino group into an azide. This is often achieved through a diazo transfer reaction using a reagent such as triflyl azide (TfN3) or by converting the amine to a leaving group followed by substitution with an azide salt (e.g., sodium azide).

  • Deprotection of the carboxyl group: The final step involves the selective removal of the carboxyl protecting group to yield the final this compound product.

Applications in Drug Discovery and Development

The primary application of this compound is as a building block for the synthesis of complex biomolecules with therapeutic or diagnostic potential. The azide functionality allows for the covalent attachment of various payloads or reporting molecules through click chemistry.

Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs)

This compound can be incorporated into peptides or proteins, and the azide handle can be used to attach cytotoxic drugs. This approach is central to the development of targeted cancer therapies where the peptide or antibody directs the drug to the tumor site, minimizing off-target toxicity. The stability of the triazole linkage formed via click chemistry is a key advantage in this context.

Development of Novel Antimicrobials

A notable application of azide-alkyne click chemistry utilizing azide-functionalized amino acids is in the synthesis of peptidomimetic amphiphiles. Research by Tague et al. has demonstrated the synthesis of cationic biaryl 1,2,3-triazolyl peptidomimetic amphiphiles with potent antibacterial activity.[1] In these structures, the triazole ring, formed via a click reaction, is a core structural component of the bioactive molecule.

Bioimaging and Diagnostics

The azide group of this compound incorporated into a peptide or protein can be used to attach fluorescent dyes, radiolabels, or other imaging agents. This enables the tracking and visualization of biological processes in vitro and in vivo.

Experimental Protocols

The utility of this compound is realized through its application in click chemistry reactions. The following are detailed protocols for the two main types of azide-alkyne cycloadditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is highly efficient and results in the formation of a 1,4-disubstituted triazole.

Materials:

  • Azide-containing peptide (synthesized with this compound)

  • Alkyne-functionalized molecule (e.g., drug, dye)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-containing peptide in a degassed buffer.

    • Prepare a 100 mM stock solution of the alkyne-functionalized molecule in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing peptide and the alkyne-functionalized molecule (a 1.5 to 5-fold molar excess of the alkyne is recommended).

    • Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 1-2 mM.

    • Add CuSO4 to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the resulting triazole-linked conjugate using reversed-phase HPLC or other suitable chromatographic techniques.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click reaction is ideal for use in biological systems where copper toxicity is a concern. It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Materials:

  • Azide-containing peptide (synthesized with this compound)

  • Strained alkyne-functionalized molecule (e.g., DBCO-PEG-drug)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

Protocol:

  • Preparation of Reactants:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the strained alkyne-functionalized molecule in a minimal amount of compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the strained alkyne is typically used.

  • Reaction Setup:

    • Combine the solutions of the azide-peptide and the strained alkyne.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific strained alkyne used. Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or reversed-phase HPLC to remove any unreacted starting materials.

Visualizing the Workflows

Signaling Pathways

This compound is a synthetic building block and does not directly participate in or modulate biological signaling pathways. The biological effect of a molecule containing this amino acid is determined by the overall structure of the final conjugate (e.g., the peptide sequence or the attached drug molecule).

Experimental and Logical Diagrams

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Azide_Peptide Azide-Peptide (from this compound) Mix Combine Reactants in Buffer Azide_Peptide->Mix Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Mix CuSO4 CuSO4 CuSO4->Mix Na_Ascorbate Sodium Ascorbate (Fresh) Na_Ascorbate->Mix Ligand Ligand (THPTA/TBTA) Ligand->Mix Incubate Incubate at RT (1-4 hours) Mix->Incubate Initiate Monitor Monitor by LC-MS/HPLC Incubate->Monitor Purify Purify by HPLC Monitor->Purify Reaction Complete Final_Product Triazole Conjugate Purify->Final_Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Azide_Peptide Azide-Peptide (from this compound) Mix Combine Reactants in Buffer Azide_Peptide->Mix Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Mix Incubate Incubate at RT or 37°C (1-24 hours) Mix->Incubate Monitor Monitor by LC-MS/HPLC Incubate->Monitor Purify Purify (e.g., SEC, HPLC) Monitor->Purify Reaction Complete Final_Product Triazole Conjugate Purify->Final_Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

This compound has established itself as a valuable and versatile reagent in the toolbox of chemical biologists and drug discovery scientists. Its ability to introduce a bioorthogonal azide handle into peptides and proteins in a site-specific manner has enabled the development of a wide range of sophisticated bioconjugates. The robustness and efficiency of the subsequent click chemistry reactions, both copper-catalyzed and strain-promoted, ensure its continued application in the creation of next-generation therapeutics, diagnostics, and research tools. As the field of bioconjugation continues to evolve, the demand for well-defined, functionalizable building blocks like this compound is expected to grow.

References

Methodological & Application

Application Notes and Protocols for N3-D-Lys(Boc)-oh in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing N3-D-Lys(Boc)-oh, a versatile azide-containing amino acid derivative, in click chemistry for bioconjugation and the development of peptide-drug conjugates. This document outlines methodologies for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), supported by quantitative data and visual workflows.

Introduction

This compound is a key building block in bioconjugation, featuring an azide moiety for "click" reactions and a Boc-protected amine. This structure allows for its incorporation into peptides, followed by the specific attachment of various molecules such as imaging agents, polyethylene glycol (PEG), or cytotoxic drugs.[1][2] Click chemistry's high efficiency, specificity, and biocompatibility make it an invaluable tool in chemical biology and drug discovery.[3][4] this compound can be utilized in two primary forms of click chemistry:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins the azide on the lysine derivative with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst. It is known for its rapid reaction rates and high yields.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative, SPAAC reacts the azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The absence of a cytotoxic copper catalyst makes this method ideal for applications in living systems.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for CuAAC and SPAAC reactions involving azide-modified peptides. These values are illustrative and may vary depending on the specific substrates and reaction scale.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Azide Reagent Peptide containing N3-D-LysPeptide containing N3-D-Lys
Alkyne Reagent Terminal Alkyne-Functionalized Molecule (e.g., Alkyne-Fluorophore)Strained Alkyne (e.g., DBCO-Drug Conjugate)
Equivalents of Alkyne 1.2 - 1.5 equivalents1.1 - 1.5 equivalents
Catalyst CuSO₄ (0.1-0.2 mM final concentration)None
Reducing Agent Sodium Ascorbate (1-2 mM final concentration)None
Ligand (optional) TBTA or THPTA (~1 mM final concentration)None
Solvent Degassed PBS, DMSO/water mixtureAqueous buffer (e.g., PBS pH 7.4), DMSO
Temperature Room TemperatureRoom Temperature to 37°C
Reaction Time 1 - 12 hours1 - 24 hours
Typical Crude Purity 70 - 90%60 - 85%
Purification Method Reverse-Phase HPLC (RP-HPLC)Reverse-Phase HPLC (RP-HPLC)
Expected Final Yield 50 - 80%40 - 70%

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of an azide functionality into a peptide sequence using Fmoc-based SPPS. For this procedure, the Fmoc-protected version, Fmoc-N3-D-Lys(Boc)-oh, is used.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N3-D-Lys(Boc)-oh

  • Coupling reagents: HBTU, HOBt, or PyBOP

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For standard amino acids, pre-activate a solution of the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes. Add this to the resin and allow it to couple for 1-2 hours.

    • To incorporate the azide, use Fmoc-N3-D-Lys(Boc)-oh in the desired position, following the same coupling procedure.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide and remove side-chain protecting groups.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Purification and Analysis: Dry the crude peptide pellet. Purify the azide-modified peptide by RP-HPLC and confirm its identity by mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-functionalized molecule to the azide-containing peptide.

Materials:

  • Purified, lyophilized azide-peptide

  • Alkyne-functionalized molecule (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in DMSO/water)

  • Degassed PBS buffer or a mixture of DMSO and water

Procedure:

  • Reactant Dissolution: Dissolve the azide-peptide in the reaction buffer to a final concentration of 1-5 mM.

  • Reagent Preparation: In a separate vial, dissolve the alkyne-functionalized molecule (1.2-1.5 equivalents relative to the peptide) in a minimal amount of DMSO and dilute with the reaction buffer.

  • Reaction Setup:

    • To the peptide solution, add the alkyne solution.

    • Add the TBTA or THPTA ligand solution to a final concentration of approximately 1 mM.

    • Add the CuSO₄ solution to a final concentration of 0.1-0.2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Once the reaction is complete, purify the conjugated peptide by RP-HPLC to remove excess reagents and catalyst.

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to the azide-peptide.

Materials:

  • Purified, lyophilized azide-peptide

  • DBCO-functionalized molecule (e.g., DBCO-drug conjugate)

  • Phosphate-buffered saline (PBS) pH 7.4 or other suitable aqueous buffer

Procedure:

  • Reactant Dissolution: Dissolve the azide-peptide in the reaction buffer.

  • Reagent Addition: Dissolve the DBCO-functionalized molecule (1.1-1.5 equivalents) in a minimal amount of a compatible organic solvent (e.g., DMSO) and then add it to the peptide solution.

  • Incubation: Mix the solution and incubate at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the reactant concentrations.

  • Monitoring and Purification: Monitor the reaction progress by RP-HPLC. Once complete, purify the conjugate using RP-HPLC.

  • Analysis: Characterize the final product by mass spectrometry and analytical RP-HPLC.

Visualizations

The following diagrams illustrate the experimental workflows for synthesizing a peptide-drug conjugate using this compound and click chemistry.

Peptide_Synthesis_Workflow Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat Repeat for Peptide Sequence Wash1->Repeat n cycles Repeat->Deprotection1 CoupleAzide Couple Fmoc-N3-D-Lys(Boc)-OH Repeat->CoupleAzide FinalDeprotection Final Fmoc Deprotection CoupleAzide->FinalDeprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 AzidePeptide Azide-Modified Peptide Purification1->AzidePeptide Click_Chemistry_Workflow cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway AzidePeptide1 Azide-Modified Peptide CuAAC_Reaction CuAAC Reaction (+ CuSO4, NaAsc, Ligand) AzidePeptide1->CuAAC_Reaction AlkyneDrug Alkyne-Drug Conjugate AlkyneDrug->CuAAC_Reaction PDC1 Peptide-Drug Conjugate CuAAC_Reaction->PDC1 Purification RP-HPLC Purification & Analysis PDC1->Purification AzidePeptide2 Azide-Modified Peptide SPAAC_Reaction SPAAC Reaction (Copper-Free) AzidePeptide2->SPAAC_Reaction DBCO_Drug DBCO-Drug Conjugate DBCO_Drug->SPAAC_Reaction PDC2 Peptide-Drug Conjugate SPAAC_Reaction->PDC2 PDC2->Purification

References

The Versatile Role of Modified Lysine Derivatives in Modern Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery and biomedical research, the strategic incorporation of modified amino acids into peptide backbones is a cornerstone for developing novel therapeutics, diagnostic agents, and research tools. This document provides detailed application notes and protocols for the use of a key modified lysine derivative, Nε-azido-D-lysine(Boc)-OH, in peptide synthesis. Additionally, it will address a potential alternative interpretation of a similarly named compound, Nα,Nα-Bis(carboxymethyl)-lysine, and its applications. These methodologies are tailored for researchers, scientists, and drug development professionals seeking to leverage advanced peptide chemistries.

Part 1: Incorporation of Nε-azido-D-lysine(Boc)-OH for Bioconjugation

Nε-azido-D-lysine(Boc)-OH is a non-natural amino acid derivative that serves as a powerful tool for the site-specific modification of peptides. The ε-azido group provides a bioorthogonal handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the precise attachment of various molecular entities, including fluorescent dyes, imaging agents, polyethylene glycol (PEG) chains, or cytotoxic drugs, to the peptide scaffold. The D-configuration of the lysine residue can also impart increased proteolytic stability to the resulting peptide.

Experimental Protocols

The following protocols outline the incorporation of Nε-azido-D-lysine(Boc)-OH into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

1. Resin Preparation and First Amino Acid Coupling:

  • Resin Swelling: Swell the desired resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

2. Iterative Peptide Chain Elongation (Single Coupling Cycle):

  • Boc Deprotection:

    • Wash the peptide-resin with DCM.

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the TFA/DCM solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

    • Wash the resin with DCM and then with isopropanol (IPA) before neutralization.[1]

  • Neutralization:

    • Wash the resin with DCM.

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM.

  • Coupling of Nε-azido-D-lysine(Boc)-OH:

    • In a separate vessel, pre-activate Nε-azido-D-lysine(Boc)-OH (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU/HOAt) and DIEA in N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating an incomplete reaction, the coupling step should be repeated.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

3. Peptide Cleavage and Deprotection:

  • After the desired peptide sequence is assembled, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, thioanisole).[1]

4. Crude Peptide Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Collect the crude peptide by centrifugation and wash it with cold ether.

  • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[2] A typical mobile phase system consists of a gradient of acetonitrile in water, both containing 0.1% TFA.[2]

  • Lyophilize the pure fractions to obtain the final peptide.

Data Presentation

The following table summarizes illustrative quantitative data for the incorporation of Nε-azido-D-lysine(Boc)-OH in SPPS. Actual values may vary depending on the peptide sequence and synthesis scale.

ParameterTypical ValueNotes
Resin Loading 0.4 - 0.8 mmol/gDependent on the resin type.
Amino Acid Equivalents 3 - 4 eq.Relative to the resin loading.
Coupling Reagent Equivalents 2.9 - 3.9 eq.Relative to the resin loading.
Coupling Time 1 - 2 hoursMay require double coupling for sterically hindered residues.
Boc Deprotection Time 20 - 30 minutesUsing 50% TFA in DCM.
Crude Peptide Purity (HPLC) 50 - 70%Highly sequence-dependent.
Final Purified Peptide Yield 15 - 35%Post-purification yield.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Processing Resin Resin Swell Swell in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (HBTU/DIEA in DMF) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Washing->Deprotection Next cycle Cleavage Cleavage from Resin (e.g., HF) Washing->Cleavage Final cycle Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization FinalPeptide Pure Peptide Lyophilization->FinalPeptide Click_Chemistry_Pathway cluster_CuAAC CuAAC Reaction Peptide_N3 Peptide-Lys(N3) Conjugated_Peptide Peptide-Triazole-Molecule Peptide_N3->Conjugated_Peptide Alkyne_Molecule Alkyne-Functionalized Molecule (e.g., Dye, Drug, PEG) Alkyne_Molecule->Conjugated_Peptide Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Catalyst->Conjugated_Peptide Chelation_Concept Peptide Peptide Chain Chelated_Complex Metal-Peptide Complex Peptide->Chelated_Complex Chelating_Lys Nα,Nα-Bis(carboxymethyl)-lysine Residue Chelating_Lys->Peptide Metal_Ion Metal Ion (e.g., Ni2+, Cu2+) Chelating_Lys->Metal_Ion Coordination Metal_Ion->Chelated_Complex

References

Application Notes and Protocols for N3-D-Lys(Boc)-OH in Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N3-D-Lys(Boc)-OH, an azide-containing amino acid derivative, in the construction of antibody-drug conjugate (ADC) linkers. This document outlines the rationale for its use, protocols for linker synthesis and conjugation, and methods for the characterization of the resulting ADCs.

Introduction to this compound in ADC Linker Technology

This compound is a key building block for the site-specific conjugation of payloads to antibodies. Its structure incorporates a D-lysine backbone, which can enhance metabolic stability, an azide (-N3) group for bioorthogonal "click" chemistry, and a Boc (tert-butyloxycarbonyl) protecting group on the epsilon-amine.[1][2] The azide functionality allows for highly efficient and specific ligation to an alkyne-modified payload or antibody through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5] This approach offers significant advantages over traditional random conjugation to native lysine or cysteine residues, which often results in heterogeneous ADC mixtures with variable drug-to-antibody ratios (DARs) and potentially compromised efficacy and safety. Site-specific conjugation using molecules like this compound allows for the production of homogeneous ADCs with a precisely controlled DAR, typically 2 or 4, leading to improved pharmacokinetics and a wider therapeutic window.

The triazole linkage formed via click chemistry is highly stable in plasma, preventing premature drug release and minimizing off-target toxicity. This stability is a critical attribute for ensuring that the cytotoxic payload is delivered specifically to the target cancer cells.

Experimental Protocols

Synthesis of an Azide-Containing Linker with this compound

This protocol describes the synthesis of a generic cleavable linker incorporating this compound, a maleimide group for conjugation to a payload, and a self-immolative p-aminobenzyl alcohol (PABA) spacer.

Materials:

  • This compound

  • Valine-Citrulline dipeptide (Val-Cit)

  • p-Aminobenzyl alcohol (PABA)

  • Maleimidocaproic acid (MC)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Standard peptide synthesis reagents and solvents

Procedure:

  • Coupling of this compound to Val-Cit:

    • Dissolve Val-Cit (1.2 eq) and this compound (1 eq) in DMF.

    • Add DCC (1.2 eq) and NHS (1.2 eq) and stir at room temperature for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the dicyclohexylurea byproduct and purify the product by flash chromatography.

  • Coupling of the Tripeptide to PABA:

    • Dissolve the purified N3-D-Lys(Boc)-Val-Cit tripeptide (1 eq) and PABA (1.2 eq) in DMF.

    • Add DCC (1.2 eq) and NHS (1.2 eq) and stir at room temperature for 12 hours.

    • Purify the product by flash chromatography.

  • Coupling to Maleimidocaproic Acid:

    • Activate Maleimidocaproic acid (1.5 eq) with DCC (1.5 eq) and NHS (1.5 eq) in DCM for 1 hour.

    • Add the purified N3-D-Lys(Boc)-Val-Cit-PABA (1 eq) to the activated maleimide solution.

    • Stir at room temperature for 12 hours.

    • Purify the final linker-payload construct by preparative HPLC.

  • Boc Deprotection:

    • Dissolve the purified product in a solution of 20% TFA in DCM.

    • Stir at room temperature for 2 hours.

    • Evaporate the solvent under reduced pressure to yield the final azide-containing linker with a free amine.

Site-Specific Introduction of an Azide Handle onto an Antibody

This protocol describes a method for introducing an azide group onto an antibody at a specific lysine residue using an affinity peptide-mediated approach.

Materials:

  • Monoclonal antibody (mAb)

  • Fc-binding affinity peptide containing a single lysine

  • Azide-NHS ester

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon Ultra centrifugal filters

Procedure:

  • Buffer Exchange:

    • Exchange the mAb into PBS, pH 7.4 using an Amicon Ultra centrifugal filter.

    • Adjust the final concentration to 5-10 mg/mL.

  • Complex Formation:

    • Add the Fc-binding affinity peptide to the mAb solution at a 10:1 molar ratio.

    • Incubate at room temperature for 1 hour to allow complex formation.

  • Azide Labeling:

    • Add a 20-fold molar excess of Azide-NHS ester (dissolved in DMSO) to the mAb-peptide complex.

    • Incubate at 4°C for 4 hours with gentle mixing.

  • Purification:

    • Remove the excess labeling reagent and the affinity peptide by buffer exchange into PBS, pH 7.4 using an Amicon Ultra centrifugal filter.

    • Repeat the buffer exchange three times.

    • The resulting antibody now contains an azide handle at the specific lysine residue of the affinity peptide binding site.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines the conjugation of an alkyne-modified payload to the azide-functionalized antibody.

Materials:

  • Azide-modified antibody (from Protocol 2.2)

  • Alkyne-modified cytotoxic payload

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • PBS, pH 7.4

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 10 mM stock solution of the alkyne-modified payload in DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified antibody (1 mg) with the alkyne-modified payload at a 1:5 molar ratio.

    • Add CuSO4 to a final concentration of 0.1 mM and THPTA to a final concentration of 0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Purify the resulting ADC from excess payload and catalyst using a desalting column or tangential flow filtration.

    • Buffer exchange the final ADC into a suitable formulation buffer (e.g., PBS).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Synthesis

This protocol describes a copper-free click chemistry approach for ADC synthesis.

Materials:

  • Azide-modified antibody (from Protocol 2.2)

  • DBCO (dibenzocyclooctyne)-modified cytotoxic payload

  • PBS, pH 7.4

Procedure:

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified antibody (1 mg) with the DBCO-modified payload at a 1:3 molar ratio.

    • Incubate the reaction at 4°C for 12-24 hours or at room temperature for 2-4 hours.

  • Purification:

    • Purify the ADC as described in Protocol 2.3.

Characterization of the ADC

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined by several methods:

  • Hydrophobic Interaction Chromatography (HIC): This method separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The average DAR is calculated from the peak areas of the different species.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can resolve species with different DARs. Deconvolution of the mass spectrum allows for the calculation of the average DAR.

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload, the concentrations of each can be determined, and the DAR calculated. This method is less precise due to potential interference.

Analysis of Conjugation Sites

Peptide mapping using LC-MS/MS can be used to identify the specific lysine residues that have been conjugated. This involves digesting the ADC with trypsin and analyzing the resulting peptides to identify those that carry the drug-linker modification.

Plasma Stability

The stability of the ADC in plasma is crucial for its in vivo performance.

Procedure:

  • Incubate the ADC in human plasma at 37°C.

  • At various time points, take aliquots and analyze by HIC or MS to determine the amount of intact ADC remaining and the amount of released payload.

  • The plasma half-life of the ADC can be calculated from these data.

Quantitative Data

ParameterSite-Specific Conjugation (via N3-D-Lys)Random Lysine ConjugationReference
Drug-to-Antibody Ratio (DAR) Homogeneous (e.g., DAR ≈ 2.0 or 4.0)Heterogeneous (mixture of DAR 0-8)
Conjugation Efficiency High (>90%)Variable
Plasma Stability (Half-life) Generally longer due to stable triazole linkageCan be variable depending on linker chemistry
In Vivo Efficacy Often improved due to homogeneity and stabilityCan be lower with a narrower therapeutic window
Manufacturing Complexity Higher due to multi-step processLower, more straightforward chemistry

Visualizations

ADC_Synthesis_Workflow cluster_linker_synthesis Linker Synthesis cluster_antibody_modification Antibody Modification cluster_conjugation ADC Conjugation (Click Chemistry) This compound This compound Peptide_Spacer Peptide Spacer (e.g., Val-Cit) This compound->Peptide_Spacer Peptide Coupling Self_Immolative Self-Immolative Spacer (PABA) Peptide_Spacer->Self_Immolative Peptide Coupling Payload_Handle Payload Handle (e.g., Maleimide) Self_Immolative->Payload_Handle Coupling Azide_Linker Azide-Containing Linker-Payload Payload_Handle->Azide_Linker Final Construct Antibody Antibody Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody Site-Specific Labeling Azide_NHS_Ester Azide-NHS Ester Azide_NHS_Ester->Azide_Antibody ADC Antibody-Drug Conjugate Azide_Antibody->ADC CuAAC or SPAAC Alkyne_Payload Alkyne-Modified Payload Alkyne_Payload->ADC ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC_Circulation ADC in Circulation Antigen Tumor Antigen ADC_Circulation->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cellular_Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Cellular_Target Target Binding Apoptosis Cell Death (Apoptosis) Cellular_Target->Apoptosis

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-D-Lys(Boc)-oh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for the formation of stable 1,4-disubstituted 1,2,3-triazole linkages. This bioorthogonal reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, peptide chemistry, and materials science.

N3-D-Lys(Boc)-oh is a readily available, protected amino acid derivative containing an azide moiety. This building block is ideal for incorporation into peptides or other molecules, enabling their subsequent functionalization via CuAAC. The resulting triazole-containing products have shown significant potential in various therapeutic areas, including as enzyme inhibitors. This document provides detailed protocols for the CuAAC reaction with this compound, quantitative data on reaction parameters, and an example of its application in the development of matrix metalloproteinase (MMP) inhibitors.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for CuAAC with Azido-Amino Acid Derivatives

EntryAlkyne ReactantAzide ReactantCatalyst SystemSolventTime (h)Temp (°C)Yield (%)
1PhenylacetyleneThis compoundCuSO₄·5H₂O, Sodium AscorbateTHF/H₂O12RT>90 (estimated)
2Propargyl AlcoholThis compoundCuSO₄·5H₂O, Sodium AscorbatetBuOH/H₂O8RTHigh
3Various AlkynesBoc-Azido-AlanineCuSO₄·5H₂O, Sodium AscorbateTHF/H₂O16RT67-95

Note: Yields are highly dependent on the specific alkyne substrate, purity of reagents, and reaction scale.

Table 2: Inhibitory Activity of Triazole-Containing Compounds against Matrix Metalloproteinases (MMPs)

Compound IDTarget EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM) of Ref.
15 MMP-90.143NNGH~0.572
15 MMP-20.468NNGH~0.468
16 MMP-9~0.572NNGH~0.572
16 MMP-20.376NNGH~0.468
4h MMP-91.65--
4l MMP-92.55--

NNGH (N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) is a known MMP inhibitor.[1][2]

Experimental Protocols

Protocol 1: General Procedure for CuAAC of this compound with a Terminal Alkyne

This protocol describes a general method for the copper-catalyzed cycloaddition of this compound with a model alkyne, such as phenylacetylene.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of THF and water.

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05-0.10 eq). In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 eq).

  • Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. The reaction mixture should turn from a pale blue to a yellow-green or brownish color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 8-24 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of EDTA (2 x 20 mL) to remove the copper catalyst. The aqueous layer will turn blue upon chelation of copper.

  • Wash the organic layer with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triazole-linked product.

Protocol 2: Solid-Phase Synthesis of a Triazole-Modified Peptide

This protocol outlines the incorporation of a triazole-modified lysine residue into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Wang or Rink amide resin

  • This compound (for post-synthesis modification) or a pre-formed Fmoc-D-Lys(triazole)-OH building block

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Piperidine in DMF (20%)

  • Terminal alkyne

  • CuSO₄·5H₂O and sodium ascorbate (for on-resin click reaction)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • RP-HPLC system for purification

Procedure:

  • Peptide Synthesis: Assemble the peptide chain on the solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Incorporation of Azide: To incorporate the azide functionality, couple this compound as you would a standard amino acid.

  • On-Resin Click Reaction:

    • Swell the resin-bound peptide containing the azido-lysine residue in a suitable solvent (e.g., DMF/H₂O).

    • Add the terminal alkyne (5-10 eq), CuSO₄·5H₂O (0.3 eq), and sodium ascorbate (1.0 eq).

    • Agitate the reaction mixture at room temperature for 12-24 hours.

    • Wash the resin thoroughly with DMF, water, and DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the protecting groups using the cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide This compound Cu_Acetylide Copper(I) Acetylide Azide->Cu_Acetylide + Alkyne Terminal Alkyne Cu_I Cu(I) Alkyne->Cu_I + Cu_II Cu(II)SO4 Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_II Cu_I->Cu_Acetylide Triazole_Product 1,4-Disubstituted Triazole Product Cu_Acetylide->Triazole_Product Cycloaddition

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

MMP_Inhibition_Pathway cluster_synthesis Inhibitor Synthesis cluster_ecm Extracellular Matrix Regulation cluster_cellular_effects Cellular Consequences Lys_Azide This compound CuAAC CuAAC Click Reaction Lys_Azide->CuAAC Alkyne_Moiety Pharmacophore (Alkyne) Alkyne_Moiety->CuAAC Triazole_Inhibitor Triazole-Based MMP Inhibitor CuAAC->Triazole_Inhibitor Active_MMP Active MMP (e.g., MMP-9) Triazole_Inhibitor->Active_MMP Inhibition Pro_MMP Pro-MMP Pro_MMP->Active_MMP Activation Degraded_ECM Degraded ECM Fragments Active_MMP->Degraded_ECM Degradation ECM Extracellular Matrix (e.g., Collagen) ECM->Active_MMP Cell_Migration Tumor Cell Invasion & Metastasis Degraded_ECM->Cell_Migration Angiogenesis Angiogenesis Degraded_ECM->Angiogenesis

Caption: Workflow for the synthesis of a triazole-based MMP inhibitor and its mechanism of action.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using N3-D-Lys(boc)-oh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction relies on the intrinsic reactivity of a strained cyclooctyne with an azide to form a stable triazole linkage. N3-D-Lys(boc)-oh is a versatile chemical probe that incorporates an azide moiety onto a D-lysine backbone, with the epsilon-amine protected by a tert-butyloxycarbonyl (Boc) group. The D-configuration of the amino acid provides resistance to enzymatic degradation, enhancing its stability in biological systems.

These application notes provide a comprehensive guide to utilizing this compound in SPAAC reactions for various applications, including peptide synthesis, bioconjugation, and the study of cellular signaling pathways. Detailed protocols for common experimental procedures are provided, along with key quantitative data to inform experimental design.

Key Features of SPAAC with this compound

  • Biocompatibility: The copper-free nature of SPAAC makes it ideal for applications in living cells and organisms.

  • High Specificity: The azide and cyclooctyne groups are bioorthogonal, meaning they do not react with native functional groups in biological systems, ensuring highly specific labeling.

  • Favorable Kinetics: SPAAC reactions proceed efficiently under physiological conditions (neutral pH and ambient temperature).

  • Stable Linkage: The resulting triazole linkage is chemically robust and stable.

  • Versatility: this compound can be incorporated into peptides or used to modify other molecules for subsequent SPAAC ligation with a cyclooctyne-bearing probe.

Applications

The unique properties of this compound make it a valuable tool for a wide range of applications in research and drug development:

  • Peptide Synthesis and Modification: Incorporation of this compound into peptides during solid-phase peptide synthesis (SPPS) allows for the site-specific introduction of an azide handle. This enables the subsequent conjugation of various functionalities, such as fluorescent dyes, imaging agents, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

  • Antibody-Drug Conjugates (ADCs): this compound can be used to introduce azide groups onto antibodies or cytotoxic payloads. Subsequent SPAAC ligation allows for the precise and stable conjugation of the drug to the antibody, a critical aspect of ADC development.

  • Cellular Imaging and Tracking: By reacting an this compound modified biomolecule with a cyclooctyne-linked fluorophore, researchers can visualize and track the localization and dynamics of the target molecule in living cells.

  • Probing Post-Translational Modifications (PTMs): Lysine residues are hubs for various PTMs, including ubiquitination and acetylation, which play crucial roles in cellular signaling.[2][3][4] this compound can be used as a chemical reporter to study these pathways. For example, it can be incorporated into a protein of interest, followed by SPAAC with a probe to isolate and identify ubiquitinated proteins.

Quantitative Data: Reaction Kinetics

The rate of the SPAAC reaction is dependent on the specific cyclooctyne used. The following table summarizes representative second-order rate constants for the reaction of azido-lysine derivatives with commonly used cyclooctynes. This data can be used to estimate reaction times and optimize experimental conditions.

Azide-Containing MoleculeCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/BufferTemperature (°C)Citation
Peptide with N-epsilon-azidolysine (N3K)DBCO0.34HBS buffer, pH 7.425[5]
Fmoc-N-epsilon-azidolysine (Fmoc-N3K)BCN0.037Methanol25

DBCO: Dibenzocyclooctyne; BCN: Bicyclononyne; HBS: HEPES-buffered saline

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol describes a general method for conjugating an azide-modified molecule (e.g., a peptide containing N3-D-Lys) with a cyclooctyne-functionalized molecule (e.g., a DBCO-linked fluorophore).

Materials:

  • Azide-modified molecule (e.g., peptide containing N3-D-Lys)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-fluorophore)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other biocompatible buffer.

  • Organic Co-solvent (if necessary for solubility): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Analytical tools: LC-MS or SDS-PAGE for reaction monitoring and product characterization.

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-modified molecule in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the cyclooctyne-functionalized molecule in a minimal amount of an organic co-solvent (e.g., DMSO) before diluting it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the cyclooctyne reagent is typically recommended.

  • Reaction Incubation:

    • Mix the solutions of the azide- and cyclooctyne-containing molecules.

    • Incubate the reaction mixture at room temperature (25°C) or 37°C. Reaction times can range from 1 to 24 hours, depending on the reactant concentrations and the specific kinetics of the cyclooctyne.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique. For peptides and small molecules, LC-MS is ideal for observing the consumption of starting materials and the formation of the product. For larger proteins, SDS-PAGE can be used to visualize the shift in molecular weight upon conjugation.

  • Purification (if necessary):

    • Once the reaction is complete, the conjugated product can be purified from unreacted starting materials using an appropriate chromatography method, such as reverse-phase HPLC for peptides or size-exclusion chromatography for proteins.

Protocol 2: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol outlines the steps for incorporating this compound into a peptide sequence using standard manual or automated Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU, HATU, or DIC/Oxyma

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate this compound (or another Fmoc-amino acid) (3 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling efficiency using a ninhydrin (Kaiser) test. Repeat the coupling step if the test is positive.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin-bound peptide with DMF, DCM, and methanol, and then dry it under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

  • Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize the pure fractions.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product azide Azide-modified Molecule (e.g., containing N3-D-Lys) triazole Stable Triazole Linkage (Bioconjugate) azide->triazole [3+2] Cycloaddition cyclooctyne Strained Cyclooctyne (e.g., DBCO-probe) cyclooctyne->triazole caption Figure 1. General schematic of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Figure 1. SPAAC Reaction Schematic.

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_conjugation Bioconjugation (SPAAC) start Start with Resin incorporation Incorporate this compound start->incorporation elongation Elongate Peptide Chain incorporation->elongation cleavage Cleave and Deprotect elongation->cleavage purification1 Purify Azide-Peptide (HPLC) cleavage->purification1 dissolve_peptide Dissolve Azide-Peptide purification1->dissolve_peptide To Conjugation reaction Mix and Incubate dissolve_peptide->reaction dissolve_dbco Dissolve DBCO-Probe dissolve_dbco->reaction monitoring Monitor Reaction (LC-MS) reaction->monitoring purification2 Purify Conjugate monitoring->purification2 caption Figure 2. Experimental workflow for peptide synthesis and subsequent bioconjugation via SPAAC.

Figure 2. Experimental Workflow.

Signaling_Pathway_Application cluster_cell Cellular Environment cluster_analysis Analysis via SPAAC protein Protein of Interest azido_protein Azido-labeled Protein protein->azido_protein Metabolic Labeling or Chemical Modification with N3-Lys analog ub_protein Ubiquitinated Protein azido_protein->ub_protein ubiquitin Ubiquitin e1 E1 Activating Enzyme ubiquitin->e1 e2 E2 Conjugating Enzyme e1->e2 e3 E3 Ligase e2->e3 e3->azido_protein Ubiquitination degradation Proteasomal Degradation ub_protein->degradation spaac_reaction SPAAC Reaction ub_protein->spaac_reaction dbco_probe DBCO-Probe (e.g., Biotin or Fluorophore) dbco_probe->spaac_reaction analysis Detection / Isolation (e.g., Western Blot, Pulldown) spaac_reaction->analysis caption Figure 3. Conceptual diagram for studying protein ubiquitination using N3-Lys and SPAAC.

Figure 3. Probing Ubiquitination Pathway.

References

Application Notes and Protocols for Site-Specific Protein Modification with N3-D-Lys(boc)-oh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced biomaterials. The incorporation of unnatural amino acids (UAAs) with bioorthogonal functionalities offers a precise method for introducing probes, drugs, or other molecules at specific locations within a protein's structure. This document provides detailed application notes and protocols for the site-specific incorporation of N3-D-Lys(boc)-oh, an azide-containing UAA, into proteins and its subsequent modification via click chemistry.

This compound is a derivative of the amino acid lysine that contains an azide group, a versatile chemical handle for bioorthogonal reactions. The tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain ensures compatibility with cellular machinery during protein synthesis. Once incorporated into a target protein, the azide group can be specifically reacted with an alkyne- or cyclooctyne-containing molecule through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[1] These "click" reactions are highly efficient, specific, and can be performed under biocompatible conditions.[1]

Principle of the Method

The site-specific incorporation of this compound into a protein is achieved through the genetic code expansion technology. This method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the UAA and an amber stop codon (TAG) in the mRNA sequence of the target protein.[2]

The overall workflow can be summarized in two main stages:

  • Incorporation of this compound: The target protein's gene is mutated to introduce a TAG codon at the desired modification site. This plasmid is co-expressed in a host organism (e.g., E. coli) with a plasmid encoding an orthogonal aminoacyl-tRNA synthetase and its cognate tRNA. When this compound is supplied in the growth medium, the orthogonal synthetase charges the orthogonal tRNA with the UAA, which then delivers it to the ribosome to be incorporated at the position encoded by the TAG codon.

  • Bioconjugation via Click Chemistry: The purified protein, now containing the azide-functionalized lysine analog, is reacted with a molecule of interest that has been functionalized with an alkyne or a strained cyclooctyne. This results in the formation of a stable triazole linkage, covalently attaching the molecule to the protein at the specified site.

Quantitative Data

The efficiency of both the UAA incorporation and the subsequent click chemistry reaction are critical for obtaining a homogeneously modified protein. The following tables provide illustrative data on the expected efficiencies and yields.

Table 1: Illustrative Incorporation Efficiency of Azido-Lysine Derivatives

Protein TargetExpression SystemAzido-Lysine DerivativeConcentration (mM)Incorporation Efficiency (%)Yield of Purified Protein (mg/L)Reference
Superfolder GFPE. coli4-azido-L-phenylalanine1HighNot reported[3]
UbiquitinE. coliNε-propargyl-L-Lysine1Not specified~15[4]
Designed Ankyrin Repeat Proteins (DARPins)E. coliL-azidohomoalanineNot specifiedNot specifiedHigh

Table 2: Illustrative Yields of Bioconjugation via Click Chemistry

Protein with Azide UAAClick Reaction TypeAlkyne/Cyclooctyne ReagentReaction Time (h)Reaction Yield (%)Reference
Azide-modified proteinSPAACDIBO-ODN1-4Comparable to CuAAC
Azide-modified DARPinsSPAACNot specifiedNot specifiedNot specified
Azide-modified proteinsCuAACAlkyne-Cy5Not specifiedHigh

Note: Reaction yields are highly dependent on the specific protein, reagents, and reaction conditions.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound

This protocol describes the general steps for incorporating this compound into a target protein expressed in E. coli.

Materials:

  • Plasmid encoding the gene of interest.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for an azide-containing lysine derivative (e.g., a variant of PylRS).

  • E. coli expression strain (e.g., BL21(DE3)).

  • This compound.

  • LB medium and Terrific Broth (TB).

  • Appropriate antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Standard molecular biology reagents and equipment for site-directed mutagenesis, transformation, and protein expression and purification.

Methodology:

  • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using a standard site-directed mutagenesis protocol. Verify the mutation by DNA sequencing.

  • Co-transformation: Transform the E. coli expression strain with both the plasmid containing your mutated gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair. Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.

  • Expression Trial: a. Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of TB medium with the overnight culture. c. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Add this compound to a final concentration of 1-2 mM. e. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. f. Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.

  • Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication). c. Clarify the lysate by centrifugation. d. Purify the protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).

  • Verification of Incorporation: a. Analyze the purified protein by SDS-PAGE. The presence of a band corresponding to the full-length protein in the induced culture containing this compound, and its absence or reduction in the control culture without the UAA, indicates successful incorporation. b. For definitive confirmation and to determine the precise mass, analyze the protein by mass spectrometry (e.g., ESI-MS).

Protocol 2: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of the azide-modified protein with an alkyne-containing molecule.

Materials:

  • Purified protein with incorporated this compound in a suitable buffer (e.g., PBS, pH 7.4).

  • Alkyne-functionalized molecule of interest.

  • Copper(II) sulfate (CuSO4).

  • Sodium ascorbate.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.

  • Degassed buffers.

Methodology:

  • Prepare Stock Solutions: a. Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO. b. Prepare a 50 mM stock solution of CuSO4 in water. c. Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared). d. Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup: a. In a microcentrifuge tube, combine the purified azide-containing protein (final concentration 10-50 µM) with the alkyne-functionalized molecule (10-20 fold molar excess). b. Add THPTA to a final concentration of 5-10 times that of the copper. c. Add CuSO4 to a final concentration of 0.5-1 mM. d. Initiate the reaction by adding sodium ascorbate to a final concentration of 2-5 mM. e. Gently mix and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purification of the Conjugate: a. Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: a. Analyze the purified conjugate by SDS-PAGE. A shift in the molecular weight compared to the unmodified protein indicates successful conjugation. b. Confirm the identity and purity of the conjugate by mass spectrometry.

Protocol 3: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free labeling of the azide-modified protein with a strained cyclooctyne-containing molecule.

Materials:

  • Purified protein with incorporated this compound in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained cyclooctyne-functionalized molecule of interest (e.g., DBCO, DIFO, BCN derivatives).

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the cyclooctyne-functionalized molecule in DMSO.

  • Reaction Setup: a. In a microcentrifuge tube, combine the purified azide-containing protein (final concentration 10-50 µM) with the cyclooctyne-functionalized molecule (10-20 fold molar excess). b. Gently mix and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne used.

  • Purification and Characterization: Follow the same steps as described in Protocol 2 for purification and characterization of the conjugate.

Visualizations

experimental_workflow cluster_incorporation Stage 1: UAA Incorporation cluster_bioconjugation Stage 2: Bioconjugation mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) cotransformation Co-transformation (Target gene + Orthogonal pair) mutagenesis->cotransformation expression Protein Expression (+ this compound) cotransformation->expression purification1 Protein Purification expression->purification1 click_reaction Click Chemistry (CuAAC or SPAAC) purification1->click_reaction Azide-modified protein purification2 Purification of Conjugate click_reaction->purification2 characterization Characterization (SDS-PAGE, MS) purification2->characterization genetic_incorporation cluster_cell Host Cell (E. coli) dna Plasmids: 1. Target Gene (with TAG) 2. Orthogonal Synthetase/tRNA mrna mRNA (with TAG) dna->mrna Transcription uaa This compound synthetase Orthogonal Synthetase uaa->synthetase charged_trna Charged tRNA synthetase->charged_trna Charging trna Orthogonal tRNA trna->synthetase ribosome Ribosome charged_trna->ribosome protein Modified Protein (with N3-D-Lys) ribosome->protein mrna->ribosome Translation click_chemistry_pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway protein_n3 Protein-N3 triazole_cuaac Protein-Triazole-Molecule protein_n3->triazole_cuaac triazole_spaac Protein-Triazole-Molecule protein_n3->triazole_spaac alkyne Alkyne-Molecule alkyne->triazole_cuaac cuaac_reagents Cu(I), Ascorbate, Ligand cuaac_reagents->triazole_cuaac cyclooctyne Cyclooctyne-Molecule cyclooctyne->triazole_spaac

References

Application Notes and Protocols: N3-D-Lys(boc)-oh in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-D-Lys(boc)-oh is a versatile chemical tool for proteomics research, enabling the study of protein synthesis, protein-protein interactions, and post-translational modifications. As a non-canonical amino acid containing an azide group, it can be metabolically incorporated into newly synthesized proteins. The azide moiety serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the covalent attachment of reporter tags, such as biotin for enrichment or fluorescent dyes for imaging, to labeled proteins.

These application notes provide an overview of the utility of this compound in quantitative proteomics workflows, including detailed protocols for metabolic labeling and subsequent protein analysis.

Key Applications

  • Metabolic Labeling and Profiling of Newly Synthesized Proteins: this compound can be used to tag and identify proteins synthesized within a specific timeframe in cell culture or in vivo. This is particularly useful for studying changes in protein expression in response to various stimuli, such as drug treatment or environmental stress.

  • Quantitative Proteomics: In conjunction with stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), this compound allows for the relative quantification of newly synthesized proteins across different experimental conditions.

  • Enrichment of Low-Abundance Proteins: The ability to biotinylate azide-labeled proteins enables their specific enrichment from complex cellular lysates using streptavidin-based affinity purification. This is highly advantageous for the identification and quantification of low-abundance proteins that might otherwise be undetectable by mass spectrometry.

  • Identification of Protein-Protein Interactions: When combined with cross-linking strategies, this compound can be used to capture and identify interacting protein partners.

Data Presentation

The following table summarizes representative quantitative data from a proteomics experiment utilizing an azido-lysine analog for metabolic labeling to identify newly synthesized proteins in response to a hypothetical drug treatment.

Protein IDGene NameFunctionFold Change (Drug vs. Control)p-value
P06733HSP90B1Molecular chaperone2.50.001
P62258PPIAProtein folding1.80.015
Q06830VCPProtein degradation-2.10.005
P60709ACTBCytoskeleton1.10.230

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the metabolic incorporation of this compound into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lysine-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture Preparation: Culture mammalian cells to approximately 70-80% confluency in complete medium.

  • Amino Acid Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with lysine-free DMEM supplemented with 10% dFBS and incubate for 1-2 hours to deplete endogenous lysine pools.

  • Metabolic Labeling: Prepare the labeling medium by supplementing the lysine-free DMEM with 10% dFBS and the desired final concentration of this compound (typically in the range of 50-200 µM). Remove the starvation medium and add the labeling medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Lysis: After the labeling period, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to the plate and scrape the cells.

  • Lysate Collection: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Storage: The azide-labeled proteome is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Click Chemistry-based Biotinylation and Enrichment of Azide-Labeled Proteins

This protocol describes the biotinylation of azide-labeled proteins from the cell lysate via CuAAC and their subsequent enrichment.

Materials:

  • Azide-labeled protein lysate from Protocol 1

  • Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Click Chemistry Reaction Setup: In a microcentrifuge tube, combine the following (final concentrations may need optimization):

    • Azide-labeled protein lysate (1-5 mg)

    • Alkyne-biotin (e.g., 100 µM)

    • TBTA (e.g., 100 µM)

    • CuSO4 (e.g., 1 mM)

  • Initiation of Reaction: Add freshly prepared TCEP or Sodium Ascorbate (e.g., 1 mM) to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation (Optional but Recommended): Precipitate the biotinylated proteins to remove excess click chemistry reagents. A methanol/chloroform precipitation is effective.

  • Resuspension: Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).

  • Streptavidin Bead Preparation: Wash the streptavidin-agarose beads according to the manufacturer's instructions.

  • Enrichment: Add the resuspended biotinylated proteome to the prepared streptavidin beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.

  • Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins. A common wash series includes:

    • PBS with 1% SDS

    • PBS with 4 M urea

    • PBS

  • Elution: Elute the enriched biotinylated proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer.

  • Downstream Analysis: The enriched proteins are now ready for analysis by SDS-PAGE, western blotting, or mass spectrometry-based proteomics.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_enrichment Enrichment cluster_analysis Analysis cell_culture Cell Culture starvation Lysine Starvation cell_culture->starvation labeling Incubation with this compound starvation->labeling lysis Cell Lysis labeling->lysis click_reaction Click Chemistry with Alkyne-Biotin lysis->click_reaction enrichment Streptavidin Affinity Purification click_reaction->enrichment washing Washing Steps enrichment->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry sds_page->mass_spec data_analysis Data Analysis mass_spec->data_analysis signaling_pathway drug Drug Treatment stress_response Cellular Stress Response drug->stress_response protein_synthesis Altered Protein Synthesis stress_response->protein_synthesis chaperones Chaperone Proteins (e.g., HSP90B1) protein_synthesis->chaperones Upregulation folding Protein Folding Machinery (e.g., PPIA) protein_synthesis->folding Upregulation degradation Protein Degradation Pathway (e.g., VCP) protein_synthesis->degradation Downregulation phenotype Cellular Phenotype chaperones->phenotype folding->phenotype degradation->phenotype

Application Notes and Protocols for Site-Specific Incorporation of N3-D-Lys(boc)-oh into Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy for advancing drug discovery, molecular imaging, and our fundamental understanding of biological processes. N3-D-Lys(boc)-oh, an azido-functionalized D-lysine derivative, is a versatile building block for introducing a bioorthogonal azide handle into biomolecules. The azide group is chemically stable under the conditions of solid-phase peptide synthesis (SPPS) and serves as a reactive partner in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This allows for the precise conjugation of a wide variety of functionalities, including fluorescent dyes, imaging agents, cytotoxic drugs, and polyethylene glycol (PEG) chains, to a specific site within a peptide or protein.

These application notes provide detailed protocols for the incorporation of this compound into peptides via Fmoc-based solid-phase peptide synthesis and subsequent modification through CuAAC and SPAAC reactions.

Key Features of this compound

  • Bioorthogonal Handle: The azide moiety does not react with native biological functional groups, ensuring highly specific downstream labeling.[1]

  • SPPS Compatibility: The Boc-protected amine and the azide group are stable to the standard conditions of Fmoc-based SPPS, including piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage.[2]

  • Versatile for "Click Chemistry": The incorporated azide is ready for efficient and specific conjugation with alkyne-containing molecules via CuAAC or SPAAC.[1]

  • D-Amino Acid Configuration: The D-configuration of the lysine residue can impart increased proteolytic stability to the resulting peptide, a desirable attribute for therapeutic candidates.

Experimental Protocols

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an this compound residue using standard Fmoc chemistry on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Capping solution (optional): Acetic anhydride and DIPEA in DMF

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water (v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Pre-activate the desired Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test.

  • Incorporation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Immediately add the activated solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. A longer coupling time may be necessary due to the non-natural amino acid structure.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), a second coupling can be performed.

  • Washing: After each coupling step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the final peptidyl-resin with DMF, DCM, and methanol, and dry under vacuum.

    • Add the cleavage cocktail (TFA/TIS/water) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated mass of the desired azido-peptide.[3]

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 CoupleAA Couple Fmoc-AA (HBTU/DIPEA) Deprotect1->CoupleAA Wash1 Wash (DMF/DCM) CoupleAA->Wash1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect2 CoupleN3Lys Couple this compound (HBTU/DIPEA) Deprotect2->CoupleN3Lys Wash2 Wash (DMF/DCM) CoupleN3Lys->Wash2 Repeat Repeat Cycle Wash2->Repeat FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Repeat->Deprotect1 Cleave Cleavage & Deprotection (TFA/TIS/H2O) FinalDeprotect->Cleave Purify Purification & Characterization (HPLC/MS) Cleave->Purify AzidoPeptide Azido-Peptide Purify->AzidoPeptide

Caption: Workflow for incorporating this compound via Fmoc-SPPS.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized peptide in solution.

Materials:

  • Azido-peptide (purified)

  • Alkyne-functionalized molecule (e.g., alkyne-dye, alkyne-biotin)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, to stabilize Cu(I))

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a mixture of water and an organic solvent like DMSO or t-butanol)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azido-peptide in the reaction buffer to a final concentration of 1-5 mM.

    • Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-50 mM.

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).

  • Reaction Setup:

    • In a reaction vial, add the azido-peptide solution.

    • Add the alkyne-functionalized molecule (1.5-2 equivalents).

    • Add the CuSO4 solution (e.g., to a final concentration of 1 mM).

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., to a final concentration of 5 mM).

  • Reaction Incubation:

    • Agitate the reaction mixture at room temperature.

    • Reaction times can vary from 1 to 12 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the conjugated peptide by RP-HPLC to remove excess reagents and unreacted starting materials.

    • Lyophilize the pure fractions to obtain the final conjugate.

CuAAC_Workflow Start Azido-Peptide + Alkyne-Molecule Mix Mix in Buffer Start->Mix AddCu Add CuSO4 Mix->AddCu AddAscorbate Add Sodium Ascorbate AddCu->AddAscorbate Incubate Incubate at RT AddAscorbate->Incubate Purify Purify by RP-HPLC Incubate->Purify Product Triazole-linked Conjugate Purify->Product

Caption: General workflow for CuAAC conjugation of an azido-peptide.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne (e.g., a DBCO-functionalized molecule) to the azido-peptide.

Materials:

  • Azido-peptide (purified)

  • Strained alkyne-functionalized molecule (e.g., DBCO-dye, DBCO-drug)

  • Reaction buffer (e.g., PBS pH 7.4)

  • Organic co-solvent (if needed for solubility, e.g., DMSO)

Procedure:

  • Dissolve Reactants:

    • Dissolve the azido-peptide in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

  • Reaction Incubation:

    • Mix the solutions of the azido-peptide and the DBCO-molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.

  • Monitoring and Purification:

    • Monitor the reaction progress by HPLC or LC-MS.

    • Once the reaction is complete, purify the conjugated peptide by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

SPAAC_Workflow Start Azido-Peptide + DBCO-Molecule Mix Mix in Buffer (e.g., PBS) Start->Mix Incubate Incubate at RT or 37°C Mix->Incubate Purify Purify by RP-HPLC Incubate->Purify Product Triazole-linked Conjugate Purify->Product

Caption: General workflow for SPAAC conjugation of an azido-peptide.

Quantitative Data Summary

The efficiency of incorporating this compound and the kinetics of subsequent click chemistry reactions are critical for successful bioconjugation.

Coupling Efficiency in SPPS

While specific comparative data on the coupling efficiency of this compound is not extensively published, the following table provides an illustrative example of expected coupling efficiencies on different resins based on general knowledge of SPPS with non-natural amino acids. Actual efficiencies should be determined experimentally for each specific peptide sequence.

Resin TypeTheoretical Loading (mmol/g)Experimental Loading (mmol/g)Coupling Efficiency (%)
Rink Amide0.650.58~89
Wang Resin0.700.61~87
TentaGel®0.250.23~92

Table 1: Illustrative coupling efficiencies of an azido-lysine derivative on various SPPS resins. These values are examples and can vary depending on the peptide sequence and coupling conditions.

Kinetics of SPAAC Reactions

The rate of the SPAAC reaction is crucial for applications in biological systems. The second-order rate constant (k₂) is a key parameter for quantifying this.

Azide-Containing MoietyCyclooctyne ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Buffer Conditions
Azidolysine-containing peptideDBCO-PEG0.34HBS (pH 7.4)
3-azido-L-alaninesulfo-DBCO-amine0.32 - 1.22PBS (pH 7), HEPES (pH 7)

Table 2: Representative second-order rate constants for SPAAC reactions involving azido-amino acids and DBCO derivatives.

Conclusion

This compound is a valuable tool for the site-specific modification of biomolecules. The protocols provided herein offer a comprehensive guide for its incorporation into peptides via Fmoc-SPPS and subsequent conjugation using CuAAC and SPAAC reactions. By leveraging the principles of bioorthogonal chemistry, researchers can create novel and highly functionalized biomolecules for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for N3-D-Lys(boc)-oh in Solid-Phase Peptide Synthesis (SPPS) Workflows

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-D-Lys(boc)-oh, or Nα-(tert-butoxycarbonyl)-Nε-azido-D-lysine, is a non-canonical amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of a bioorthogonal azide handle into peptide sequences. The azide group is chemically stable throughout standard SPPS procedures and allows for the site-specific modification of peptides post-synthesis via "click chemistry" reactions.[1][2][3] This enables a wide range of applications, including the development of peptide-drug conjugates, the attachment of imaging agents, and the study of biological signaling pathways.[4][5]

This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptides using SPPS workflows. It includes quantitative data on synthesis outcomes, step-by-step methodologies for key experimental procedures, and visualizations to illustrate the underlying chemical and biological processes.

Data Presentation

Table 1: Representative Coupling Efficiency of Azide-Containing Amino Acids in SPPS
Coupling ReagentActivation Time (min)Coupling Time (hr)Coupling Efficiency (%)Notes
HBTU/DIEA52>99Standard and reliable choice for most sequences.
HATU/DIEA51-2>99Highly efficient, especially for sterically hindered couplings.
DIC/HOBt102-498-99Cost-effective but may be slower and slightly less efficient.
PyBOP/DIEA52>99Effective alternative to HBTU/HATU.

Data is compiled from typical results for azide-containing and other non-canonical amino acids in Fmoc-SPPS and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 2: Expected Yield and Purity of a Model Azide-Containing Peptide
ParameterValueMethod of Analysis
Crude Peptide Yield60-80%Gravimetric analysis
Crude Peptide Purity50-70%RP-HPLC (220 nm)
Final Yield after Purification20-40%Gravimetric analysis
Final Purity>95%RP-HPLC (220 nm)
Identity ConfirmationCorrect MassMass Spectrometry (ESI-MS or MALDI-TOF)

These values represent typical outcomes for the synthesis of a 10-15 amino acid peptide containing a single this compound incorporation and are subject to variation based on the peptide's properties and the purification process.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azide-Containing Peptide

This protocol outlines the manual Fmoc-SPPS for incorporating this compound into a peptide sequence on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin (0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Amino Acid Coupling (for standard amino acids):

  • In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.), HBTU (0.5 mmol, 5 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (1.0 mmol, 10 eq.) to the activation mixture.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours.

  • Monitor the coupling completion using a Kaiser test.

4. Incorporation of this compound:

  • Follow the same coupling procedure as in step 3, using this compound as the amino acid. Due to the potential for steric hindrance, a longer coupling time or the use of a more potent coupling reagent like HATU may be beneficial.

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

7. Washing and Drying:

  • Wash the resin extensively with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection of the Azide-Containing Peptide

The azide group is sensitive to reduction by some common scavengers used in cleavage cocktails. Therefore, a carefully selected cleavage cocktail is crucial.

1. Preparation of the Cleavage Cocktail:

  • Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Note: Avoid using scavengers like ethanedithiol (EDT), which can reduce the azide group.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate gently for 2-3 hours at room temperature.

3. Peptide Precipitation:

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

4. Peptide Collection and Washing:

  • Centrifuge the ether suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

5. Drying:

  • Dry the peptide pellet under vacuum to obtain the crude product.

Protocol 3: Purification and Analysis of the Azide-Containing Peptide

1. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.

  • Use a gradient of acetonitrile in water with 0.1% TFA as an ion-pairing agent.

2. Analysis:

  • Analyze the purified fractions using an analytical RP-HPLC system to confirm purity.

  • Confirm the identity and molecular weight of the peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

3. Lyophilization:

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell 1. Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (HBTU/DIEA) Deprotection->Coupling 2. Wash Wash (DMF, DCM) Coupling->Wash 3. N3_Coupling This compound Coupling N3_Coupling->Wash Wash->Deprotection Repeat for each AA Wash->N3_Coupling At desired position Final_Deprotection Final Fmoc Deprotection Wash->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage 4. Purification RP-HPLC Purification Cleavage->Purification 5. Final_Peptide Purified Azide-Peptide Purification->Final_Peptide 6.

Caption: Workflow for the solid-phase synthesis of an azide-containing peptide.

Click_Chemistry_Application cluster_synthesis Peptide Synthesis & Modification cluster_click_reaction Bioorthogonal Ligation cluster_biological_application Biological Application Azide_Peptide Azide-Containing Peptide (Synthesized via SPPS) Click_Reaction CuAAC or SPAAC 'Click' Reaction Azide_Peptide->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule (e.g., Drug, Fluorophore) Alkyne_Molecule->Click_Reaction Conjugate Peptide-Molecule Conjugate Click_Reaction->Conjugate Cell_Incubation Incubation with Cells or in vivo model Conjugate->Cell_Incubation Signaling_Pathway Interaction with Signaling Pathway Cell_Incubation->Signaling_Pathway Imaging_Analysis Imaging or Functional Analysis Signaling_Pathway->Imaging_Analysis Data Biological Data Imaging_Analysis->Data

Caption: Application of azide-modified peptides in biological studies.

Conclusion

The use of this compound in SPPS provides a robust and efficient method for the site-specific incorporation of an azide functionality into peptides. This bioorthogonal handle opens up a vast array of possibilities for peptide modification and the development of novel peptide-based tools for research, diagnostics, and therapeutics. By following the detailed protocols and considering the critical aspects of coupling and cleavage, researchers can successfully synthesize and purify azide-containing peptides for their specific applications. The continued development of click chemistry and bioorthogonal ligation techniques will undoubtedly expand the utility of peptides synthesized with this compound in the future.

References

Application Notes and Protocols for Peptide Labeling with N3-D-Lys(Boc)-OH for Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of peptides with imaging probes is a critical technique in drug discovery and biomedical research, enabling the visualization and tracking of peptides in biological systems. Bioorthogonal chemistry, particularly the "click chemistry" reaction between an azide and an alkyne, offers a highly efficient and specific method for this purpose.[1][2] This application note provides detailed protocols for the incorporation of the azide-bearing amino acid, N3-D-Lys(Boc)-OH, into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS). Subsequently, it details the conjugation of an imaging probe via either Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

The use of this compound allows for the precise placement of an azide functional group within the peptide sequence. The D-lysine configuration can enhance proteolytic stability, a desirable trait for therapeutic peptides. The Boc protecting group on the ε-amino group ensures orthogonality during synthesis.[3] Following peptide synthesis and purification, the azide group serves as a chemical handle for the attachment of a variety of imaging modalities, including fluorescent dyes and radiolabels for Positron Emission Tomography (PET), through a highly reliable click reaction. This methodology provides a robust platform for developing novel peptide-based imaging agents and therapeutics.

Data Presentation: Comparison of Click Chemistry Methods

The choice between the two primary forms of click chemistry, CuAAC and SPAAC, depends on the specific experimental context, balancing the need for rapid reaction kinetics against concerns about copper cytotoxicity, especially in live-cell or in-vivo applications.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Key Takeaway
Reaction Rate (k₂) M⁻¹s⁻¹ 10 to 10⁴10⁻³ to 1CuAAC is significantly faster, which is advantageous for rapid labeling.
Biocompatibility Moderate; potential copper toxicity can be mitigated with specific ligands (e.g., THPTA).High; no cytotoxic metal catalyst is required, making it ideal for in-vivo studies.SPAAC is the preferred method for live-cell and in-vivo imaging due to its superior biocompatibility.
Reagent Size Small alkyne and azide functional groups result in minimal modification.Bulky cyclooctyne reagents (e.g., DBCO, BCN) are required, which may sterically hinder interactions.CuAAC is preferable when minimal perturbation of the peptide structure is critical.
Regioselectivity High; exclusively yields the 1,4-disubstituted triazole isomer.Low; can result in a mixture of regioisomers.CuAAC provides a structurally homogeneous product.
Reaction Conditions Requires a copper(I) source, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand.Proceeds under physiological conditions without the need for additional catalysts.SPAAC offers simpler reaction setup for biological applications.

Experimental Workflows and Mechanisms

The following diagrams illustrate the overall workflow for peptide labeling and imaging, as well as the mechanisms for both CuAAC and SPAAC reactions.

G Overall Peptide Labeling and Imaging Workflow cluster_0 Peptide Synthesis & Purification cluster_1 Click Chemistry Conjugation cluster_2 Imaging Application Incorporate this compound Incorporate this compound Cleave & Deprotect Peptide Cleave & Deprotect Peptide Incorporate this compound->Cleave & Deprotect Peptide Purify Azide-Peptide (HPLC) Purify Azide-Peptide (HPLC) Cleave & Deprotect Peptide->Purify Azide-Peptide (HPLC) Conjugate Imaging Probe (Alkyne) Conjugate Imaging Probe (Alkyne) Purify Labeled Peptide (HPLC) Purify Labeled Peptide (HPLC) Conjugate Imaging Probe (Alkyne)->Purify Labeled Peptide (HPLC) In Vitro / In Vivo Imaging In Vitro / In Vivo Imaging Data Analysis Data Analysis In Vitro / In Vivo Imaging->Data Analysis End End Data Analysis->End End Start Start Start->Incorporate this compound

Caption: Overall workflow from peptide synthesis to imaging.

G Click Chemistry Reaction Mechanisms cluster_CuAAC CuAAC Mechanism cluster_SPAAC SPAAC Mechanism Azide1 Peptide-N3 Product1 Labeled Peptide (1,4-Triazole) Azide1->Product1 Alkyne1 Probe-Alkyne Catalyst1 Cu(I) Catalyst Alkyne1->Catalyst1 activates Catalyst1->Product1 Azide2 Peptide-N3 Product2 Labeled Peptide (Triazole) Azide2->Product2 Alkyne2 Probe-Cyclooctyne Alkyne2->Product2 strain-promoted

Caption: Mechanisms of CuAAC and SPAAC reactions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Azide-Containing Peptide

This protocol describes the incorporation of this compound into a peptide sequence using a standard Boc/Bzl protection strategy on a Merrifield resin.

Materials:

  • Merrifield resin

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).

    • Drain and add fresh 50% TFA in DCM and agitate for an additional 20 minutes for complete Boc group removal.

    • Wash the resin with DCM and then with isopropanol.

  • Neutralization:

    • Wash the resin with DMF.

    • Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion using the Kaiser test (will be negative for complete coupling).

  • Incorporation of this compound: Follow the same coupling procedure as in step 5 for the incorporation of this compound at the desired position in the peptide sequence.

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid until the full peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF, followed by DCM, and dry under vacuum.

    • Transfer the dried resin to an HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 10% anisole) and stir at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Purification:

    • Suspend the resin and cleaved peptide in cold diethyl ether to precipitate the crude peptide.

    • Wash the precipitate with cold diethyl ether several times.

    • Dry the crude peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the azide-functionalized peptide by mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling the purified azide-containing peptide with an alkyne-functionalized imaging probe in solution.

Materials:

  • Purified azide-peptide

  • Alkyne-imaging probe (e.g., fluorescent dye-alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve the probe)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-peptide in PBS.

    • Dissolve the alkyne-imaging probe in a minimal amount of DMSO, then dilute with PBS.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-peptide and the alkyne-imaging probe (a slight molar excess of the probe is often used).

    • Add the THPTA solution to the mixture and vortex briefly.

    • Add the CuSO₄ solution and vortex.

  • Initiate Reaction:

    • Add the sodium ascorbate solution to initiate the click reaction.

    • Vortex the mixture briefly.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.

  • Purification:

    • Purify the labeled peptide from excess reagents using RP-HPLC.

    • Analyze the purified product by mass spectrometry to confirm successful conjugation.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free labeling of the azide-peptide, which is particularly suitable for applications in living systems.

Materials:

  • Purified azide-peptide

  • Cyclooctyne-imaging probe (e.g., DBCO-fluorescent dye)

  • PBS, pH 7.4 or cell culture medium

  • DMSO (if needed to dissolve the probe)

Procedure:

  • Prepare Solutions:

    • Dissolve the azide-peptide in PBS or the desired biological buffer.

    • Dissolve the cyclooctyne-imaging probe in a minimal amount of DMSO, then dilute with the reaction buffer.

  • Reaction Setup:

    • Combine the azide-peptide and the cyclooctyne-imaging probe in a microcentrifuge tube. The molar ratio may need to be optimized, but often a small excess of the probe is used.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne used and the reactant concentrations.

  • Purification:

    • Purify the labeled peptide using RP-HPLC to remove any unreacted probe.

    • Confirm conjugation using mass spectrometry.

Conclusion

The incorporation of this compound into peptides via SPPS, followed by click chemistry-mediated conjugation, provides a versatile and robust platform for the development of peptide-based imaging agents. The choice between CuAAC and SPAAC should be guided by the specific requirements of the downstream application, with SPAAC being the preferred method for live-cell and in-vivo studies due to its enhanced biocompatibility. The protocols provided herein offer a comprehensive guide for researchers to successfully label peptides for a wide range of imaging applications.

References

Application Notes and Protocols for the Synthesis of D-Lysine-Based Peptidomimetic Amphiphiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetic amphiphiles, particularly those incorporating cationic residues like lysine, are a promising class of molecules with significant therapeutic potential, most notably as antimicrobial agents.[1][2] These molecules typically consist of a hydrophobic lipid tail attached to a short, hydrophilic peptide headgroup. This amphiphilic nature allows them to self-assemble into various nanostructures and interact with and disrupt bacterial cell membranes, a mechanism that is less prone to the development of resistance compared to traditional antibiotics.[1][2]

The incorporation of non-natural D-amino acids, such as D-lysine, offers several advantages, including enhanced proteolytic stability and potentially improved selectivity with reduced toxicity towards mammalian cells.[3] The synthesis of these complex molecules is efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), which allows for the sequential addition of amino acids to a solid support. For lysine-containing sequences, orthogonal protection strategies are crucial. The use of Nα-Fmoc-Nε-Boc-D-lysine (Fmoc-D-Lys(Boc)-OH) is a standard approach, where the temporary Nα-Fmoc group is removed at each cycle, and the acid-labile Nε-Boc group remains to protect the side chain until the final cleavage step.

This document provides detailed protocols for the synthesis, purification, characterization, and biological evaluation of a model peptidomimetic amphiphile using Fmoc-D-Lys(Boc)-OH.

Data Presentation: Antimicrobial Activity and Cytotoxicity

The biological activity of D-lysine-containing peptidomimetic amphiphiles is highly dependent on their sequence, charge, and hydrophobicity. Below is a summary of reported Minimum Inhibitory Concentrations (MIC) and cytotoxicity data for representative molecules.

Table 1: Minimum Inhibitory Concentrations (MIC) of D-Lysine Containing Lipopeptides

Lipopeptide SequenceTarget OrganismMIC (µg/mL)MIC (µM)Reference
C16-Ykk (P1D)E. coli3036.5
S. aureus1518.2
C16-Wkk (P2D)E. coli3035.5
S. aureus1517.7
CM15 (L-Lys)S. aureus0.5-
E. coli2-
CM15-D1,13 (2 D-Lys)S. aureus2-
E. coli4-
CM15-D3,13 (2 D-Lys)S. aureus4-
E. coli4-
CM15-D3,7,13 (3 D-Lys)S. aureus8-
E. coli8-

Note: 'k' denotes a D-lysine residue.

Table 2: Cytotoxicity Data of D-Lysine Containing Lipopeptides

Lipopeptide SequenceCell LineCytotoxicity MetricValue (µM)Reference
CM15 (L-Lys)RAW264.7 MacrophagesLD5018
CM15-D3,13 (2 D-Lys)RAW264.7 MacrophagesLD5078
CM15-D3,7,13 (3 D-Lys)RAW264.7 MacrophagesLD5098
C16-Ykk (P1D)L929 Fibroblasts% Viability at 0.05 wt%44.1 ± 7.6%
C16-Wkk (P2D)L929 Fibroblasts% Viability at 0.05 wt%13.0 ± 1.1%

Experimental Workflows and Signaling Pathways

The synthesis and evaluation of peptidomimetic amphiphiles follow a structured workflow, from initial solid-phase synthesis to final biological characterization.

Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection1 2. First Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 AA_Coupling 3. Amino Acid Coupling Cycle (Fmoc-D-Lys(Boc)-OH, HBTU/DIPEA) Fmoc_Deprotection1->AA_Coupling Wash1 Wash (DMF) AA_Coupling->Wash1 Repeat for each amino acid Wash2 Wash (DMF) AA_Coupling->Wash2 Fmoc_Deprotection2 4. Iterative Fmoc Deprotection Wash1->Fmoc_Deprotection2 Fmoc_Deprotection2->AA_Coupling Lipid_Coupling 5. Lipid Conjugation (e.g., Palmitic Acid) Wash2->Lipid_Coupling Wash3 Wash (DCM) Lipid_Coupling->Wash3 Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Characterization 9. Characterization (Mass Spectrometry) Purification->Characterization Bio_Assay 10. Biological Evaluation (MIC, Cytotoxicity) Characterization->Bio_Assay Amphiphile Cationic Peptidomimetic Amphiphile (+) Interaction 1. Electrostatic Interaction Amphiphile->Interaction Membrane Anionic Bacterial Membrane (-) Membrane->Interaction Insertion 2. Hydrophobic Insertion (Lipid tail inserts into core) Interaction->Insertion Disruption 3. Membrane Disruption (Pore Formation / Micellization) Insertion->Disruption Leakage 4. Leakage of Cellular Contents Disruption->Leakage Death 5. Bacterial Cell Death Leakage->Death

References

Application Notes and Protocols: N3-D-Lys(Boc)-OH as a Versatile Building Block in Dendrimer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of N3-D-Lys(Boc)-OH, an azide-functionalized and Boc-protected D-lysine derivative, as a critical building block in the synthesis of advanced dendrimer structures. Dendrimers, with their highly branched, monodisperse, and well-defined architecture, are pivotal in nanotechnology, particularly in the development of sophisticated drug delivery systems. The incorporation of an azide moiety via this compound offers a versatile handle for subsequent modifications using "click chemistry," enabling the attachment of targeting ligands, imaging agents, and therapeutic payloads. These protocols are designed to guide researchers in the synthesis, functionalization, and characterization of poly-lysine dendrimers, leveraging the unique properties of this compound for applications in medicine and biotechnology.

Introduction

Poly-lysine dendrimers are a class of dendritic polymers that have garnered significant interest due to their biocompatibility, biodegradability, and the presence of numerous terminal amino groups amenable to functionalization.[1] The synthesis of these macromolecules can be precisely controlled to achieve a specific generation, size, and surface chemistry.[2] The use of protected amino acid building blocks is fundamental to this process.

This compound is a particularly valuable building block for several reasons:

  • Orthogonal Protection: The α-amino group is functionalized with an azide, while the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for selective chemical transformations.

  • Click Chemistry Handle: The azide group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[3] This enables the covalent attachment of a wide variety of molecules with complementary alkyne groups under mild conditions.[4]

  • Chirality: The D-amino acid configuration can enhance the proteolytic stability of the resulting dendrimer, a desirable feature for in vivo applications.

This document outlines two primary applications of this compound in dendrimer synthesis:

  • Surface Functionalization: As a means to introduce azide groups onto the periphery of a pre-synthesized poly-lysine dendrimer.

  • Core Building Block (Convergent Synthesis): As a foundational unit in the convergent synthesis of dendrons that can be later attached to a core.

Data Presentation

Table 1: Summary of Yields for Poly-L-lysine Dendrimer Synthesis (Divergent Method)
Dendrimer GenerationBuilding Block UsedDeprotection ReagentCoupling ReagentsTypical Yield (%)Reference
G1Boc-Lys(Boc)-OHTrifluoroacetic Acid (TFA)EDC, HOBt, DIPEA~85%[5]
G2Boc-Lys(Boc)-OHTrifluoroacetic Acid (TFA)EDC, HOBt, DIPEA~80%
G3Boc-Lys(Boc)-OHTrifluoroacetic Acid (TFA)EDC, HOBt, DIPEA75%
G4Boc-L-Lys(Boc)-OHTrifluoroacetic Acid (TFA)Peptide Coupling Agents60-80%

Note: Yields can vary based on the specific core molecule, reaction conditions, and purification methods.

Experimental Protocols

Protocol 1: Synthesis of a Generation 2 (G2) Boc-Protected Poly-L-lysine Dendrimer

This protocol describes the divergent synthesis of a G2 poly-L-lysine dendrimer using a diamine core and Boc-L-Lys(Boc)-OH as the building block. This dendrimer will then be used as the scaffold for surface functionalization with this compound in Protocol 2.

Materials:

  • Ethylenediamine (core)

  • Boc-L-Lys(Boc)-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

Step 1: Synthesis of G1 Dendrimer

  • Dissolve ethylenediamine (1 equivalent) in a mixture of DCM and DMF.

  • Add Boc-L-Lys(Boc)-OH (2.2 equivalents), HOBt (2.2 equivalents), and EDC (2.2 equivalents).

  • Add DIPEA (4 equivalents) to the reaction mixture and stir under a nitrogen atmosphere at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over MgSO4, filter, and evaporate the solvent to yield the G1 Boc-protected dendrimer.

Step 2: Deprotection of G1 Dendrimer

  • Dissolve the G1 dendrimer in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours to remove the Boc protecting groups.

  • Remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected G1 dendrimer by adding cold diethyl ether.

  • Wash the precipitate with diethyl ether and dry under vacuum.

Step 3: Synthesis of G2 Dendrimer

  • Dissolve the deprotected G1 dendrimer (1 equivalent) in a mixture of DCM and DMF.

  • Add Boc-L-Lys(Boc)-OH (4.4 equivalents), HOBt (4.4 equivalents), and EDC (4.4 equivalents).

  • Add DIPEA (8 equivalents) and stir under a nitrogen atmosphere at room temperature for 48 hours.

  • Purify the G2 dendrimer using the same workup procedure as in Step 1.

Characterization:

  • NMR (¹H, ¹³C): To confirm the structure and the presence of Boc groups.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of each generation.

  • FTIR: To observe the characteristic amide and carbamate vibrational bands.

Protocol 2: Surface Functionalization of G2 Dendrimer with this compound

This protocol details the steps to functionalize the terminal amino groups of the G2 dendrimer with this compound.

Materials:

  • G2 TFA salt (from Protocol 1, deprotected)

  • This compound

  • EDC, HOBt, DIPEA

  • DCM, DMF

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolve the deprotected G2 dendrimer (1 equivalent) in DMF.

  • Add this compound (8.8 equivalents), HOBt (8.8 equivalents), and EDC (8.8 equivalents).

  • Add DIPEA (16 equivalents) and stir under a nitrogen atmosphere at room temperature for 48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify by dialysis against deionized water for 48 hours to remove unreacted starting materials and coupling agents.

  • Lyophilize the dialyzed solution to obtain the azide-functionalized G2 dendrimer.

Characterization:

  • FTIR: Appearance of a strong azide peak (~2100 cm⁻¹).

  • NMR: Signals corresponding to the newly added this compound units.

  • Mass Spectrometry: To confirm the increased molecular weight corresponding to the addition of the azide-functionalized lysine units.

Protocol 3: Click Chemistry Conjugation of an Alkyne-Containing Molecule

This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a fluorescent dye, drug, or targeting ligand) to the azide-terminated dendrimer.

Materials:

  • Azide-functionalized G2 dendrimer (from Protocol 2)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • DMF, water

Procedure:

  • Dissolve the azide-functionalized dendrimer (1 equivalent) and the alkyne-functionalized molecule (e.g., 10 equivalents) in a mixture of DMF and water.

  • Add sodium ascorbate (e.g., 5 equivalents per azide group) to the solution.

  • Add CuSO4·5H2O (e.g., 1 equivalent per azide group).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Purify the resulting dendrimer conjugate by dialysis or size exclusion chromatography to remove the copper catalyst and excess reagents.

  • Lyophilize to obtain the final product.

Characterization:

  • FTIR: Disappearance of the azide peak at ~2100 cm⁻¹.

  • UV-Vis/Fluorescence Spectroscopy: If a chromophore/fluorophore was attached.

  • NMR: Appearance of signals from the conjugated molecule and the triazole proton.

  • DLS: To determine the change in hydrodynamic radius after conjugation.

Visualizations

Dendrimer Synthesis and Functionalization Workflow

Dendrimer_Synthesis_Workflow A Diamine Core B G1 Boc-Dendrimer A->B Generation 1 Synthesis C G1 Deprotected Dendrimer (TFA Salt) B->C Deprotection D G2 Boc-Dendrimer C->D Generation 2 Synthesis E G2 Deprotected Dendrimer (TFA Salt) D->E Deprotection F G2 Azide-Functionalized Dendrimer E->F Surface Functionalization G Final Conjugate F->G Click Conjugation reagent1 Boc-Lys(Boc)-OH + EDC/HOBt/DIPEA reagent1->B reagent1->D reagent2 TFA/DCM reagent2->C reagent2->E reagent3 This compound + EDC/HOBt/DIPEA reagent3->F reagent4 Alkyne-Molecule + Cu(I) Catalyst reagent4->G

Caption: Divergent synthesis and functionalization workflow.

Logical Relationship for Click Chemistry Conjugation

Click_Chemistry_Logic Dendrimer Azide-Terminated Dendrimer Product Triazole-Linked Dendrimer Conjugate Dendrimer->Product Molecule Alkyne-Functionalized Molecule (Drug, Dye, Ligand) Molecule->Product Catalyst CuSO4 / Sodium Ascorbate (Cu(I) in situ) Catalyst->Product catalyzes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N3-D-Lys(boc)-oh Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Nα-azido-Nε-(tert-butyloxycarbonyl)-D-lysine (N3-D-Lys(boc)-oh).

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of this compound?

A1: The most direct and common starting material is Nε-(tert-butyloxycarbonyl)-D-lysine [Boc-D-Lys(H)-OH]. This precursor already possesses the required D-stereoisomer and the Boc-protected side chain, simplifying the subsequent synthetic steps.

Q2: What is the key chemical transformation in the synthesis of this compound?

A2: The critical step is the conversion of the primary α-amino group of Nε-Boc-D-lysine into an azide group. This is typically achieved through a diazo-transfer reaction.[1][2][3]

Q3: Which reagents are commonly used for the diazo-transfer reaction?

A3: Imidazole-1-sulfonyl azide hydrochloride and triflyl azide (TfN3) are common reagents for this transformation.[2][4] Imidazole-1-sulfonyl azide is often preferred due to its relative stability and safety profile compared to triflyl azide.

Q4: What are the critical parameters to control during the synthesis?

A4: Key parameters to optimize for maximizing yield and purity include the stoichiometry of the diazo-transfer reagent, pH control during the reaction, reaction temperature, and the choice of solvent.

Q5: Are there any significant safety precautions to consider?

A5: Yes, organic azides are potentially explosive. Diazo-transfer reagents like triflyl azide and imidazole-1-sulfonyl azide should be handled with care. It is crucial to follow appropriate safety protocols, including using safety shields and avoiding heat and shock. The hydrochloride salt of imidazole-1-sulfonyl azide can be hygroscopic and may hydrolyze to produce explosive hydrazoic acid upon prolonged storage. The hydrogen sulfate salt is reported to be a safer alternative.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete diazo-transfer reaction.- Increase the equivalents of the diazo-transfer reagent (e.g., imidazole-1-sulfonyl azide). - Optimize the pH of the reaction mixture; a slightly basic pH (e.g., 8.5-9.5) often favors the reaction. - Consider adding a catalyst, such as copper(II) sulfate, which has been shown to improve conversion in some diazo-transfer reactions. - Extend the reaction time and monitor progress using TLC or LC-MS.
Poor solubility of the starting material (Nε-Boc-D-lysine).- Use a co-solvent system, such as a mixture of water and a water-miscible organic solvent (e.g., dioxane, methanol, or DMF), to improve solubility.
Degradation of the product during workup or purification.- Maintain a neutral or slightly acidic pH during aqueous workup to avoid hydrolysis of the Boc group. - Use mild purification techniques, such as flash column chromatography on silica gel, and avoid prolonged exposure to strong acids or bases.
Presence of Multiple Spots on TLC (Side Products) Incomplete Boc protection of the starting material.- Ensure the complete protection of the ε-amino group of D-lysine before the diazo-transfer step. This can be verified by NMR or LC-MS.
Side reactions of the diazo-transfer reagent.- Control the reaction temperature; running the reaction at a lower temperature may reduce the formation of byproducts. - Ensure slow and controlled addition of the diazo-transfer reagent to the reaction mixture.
Formation of an elimination product.- In some cases, especially with prolonged reaction times or elevated temperatures, elimination of the azide group can occur. Optimize reaction time and temperature to minimize this side reaction.
Difficulty in Purifying the Final Product Co-elution of the product with unreacted starting material or byproducts.- Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. - Consider using a different stationary phase for chromatography if silica gel does not provide adequate separation.
Oily product that is difficult to handle.- Attempt to crystallize the product from a suitable solvent system. - If the product is intended for immediate use in the next step, co-evaporation with a high-boiling point solvent like toluene may help to remove residual solvents.

Experimental Protocols

Protocol 1: ε-Amino Group Protection of D-Lysine with Boc Anhydride

This protocol describes the selective protection of the ε-amino group of D-lysine.

Materials:

  • D-Lysine hydrochloride

  • Sodium bicarbonate (NaHCO3)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve D-Lysine hydrochloride and a molar excess of sodium bicarbonate in deionized water in an ice-water bath.

  • Prepare a solution of Boc2O in dioxane.

  • Add the Boc2O solution dropwise to the stirring lysine solution.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Wash the reaction mixture with diethyl ether three times to remove unreacted Boc2O.

  • Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate three times.

  • Dry the combined organic phases over anhydrous MgSO4, filter, and concentrate under vacuum to obtain Nε-Boc-D-lysine as a white solid.

Quantitative Data for Boc Protection:

ParameterValueReference
Molar Ratio (Lysine:Boc2O:NaHCO3)1 : 3 : 10
SolventWater/Dioxane
Reaction Temperature0 °C to Room Temperature
Reaction Time24 hours
Typical Yield~85%
Protocol 2: α-Amino Azidation via Diazo-Transfer

This protocol outlines a general procedure for the azidation of the α-amino group of Nε-Boc-D-lysine using imidazole-1-sulfonyl azide hydrochloride.

Materials:

  • Nε-Boc-D-lysine

  • Imidazole-1-sulfonyl azide hydrochloride

  • Potassium carbonate (K2CO3) or other suitable base

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (optional catalyst)

  • Methanol or a suitable solvent mixture

  • Deionized water

Procedure:

  • Dissolve Nε-Boc-D-lysine in a mixture of the chosen solvent (e.g., methanol) and water.

  • Add a base, such as potassium carbonate, to adjust the pH to the desired level (e.g., 8.5-9.5).

  • If using a catalyst, add a catalytic amount of copper(II) sulfate.

  • In a separate container, dissolve imidazole-1-sulfonyl azide hydrochloride in the reaction solvent.

  • Add the diazo-transfer reagent solution dropwise to the stirring solution of Nε-Boc-D-lysine.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and proceed with aqueous workup and extraction.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Diazo-Transfer Reaction (Optimized for a model aliphatic amine):

ParameterValueReference
Molar Ratio (Amine:ISA·H2SO4:CuSO4)1 : 1.5 : 1
Base0.05 M K2CO3
SolventWater
Reaction TemperatureRoom Temperature
Reaction Time16 hours
Typical Conversion>95%

Note: These conditions were optimized for a different aliphatic amine and may require further optimization for Nε-Boc-D-lysine.

Visualizations

experimental_workflow cluster_0 Step 1: ε-Boc Protection cluster_1 Step 2: α-Amino Azidation cluster_2 Purification D-Lysine D-Lysine Reaction_1 Boc Protection D-Lysine->Reaction_1 Boc2O Boc2O Boc2O->Reaction_1 N-epsilon-Boc-D-Lysine N-epsilon-Boc-D-Lysine Reaction_1->N-epsilon-Boc-D-Lysine Reaction_2 Diazo-Transfer N-epsilon-Boc-D-Lysine->Reaction_2 Diazo_Transfer_Reagent Imidazole-1-sulfonyl azide or Triflyl azide Diazo_Transfer_Reagent->Reaction_2 This compound This compound Reaction_2->this compound Purification Column Chromatography This compound->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Side_Products Side Products Present? Low_Yield->Side_Products No Optimize_Conditions Optimize Diazo-Transfer: - Increase Reagent - Adjust pH - Add Catalyst Incomplete_Reaction->Optimize_Conditions Yes Solubility_Issue Poor Solubility? Incomplete_Reaction->Solubility_Issue No Optimize_Conditions->Side_Products Use_Cosolvent Use Co-solvent System Solubility_Issue->Use_Cosolvent Yes Solubility_Issue->Side_Products No Use_Cosolvent->Side_Products Check_Starting_Material Check Purity of N-epsilon-Boc-D-Lysine Side_Products->Check_Starting_Material Yes Purification_Difficulty Purification Issues? Side_Products->Purification_Difficulty No Optimize_Reaction_Temp_Time Optimize Reaction Temperature and Time Check_Starting_Material->Optimize_Reaction_Temp_Time Optimize_Reaction_Temp_Time->Purification_Difficulty Optimize_Chromatography Optimize Chromatography Conditions Purification_Difficulty->Optimize_Chromatography Yes End End Purification_Difficulty->End No Optimize_Chromatography->End

Caption: Troubleshooting logic for this compound synthesis.

References

Troubleshooting low yield in N3-D-Lys(boc)-oh coupling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N3-D-Lys(Boc)-oh Coupling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in this compound coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in peptide coupling reactions?

Low yields in peptide synthesis, including the coupling of this compound, can often be attributed to a few key factors:

  • Incomplete Deprotection: If the protecting group on the N-terminus of the growing peptide chain is not fully removed, the subsequent amino acid cannot be added, leading to truncated sequences.[1]

  • Poor Coupling Efficiency: The reaction between the activated this compound and the N-terminus of the peptide may be incomplete. This is a common issue with sterically hindered amino acids or "difficult" sequences.[1]

  • Peptide Aggregation: The growing peptide chain can sometimes fold into secondary structures like β-sheets, which can hinder the access of reagents to the reaction site, resulting in lower yields.[1]

  • Side Reactions: Various side reactions can occur during the coupling process, consuming the reactants and generating impurities.[2][3]

Q2: How can I improve the efficiency of my EDC/NHS coupling reaction?

For carbodiimide-mediated couplings using EDC and NHS, several parameters can be optimized:

  • pH Control: A two-step pH process is often recommended. The activation of the carboxyl group with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0) using a buffer like MES. The subsequent coupling to the amine is more efficient at a pH of 7.2-8.5 in a buffer such as PBS or HEPES.

  • Reagent Concentration: Using a molar excess of EDC and NHS over the carboxyl groups can help drive the reaction to completion. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.

  • Fresh Reagents: EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C and warmed to room temperature before opening to prevent condensation. Always use freshly prepared solutions.

Q3: What side reactions should I be aware of during carbodiimide-mediated coupling?

Several side reactions can lower the yield of your desired product:

  • N-acylurea Formation: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is an undesired byproduct. This is more common in polar solvents. The addition of HOBt or HOAt can help suppress this side reaction.

  • Racemization: The stereochemical integrity of the amino acid can be compromised during activation. Adding HOBt or HOAt is a common strategy to minimize racemization.

  • Guanidinylation: Uronium-based coupling reagents (like HBTU, HATU) can react with the free amino group to form a guanidinium byproduct, terminating the peptide chain elongation. This is more likely when the coupling reagent is used in excess.

Q4: Can the solvent choice impact the coupling yield?

Yes, the solvent plays a critical role in solid-phase peptide synthesis (SPPS). The solvent must effectively solvate the resin and the growing peptide chain to ensure that the reactive sites are accessible. Inefficient solvation can lead to poor coupling yields. Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used because they provide excellent solvation for most peptide-resin systems.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

  • Symptoms: Low yield of the final product. Mass spectrometry analysis shows a significant amount of starting material or truncated sequences. A positive Kaiser test after the coupling step indicates free amines.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Poor Reagent Quality Ensure all amino acids and coupling reagents are fresh and of high purity. Store reagents under appropriate conditions (e.g., desiccated, -20°C).
Suboptimal Coupling Reagent Some coupling reagents are more effective for certain amino acids. Consider switching to a different class of coupling reagent (e.g., from a carbodiimide to a phosphonium-based reagent like PyBOP).
Steric Hindrance For sterically hindered couplings, increase the reaction time or temperature. Using a more potent coupling reagent like HATU or HDMC may also be beneficial. Double coupling, where the coupling step is repeated, can also improve yields.
Inadequate Solvation Ensure the chosen solvent effectively swells the resin. Consider switching to a solvent known for superior solvation properties like DMF or NMP.

Issue 2: Presence of Multiple Impurities

  • Symptoms: HPLC analysis of the crude product shows a complex profile with multiple peaks. Mass spectrometry reveals byproducts with unexpected masses.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Side Reactions Additives like HOBt or HOAt can suppress side reactions such as racemization and N-acylurea formation. For uronium-based reagents, avoid large excesses to minimize guanidinylation.
Premature Protecting Group Cleavage Ensure that the protecting groups used are stable to the reaction conditions. If using Boc protection, avoid strongly acidic conditions until the final cleavage step.
Diketopiperazine Formation This side reaction can occur at the dipeptide stage. Adding HOBt to the deprotection solution can help suppress it.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling Reagent ClassExamplesAdvantagesPotential Disadvantages
Carbodiimides DCC, DIC, EDCCost-effective, can be used in base-free conditions to minimize racemization (with additives).DCC can form an insoluble urea byproduct (DCU). Can lead to N-acylurea formation and racemization without additives.
Uronium/Aminium Salts HBTU, HATU, HCTUHigh coupling efficiency, fast reaction times.Can cause guanidinylation of the N-terminal amine, especially when used in excess.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, suitable for hindered couplings and cyclization. Does not cause guanidinylation.Can be more expensive. Should not be used with unprotected phosphorylated amino acids.

Experimental Protocols

General Protocol for EDC/HOBt Coupling in Solution Phase

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve Reactants: Dissolve the amine component (1 equivalent) and this compound (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add HOBt: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution and stir until it is fully dissolved.

  • Cool the Reaction: Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired peptide.

Mandatory Visualization

G Troubleshooting Low Yield in this compound Coupling start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions No Issue reagent_issue Use Fresh Reagents Optimize Stoichiometry check_reagents->reagent_issue Issue Found analyze_impurities Analyze Crude Product (LC-MS, HPLC) check_conditions->analyze_impurities No Issue conditions_issue Optimize Solvent Adjust Temp/Time Change Coupling Reagent check_conditions->conditions_issue Issue Found impurities_issue Identify Side Reactions Add Suppressing Agents (e.g., HOBt) Optimize pH analyze_impurities->impurities_issue Side Products Identified end_node Yield Improved reagent_issue->end_node conditions_issue->end_node impurities_issue->end_node

Caption: A workflow for troubleshooting low yield in peptide coupling.

G Carbodiimide Coupling Mechanism & Potential Issues cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reactions Potential Side Reactions RCOOH R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Active Ester) RCOOH->O_Acylisourea + EDC EDC EDC Peptide_Bond Desired Peptide Bond O_Acylisourea->Peptide_Bond + R'-NH2 N_Acylurea N-Acylurea (Rearrangement) O_Acylisourea->N_Acylurea Hydrolysis Hydrolysis (Reverts to R-COOH) O_Acylisourea->Hydrolysis + H2O Amine R'-NH2 (Peptide N-terminus)

Caption: Carbodiimide coupling mechanism and common side reactions.

References

N3-D-Lys(boc)-oh storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of N3-D-Lys(boc)-oh, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C in a desiccated, light-protected environment, preferably in a plastic amber container. Some suppliers suggest that for short-term storage, room temperature in the continental US may be acceptable, but it is always best to consult the Certificate of Analysis for specific recommendations.

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What solvents are suitable for dissolving this compound?

A3: this compound, being a Boc-protected amino acid with a free carboxyl group, generally exhibits good solubility in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate.[1] However, it has poor solubility in water due to the hydrophobic nature of the Boc protecting group.[1]

Q4: What are the key safety precautions when handling this compound?

A4: this compound is an azide-containing compound and requires careful handling. Key safety precautions include:

  • Avoid contact with acids: Mixing azides with acids can form the highly toxic and explosive hydrazoic acid.

  • Avoid contact with heavy metals: Azides can form shock-sensitive and explosive metal azides. Do not use metal spatulas for handling; plastic or ceramic spatulas are recommended.

  • Avoid halogenated solvents in certain reactions: Reactions with azides in halogenated solvents like dichloromethane or chloroform can potentially form explosive di- and tri-azidomethane.

  • Work in a well-ventilated area: Handle the compound in a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, safety glasses, and chemical-resistant gloves.

Q5: Is the azide group in this compound stable during standard peptide synthesis?

A5: Yes, the azide group is generally stable under the conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions for cleavage from the resin.[2] However, it can be sensitive to reducing environments.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in your experiments.

Low Yield in Peptide Synthesis
Potential Cause Troubleshooting Steps
Incomplete Coupling - Ensure complete Fmoc deprotection of the preceding amino acid before coupling this compound.- Use a proven coupling reagent cocktail (e.g., HBTU/HOBt or HATU/HOAt with a tertiary amine base like DIPEA).- Double couple this compound to ensure the reaction goes to completion.
"Difficult Sequence" - The presence of multiple hydrophobic or bulky residues can lead to peptide aggregation on the resin, hindering reaction kinetics.[3] Consider using a more polar solvent system or incorporating a pseudo-proline dipeptide to disrupt secondary structures.
Degradation of the Azide - While generally stable, avoid harsh reducing agents in your synthesis workflow. If reduction is suspected, confirm the integrity of the azide group using IR spectroscopy (a sharp peak around 2100 cm⁻¹).
Poor Solubility of this compound
Potential Cause Troubleshooting Steps
Incorrect Solvent - As a Boc-protected amino acid, this compound has limited solubility in aqueous solutions. Use organic solvents like DMF, DCM, or NMP for dissolution.
Low Temperature - If dissolving in a cold solvent, allow the compound to warm to room temperature to improve solubility. Gentle warming and sonication can also be beneficial.
Compound Aggregation - Ensure the solid compound is a fine powder before attempting to dissolve it. If it has clumped, gently grind it with a non-metal spatula.
Issues with Click Chemistry Reactions (CuAAC)
Potential Cause Troubleshooting Steps
Low Reaction Yield - Oxygen Inhibition: Thoroughly degas all solutions to be used in the Cu(I)-catalyzed reaction, as oxygen can oxidize the catalyst.- Impure Reagents: Use high-purity reagents, especially the copper source and reducing agent (e.g., sodium ascorbate).- Incorrect Stoichiometry: Optimize the ratio of azide, alkyne, copper, and ligand. An excess of the alkyne component is often used.
Side Product Formation - Alkyne Homodimerization: This can occur due to the oxidation of Cu(I) to Cu(II). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the reducing agent is fresh and in sufficient quantity.- Peptide Degradation: If working with a sensitive peptide, ensure the pH of the reaction mixture is controlled and consider using a copper-coordinating ligand to minimize side reactions.
Incomplete Reaction - Catalyst Inactivation: The copper catalyst can be sequestered by other functional groups in your molecule. The addition of a copper-coordinating ligand can help to stabilize the Cu(I) and improve catalytic turnover.- Steric Hindrance: If the azide or alkyne is in a sterically hindered environment, the reaction may require longer reaction times, elevated temperatures, or a more effective ligand.

Quantitative Data Summary

Parameter Condition Value/Recommendation Citation
Storage (Solid) Long-term-20°C, desiccated, protected from light
Short-termRoom temperature (consult CoA)
Storage (Stock Solution) -20°CUp to 1 month
-80°CUp to 6 months
Solubility Organic Solvents (DMF, DCM)Good
WaterPoor
Azide IR Frequency ~2100 cm⁻¹

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Fmoc-SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagents: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Kaiser test kit for monitoring coupling completion

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. If starting a new synthesis, deprotect the Fmoc group from the resin using 20% piperidine in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU/HOBt or HATU/HOAt (3-5 equivalents), in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another hour or perform a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in your peptide sequence.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the "click" reaction between an azide-containing peptide (prepared using Protocol 1) and an alkyne-functionalized molecule.

Materials:

  • Azide-containing peptide (e.g., purified peptide with this compound incorporated)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-coordinating ligand (e.g., THPTA, TBTA) - optional but recommended

  • Solvent system (e.g., a mixture of a buffer like PBS and an organic co-solvent like DMSO or t-butanol)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azide-peptide, alkyne-molecule, CuSO₄, sodium ascorbate, and ligand in a suitable solvent.

    • Thoroughly degas all stock solutions and the reaction buffer by bubbling with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Reaction Setup (perform under an inert atmosphere):

    • In a reaction vessel, combine the azide-peptide and the alkyne-molecule in the chosen solvent system. A slight excess of the alkyne is often used.

    • If using a ligand, pre-mix the CuSO₄ and ligand solutions before adding to the main reaction.

    • Add the CuSO₄ (and ligand, if used) to the reaction mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Reaction Conditions:

    • Gently agitate the reaction mixture at room temperature.

    • The reaction time can vary from 1 to 24 hours depending on the substrates. Monitor the reaction progress by a suitable analytical method, such as LC-MS or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified to remove the copper catalyst, excess reagents, and byproducts.

    • Purification methods may include reverse-phase HPLC, size-exclusion chromatography, or affinity chromatography, depending on the nature of the final product.

Visualizations

Troubleshooting Workflow for this compound Experiments

TroubleshootingWorkflow Start Experiment Start Problem Unsatisfactory Result (e.g., Low Yield, Impure Product) Start->Problem CheckPeptideSynth Review Peptide Synthesis Step Problem->CheckPeptideSynth If problem is in peptide synthesis CheckClickChem Review Click Chemistry Step Problem->CheckClickChem If problem is in click chemistry IncompleteCoupling Incomplete Coupling? CheckPeptideSynth->IncompleteCoupling Degradation Azide Degradation? CheckPeptideSynth->Degradation SolubilityIssue Solubility Issue? CheckPeptideSynth->SolubilityIssue OxygenInhibition Oxygen Inhibition? CheckClickChem->OxygenInhibition CatalystProblem Catalyst Inactivation? CheckClickChem->CatalystProblem ReagentIssue Reagent Purity/Stoichiometry? CheckClickChem->ReagentIssue OptimizeCoupling Optimize Coupling: - Double couple - Change reagents - Extend time IncompleteCoupling->OptimizeCoupling Yes Success Successful Experiment IncompleteCoupling->Success No CheckReducingAgents Avoid Reducing Agents Verify Azide with IR Degradation->CheckReducingAgents Yes Degradation->Success No ImproveSolubility Use appropriate organic solvent Gentle warming/sonication SolubilityIssue->ImproveSolubility Yes SolubilityIssue->Success No OptimizeCoupling->Success CheckReducingAgents->Success ImproveSolubility->Success DegasSolutions Thoroughly Degas All Solutions OxygenInhibition->DegasSolutions Yes OxygenInhibition->Success No AddLigand Add/Optimize Copper Ligand CatalystProblem->AddLigand Yes CatalystProblem->Success No CheckReagents Use Fresh, High-Purity Reagents Optimize Reactant Ratios ReagentIssue->CheckReagents Yes ReagentIssue->Success No DegasSolutions->Success AddLigand->Success CheckReagents->Success

Caption: Troubleshooting workflow for experiments involving this compound.

References

Common side reactions with N3-D-Lys(boc)-oh and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3-D-Lys(Boc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent and to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a protected amino acid derivative used in peptide synthesis to introduce a site-specific azide (-N3) functional group. This azide group serves as a bioorthogonal handle for subsequent modifications, most commonly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), known as "click chemistry".[1][2] These reactions are widely used for creating peptide-drug conjugates, fluorescently labeling peptides, and generating complex biomolecules.[3]

Q2: How stable is the azide group on this compound during standard peptide synthesis?

A2: The azide group is generally stable under the standard conditions of both Boc and Fmoc solid-phase peptide synthesis (SPPS), including repeated cycles of coupling and deprotection (e.g., with trifluoroacetic acid (TFA) or piperidine).[3][4] However, it is sensitive to reducing agents.

Q3: What are the most common side reactions associated with this compound?

A3: The most prevalent side reaction is the reduction of the azide group to a primary amine (-NH2). This is most often caused by the use of thiol-based scavengers during the final cleavage of the peptide from the resin. Another potential, though less common, side reaction is the formation of an elimination product during prolonged coupling times.

Q4: Can I use standard cleavage cocktails when working with peptides containing this compound?

A4: Caution must be exercised. Standard cleavage cocktails often contain thiol-based scavengers like 1,2-ethanedithiol (EDT) to protect sensitive amino acids (e.g., Trp, Met, Cys) from re-alkylation by carbocations. However, these scavengers will readily reduce the azide group. It is crucial to use an "azide-safe" cleavage cocktail.

Q5: Are there any known incompatibilities with the subsequent "click" reaction?

A5: For copper-catalyzed click chemistry (CuAAC), the presence of chelating agents, such as DOTA, in your peptide sequence can be problematic as they can sequester the copper catalyst. Additionally, the cytotoxicity of copper can be a concern for in vivo applications, in which case a copper-free click chemistry approach (SPAAC) is recommended.

Troubleshooting Guides

Problem 1: Loss of Azide Functional Group (Azide Reduction)

Symptoms:

  • Mass spectrometry analysis of the final peptide shows a mass decrease of 26 Da, corresponding to the conversion of -N3 to -NH2.

  • The subsequent "click" reaction fails or has very low efficiency.

Root Cause:

  • The primary cause is the use of reducing agents, particularly thiol-based scavengers, in the cleavage cocktail.

Solutions:

  • Select an Azide-Safe Cleavage Cocktail:

    • For most peptides, a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is recommended as it is effective at scavenging carbocations without reducing the azide group.

  • For Peptides Containing Tryptophan:

    • Tryptophan is particularly sensitive to modification during cleavage and typically requires a thiol scavenger for protection. Instead of the highly reducing EDT, consider using thioanisole as a non-reductive scavenger.

  • Use Dithiothreitol (DTT) as a Milder Alternative to EDT:

    • If a thiol scavenger is deemed necessary, DTT has been shown to cause significantly less azide reduction compared to EDT. However, some reduction may still occur.

Problem 2: Incomplete Boc Deprotection

Symptoms:

  • Mass spectrometry reveals a population of the desired peptide with an additional mass of 100 Da, corresponding to the remaining Boc group.

  • Difficulty in subsequent coupling reactions if the Boc group is on the N-terminus.

Root Cause:

  • Insufficient deprotection time or TFA concentration.

  • Steric hindrance around the Boc-protected amine.

Solutions:

  • Extend Deprotection Time: Increase the duration of the TFA treatment during the final cleavage or in solution-phase deprotection.

  • Optimize TFA Concentration: Ensure a high concentration of TFA (typically 95%) in the cleavage cocktail.

  • Monitor Deprotection: For solution-phase synthesis, monitor the reaction by TLC or LC-MS to ensure complete removal of the Boc group before proceeding to the next step.

Quantitative Data Summary

The choice of scavenger in the final cleavage cocktail is critical for preserving the azide functional group. The following table summarizes the extent of azide reduction to the corresponding amine when different scavengers are used in a TFA/water/TIS cocktail.

Scavenger Added to TFA/water/TIS CocktailPercentage of Azide Reduction (%)Reference
None0%
1,2-Ethanedithiol (EDT)High (significant reduction)
Dithiothreitol (DTT)Low (minimal reduction)
Thioanisole0%

Data adapted from studies on various azido-containing peptides.

Experimental Protocols

Protocol 1: Azide-Safe Cleavage from Resin

This protocol is designed to cleave the peptide from the solid support while preserving the azide functional group.

Reagents:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% deionized water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the azide-safe cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

Visualized Workflows

Troubleshooting_Azide_Reduction start Start: Peptide Cleavage check_peptide Does the peptide contain sensitive residues (Trp, Cys, Met)? start->check_peptide no_sensitive Use standard azide-safe cocktail: 95% TFA / 2.5% H2O / 2.5% TIS check_peptide->no_sensitive No has_trp Does it contain Tryptophan? check_peptide->has_trp Yes end_cleavage Proceed with Cleavage no_sensitive->end_cleavage use_thioanisole Add Thioanisole to the azide-safe cocktail. has_trp->use_thioanisole Yes has_cys_met Consider using DTT as a milder thiol scavenger, but expect minor reduction. has_trp->has_cys_met No (Cys/Met only) use_thioanisole->end_cleavage has_cys_met->end_cleavage

Caption: Troubleshooting workflow for selecting an azide-safe cleavage cocktail.

Click_Reaction_Troubleshooting start Start: Low 'Click' Yield check_mass_spec Check Mass Spec of Peptide: Is the azide group present? start->check_mass_spec no_azide Azide was reduced. Troubleshoot cleavage protocol. check_mass_spec->no_azide No azide_present Azide is present. Investigate 'Click' reaction conditions. check_mass_spec->azide_present Yes check_reagents Are 'Click' reagents (Copper source, ligand, reducing agent) fresh and correctly prepared? azide_present->check_reagents bad_reagents Prepare fresh reagents and repeat the reaction. check_reagents->bad_reagents No good_reagents Reagents are fine. check_reagents->good_reagents Yes check_chelators Does the peptide contain chelating moieties (e.g., DOTA)? good_reagents->check_chelators has_chelators Increase catalyst loading or consider copper-free 'Click' (SPAAC). check_chelators->has_chelators Yes no_chelators Optimize reaction time, temperature, and solvent conditions. check_chelators->no_chelators No

Caption: Decision tree for troubleshooting a low-yielding "click" reaction.

References

Technical Support Center: Improving N3-D-Lys(boc)-oh Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of bioconjugation reactions involving N3-D-Lys(boc)-oh.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound, also known as (R)-2-Azido-6-(Boc-amino)caproic acid, is a modified amino acid derivative of D-lysine. It is a key reagent in bioconjugation and peptide synthesis.[1] It features two critical modifications: an azide group (-N3) at the alpha-carbon and a tert-butyloxycarbonyl (Boc) protecting group on the epsilon-amino group of the side chain.[1] This compound is primarily used in "click chemistry" reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach it to molecules containing a compatible functional group (an alkyne or a strained cyclooctyne, respectively).[2][3]

Q2: What is the role of the Boc protecting group?

A2: The tert-butyloxycarbonyl (Boc) group is a protecting group for the ε-amino group of the lysine side chain.[1] Its purpose is to prevent this amine from participating in unintended side reactions during peptide synthesis or the primary bioconjugation reaction. The Boc group is stable under many reaction conditions but can be removed when desired, typically using a strong acid like trifluoroacetic acid (TFA), to expose the primary amine for subsequent modification steps.

Q3: What are the main types of bioconjugation reactions for this compound?

A3: this compound is suitable for two main types of bioorthogonal "click" chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne on the target molecule. The reaction is catalyzed by a copper(I) species.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction. It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group to form a stable triazole. This method is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.

Q4: When should the Boc group be removed?

A4: The timing of Boc group removal is critical and depends on the overall experimental design.

  • Post-conjugation deprotection: In many workflows, the Boc group is removed after the initial bioconjugation reaction (CuAAC or SPAAC). This is done to unmask the ε-amino group for further functionalization, such as the attachment of another molecule or to modify the overall charge of the conjugate.

  • Pre-conjugation deprotection (less common for this specific reagent): In some scenarios, the Boc group might be removed before the click chemistry step. However, this would expose a reactive primary amine that could potentially interfere with the azide-alkyne reaction or lead to undesirable side reactions, so this approach should be carefully considered.

Q5: What are common causes of low bioconjugation efficiency?

A5: Low efficiency in bioconjugation reactions with this compound can stem from several factors, including:

  • Inactive Copper Catalyst (for CuAAC): The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, solvent, or reactant concentrations can significantly hinder the reaction rate.

  • Degradation of Reagents: The azide or alkyne functionalities may not be stable under all conditions. The reducing agent used in CuAAC, sodium ascorbate, should be prepared fresh as it degrades in the presence of oxygen.

  • Steric Hindrance: The accessibility of the azide or alkyne groups on the biomolecules can be limited, preventing efficient reaction.

  • Incomplete Boc Deprotection (if applicable): If the subsequent step relies on the deprotected amine, incomplete removal of the Boc group will lead to a low yield of the final product.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the bioconjugation of this compound.

Problem 1: Low or No Product Formation in CuAAC Reaction
Potential Cause Troubleshooting Steps
Inactive Copper Catalyst 1. Use Fresh Reagents: Prepare the sodium ascorbate solution fresh for each experiment. 2. Degas Solvents: Remove dissolved oxygen from aqueous buffers by sparging with an inert gas (e.g., argon or nitrogen) to prevent oxidation of Cu(I). 3. Increase Reducing Agent: Increase the concentration of sodium ascorbate to ensure a sufficient supply of Cu(I). 4. Use a Cu(I)-Stabilizing Ligand: Ligands such as THPTA or TBTA can protect the Cu(I) from oxidation and improve reaction efficiency. A 1:5 molar ratio of Cu:Ligand is often recommended.
Suboptimal Reaction Conditions 1. Optimize pH: The optimal pH for CuAAC is typically between 7 and 9. 2. Adjust Temperature: While many reactions work at room temperature, gentle heating (e.g., 30-40°C) can sometimes improve yields. However, be cautious of biomolecule stability at higher temperatures. 3. Solvent Composition: For biomolecules with hydrophobic regions, adding a co-solvent like DMSO or DMF can improve solubility and accessibility of the reactive groups.
Reagent Issues 1. Verify Reagent Purity: Ensure the purity of your this compound and the alkyne-containing molecule. 2. Increase Reactant Concentration: If the reaction is too dilute, increasing the concentration of one or both reactants can accelerate the reaction rate.
Copper Sequestration Some biomolecules can chelate copper, making it unavailable for catalysis. 1. Increase Catalyst Concentration: Try increasing the concentration of both the copper salt and the stabilizing ligand.
Problem 2: Low Yield in SPAAC Reaction
Potential Cause Troubleshooting Steps
Low Reactivity of Cyclooctyne 1. Choice of Cyclooctyne: Different strained alkynes have different reaction kinetics. BCN and DBCO are common choices with good reactivity. 2. Reagent Stability: Some cyclooctynes can degrade over time, especially if not stored properly. Use fresh or properly stored reagents.
Steric Hindrance 1. Introduce a Spacer: If the azide and cyclooctyne are sterically hindered, consider using reagents with longer PEG linkers to increase the distance and flexibility for reaction.
Suboptimal Reaction Conditions 1. Increase Reaction Time: SPAAC reactions are generally slower than CuAAC. Extend the reaction time (e.g., 12-24 hours) and monitor progress. 2. Increase Temperature: If the biomolecules are stable, a moderate increase in temperature can enhance the reaction rate.
Problem 3: Incomplete Boc Deprotection
Potential Cause Troubleshooting Steps
Insufficient Acid Concentration or Time 1. Optimize TFA Concentration: A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Ensure the concentration is sufficient. 2. Extend Reaction Time: Increase the deprotection time and monitor the reaction by a suitable analytical method like LC-MS to ensure complete removal of the Boc group.
Side Reactions 1. Use Scavengers: The inclusion of scavengers like TIS is important to prevent side reactions with sensitive amino acid residues that may be present in your biomolecule.

Quantitative Data Summary

The following table summarizes typical reaction conditions for CuAAC bioconjugation. Optimal conditions should be determined empirically for each specific application.

ParameterRecommended RangeNotes
This compound Concentration 50 µM - 1 mMHigher concentrations generally lead to faster reactions.
Alkyne-Biomolecule Concentration 10 µM - 500 µMThe limiting reactant, often the biomolecule.
CuSO₄ Concentration 50 µM - 250 µMA starting concentration of 100 µM is common.
Cu(I)-Stabilizing Ligand (e.g., THPTA) 250 µM - 1.25 mMA 5-fold excess relative to CuSO₄ is recommended to protect the catalyst and biomolecules.
Sodium Ascorbate Concentration 1 mM - 5 mMShould be in excess to ensure reduction of Cu(II) to Cu(I).
Solvent Aqueous buffer (e.g., PBS, HEPES) with co-solvents (e.g., DMSO, DMF)Co-solvents can improve the solubility of reagents.
pH 7.0 - 9.0Optimal range for CuAAC.
Temperature Room Temperature (20-25°C)Can be increased to 30-40°C to accelerate the reaction if biomolecules are stable.
Reaction Time 1 - 12 hoursMonitor reaction progress by LC-MS or other appropriate methods.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol provides a starting point for the copper-catalyzed click reaction of this compound with an alkyne-functionalized biomolecule.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne-functionalized biomolecule, this compound, copper(II) sulfate (CuSO₄), and a copper-stabilizing ligand (e.g., THPTA) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the alkyne-biomolecule in the reaction buffer. The final volume and concentrations should be based on the desired reaction scale.

  • Catalyst Addition:

    • In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.

    • Add the premixed catalyst solution to the main reaction tube.

  • Reaction Initiation:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubation:

    • Close the tube to minimize oxygen exposure and mix gently (e.g., on a rotator) at room temperature.

    • Allow the reaction to proceed for 1-12 hours. Monitor the progress using an appropriate analytical method like LC-MS.

  • Purification:

    • Once the reaction is complete, the bioconjugate can be purified using standard techniques such as size-exclusion chromatography, affinity chromatography, or reverse-phase HPLC to remove excess reagents and the copper catalyst.

Protocol 2: General Procedure for SPAAC Bioconjugation
  • Reagent Preparation:

    • Dissolve the this compound and the DBCO- or BCN-functionalized biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • Combine the azide and cyclooctyne solutions in a microcentrifuge tube. A 1.5 to 5-fold molar excess of the less valuable component is often used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction can be monitored by LC-MS or other suitable analytical methods.

  • Purification:

    • Purify the conjugate using appropriate chromatography techniques to remove any unreacted starting materials.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent1 This compound Stock Solution mix Combine Reactants & Catalyst reagent1->mix reagent2 Alkyne-Biomolecule Stock Solution reagent2->mix reagent3 CuSO4/Ligand Premix reagent3->mix reagent4 Fresh Sodium Ascorbate reagent4->mix incubate Incubate (1-12h, RT) mix->incubate monitor Monitor by LC-MS incubate->monitor purify Purify Conjugate monitor->purify

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep_spaac Reagent Preparation cluster_reaction_spaac Reaction cluster_analysis_spaac Analysis & Purification reagent1_spaac This compound Solution mix_spaac Combine Azide & Cyclooctyne reagent1_spaac->mix_spaac reagent2_spaac DBCO/BCN-Biomolecule Solution reagent2_spaac->mix_spaac incubate_spaac Incubate (2-24h, RT/37°C) mix_spaac->incubate_spaac monitor_spaac Monitor Progress incubate_spaac->monitor_spaac purify_spaac Purify Conjugate monitor_spaac->purify_spaac

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Logic cluster_cuaac CuAAC Troubleshooting cluster_spaac SPAAC Troubleshooting start Low Bioconjugation Yield q1 CuAAC or SPAAC? start->q1 catalyst Check Copper Catalyst (Fresh reagents, degas, ligand) q1->catalyst CuAAC reactivity Check Cyclooctyne (Type, stability) q1->reactivity SPAAC conditions Optimize Conditions (pH, temp, solvent) catalyst->conditions reagents Verify Reagent Quality & Concentration conditions->reagents boc Is Boc Deprotection a Subsequent Step? reagents->boc time_temp Increase Reaction Time & Temperature reactivity->time_temp time_temp->boc deprotection Verify Complete Boc Removal boc->deprotection Yes

Caption: Logical workflow for troubleshooting low bioconjugation yield.

References

Technical Support Center: Purification of N3-D-Lys(boc)-oh Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N3-D-Lys(boc)-oh labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification method for this compound labeled peptides?

A1: The most common and highly recommended method for purifying synthetic peptides, including those with this compound modifications, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on its hydrophobicity.[1][3]

Q2: How does the this compound modification affect the peptide's behavior during RP-HPLC?

A2: The N3 (azide) group is relatively small and polar, and its impact on retention time is generally minimal. The Boc (tert-butyloxycarbonyl) protecting group, however, is bulky and hydrophobic, which will significantly increase the peptide's retention time on a C18 or C8 column compared to its unprotected counterpart. The D-lysine configuration does not typically affect retention in standard RP-HPLC but is critical for the peptide's biological activity.

Q3: Is the azide group stable during standard RP-HPLC purification conditions?

A3: Yes, the azide group is generally stable under the acidic conditions of typical RP-HPLC mobile phases, such as those containing 0.1% trifluoroacetic acid (TFA).[4] However, it is crucial to avoid thiol-based reagents in any purification or handling steps, as they can reduce the azide group to a primary amine.

Q4: Can I remove the Boc protecting group during purification?

A4: It is not recommended to remove the Boc group during purification unless it is the final step. The conditions for RP-HPLC are generally not harsh enough to cause significant Boc deprotection. Premature cleavage of the Boc group can occur under strongly acidic conditions, leading to a mixture of protected and deprotected peptides that can be difficult to separate.

Q5: What are the best practices for storing purified this compound labeled peptides?

A5: For long-term storage, lyophilized peptides should be kept in a tightly sealed container at -20°C or lower. If the peptide is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or colder. Peptides containing residues like Met, Cys, or Trp are prone to oxidation and may require special handling, such as storage under an inert atmosphere.

Troubleshooting Guide

Problem 1: Low Yield of Purified Peptide
Potential Cause Recommended Solution
Peptide Aggregation Peptides with hydrophobic residues, including the Boc group, can aggregate and precipitate. To mitigate this, dissolve the crude peptide in a strong organic solvent like DMSO or DMF before diluting it with the initial mobile phase. Adding chaotropic agents like guanidinium chloride can also help disrupt aggregation.
Precipitation on Column The peptide may precipitate on the HPLC column, especially at high concentrations. Ensure the peptide is fully dissolved before injection and consider using a lower sample concentration.
Poor Solubility If the peptide is poorly soluble in the initial mobile phase, it will not bind efficiently to the column. Test the solubility in various solvent systems. For hydrophobic peptides, starting with a higher percentage of organic solvent may be necessary.
Incomplete Cleavage from Resin If the peptide was not efficiently cleaved from the solid-phase synthesis resin, the starting material will be limited. Ensure optimal cleavage conditions were used.
Problem 2: Poor Peak Shape and Resolution in HPLC
Potential Cause Recommended Solution
Presence of Conformational Isomers Peptides, particularly those with certain sequences, can exist as multiple conformers in solution, leading to broad or split peaks. Increasing the column temperature to 40-60°C can help these conformers coalesce into a single, sharper peak.
Suboptimal Gradient A steep gradient may not provide adequate separation of the target peptide from closely eluting impurities. Once the approximate elution time is known, use a shallower gradient around that point to improve resolution.
Column Overload Injecting too much sample can lead to peak broadening and tailing. Reduce the amount of peptide injected onto the column.
Secondary Interactions with Column Residual silanol groups on the silica-based column can interact with basic residues in the peptide, causing peak tailing. Using a high-purity silica column and a mobile phase with an ion-pairing agent like TFA can minimize these interactions.
Problem 3: Presence of Unexpected Impurities
Potential Cause Recommended Solution
Azide Reduction (+2 Da or -26 Da Mass Shift) The azide group can be reduced to a primary amine, resulting in a mass shift of -26 Da (loss of N2) and +2 Da (addition of 2H). This is most commonly caused by the use of thiol-based scavengers (e.g., EDT, DTT) during cleavage from the resin. Use a cleavage cocktail that does not contain thiols, such as TFA/water/TIS (95:2.5:2.5).
Premature Boc Deprotection (-100 Da Mass Shift) A significant peak with a mass corresponding to the loss of the Boc group indicates premature deprotection. This can occur if the peptide is exposed to overly harsh acidic conditions during synthesis or cleavage. Use milder cleavage conditions and avoid prolonged exposure to strong acids.
Deletion Sequences Impurities with masses corresponding to the absence of one or more amino acids are deletion sequences from incomplete couplings during synthesis. These are typically separated by RP-HPLC.
Oxidation (+16 Da Mass Shift) Peptides containing methionine, tryptophan, or cysteine are susceptible to oxidation. Use degassed solvents and consider adding antioxidants during purification if this is a persistent issue.

Experimental Protocols

General RP-HPLC Purification Protocol for this compound Labeled Peptides
  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a strong solvent such as DMSO or DMF. Dilute the solution with Mobile Phase A to a concentration suitable for injection (typically 1-5 mg/mL). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column: A C18 reversed-phase column is standard for peptide purification.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient Elution: A typical gradient for a hydrophobic peptide would be a linear increase in Mobile Phase B. An example gradient is:

    • 5-25% B over 5 minutes

    • 25-65% B over 40 minutes

    • 65-95% B over 5 minutes

  • Detection: Monitor the column eluent at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak(s).

  • Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.

Quantitative Data Summary (Based on Analogous Peptides)

The following table summarizes typical performance metrics for peptide purification. Note that specific values will vary depending on the peptide sequence and the precise purification conditions.

Parameter Typical Value Reference
Crude Peptide Purity 50-80%
Purity after 1st RP-HPLC >95%
Overall Yield 10-40%
Column Loading Capacity (Preparative) 1-10 mg per cm of column diameter

Visualizations

G cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification Workflow cluster_analysis Analysis & Final Product crude_peptide Crude Peptide Mixture (Target, Truncations, Deletions) dissolve Dissolve in Strong Solvent (e.g., DMSO) crude_peptide->dissolve dilute Dilute with Mobile Phase A dissolve->dilute hplc Preparative RP-HPLC dilute->hplc fractions Collect Fractions hplc->fractions analytical_hplc Analytical HPLC for Purity Check fractions->analytical_hplc ms Mass Spectrometry for Identity fractions->ms pool Pool Pure Fractions analytical_hplc->pool If pure ms->pool If correct mass lyophilize Lyophilization pool->lyophilize final_product Purified Peptide (>95%) lyophilize->final_product

Caption: General workflow for the purification of synthetic peptides.

G start Start Purification issue Low Yield or Purity? start->issue solubility_check Check Solubility & Aggregation issue->solubility_check Yes end Successful Purification issue->end No dissolve_strong Use Stronger Solvent (DMSO/DMF) solubility_check->dissolve_strong ms_check Analyze by Mass Spectrometry azide_reduction Azide Reduction? (-26/+2 Da) ms_check->azide_reduction boc_loss Boc Loss? (-100 Da) ms_check->boc_loss hplc_check Optimize HPLC Method optimize_gradient Use Shallower Gradient hplc_check->optimize_gradient change_temp Increase Column Temperature hplc_check->change_temp dissolve_strong->ms_check azide_reduction->hplc_check No no_thiols Re-cleave without Thiols azide_reduction->no_thiols Yes boc_loss->hplc_check No mild_cleavage Use Milder Cleavage Conditions boc_loss->mild_cleavage Yes optimize_gradient->end change_temp->end no_thiols->end mild_cleavage->end

Caption: Troubleshooting decision tree for peptide purification.

References

Technical Support Center: Challenges in Boc Deprotection of N3-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from N3-D-Lys(Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing the Boc group from this compound?

The main challenges include incomplete deprotection, and side reactions involving the azide functional group. The presence of the electron-withdrawing azide group can influence the reactivity of the lysine amine, and the azide itself can be susceptible to certain reagents used during deprotection.

Q2: Is the azide group stable to the acidic conditions typically used for Boc deprotection?

Generally, the alkyl azide group in this compound is stable to acidic conditions like trifluoroacetic acid (TFA) used for Boc removal. However, prolonged exposure to very strong acids or the presence of certain scavengers can lead to side reactions.

Q3: What is the most common side reaction involving the azide group during Boc deprotection?

A significant side reaction to be aware of is the potential for a Schmidt rearrangement. The tert-butyl cation generated during the cleavage of the Boc group can be attacked by the azide, leading to the formation of a methylamine byproduct. Another potential side reaction is the reduction of the azide to an amine, particularly when using thiol-based scavengers in the cleavage cocktail.

Q4: How can I monitor the progress of the Boc deprotection reaction?

The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. On TLC, the deprotected product will have a lower Rf value than the starting material and can be visualized with ninhydrin stain, which reacts with the newly formed free amine. LC-MS can be used to monitor the disappearance of the starting material and the appearance of the product, as well as any side products. ¹H NMR spectroscopy can track the disappearance of the characteristic Boc proton signal around 1.4 ppm.

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • Presence of starting material in the crude product, as observed by TLC, LC-MS, or NMR.

  • Complex mixture of products, indicating partial deprotection.

Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Ensure the TFA is fresh and anhydrous, as water can reduce its effectiveness.
Inadequate Reaction Time or Temperature Increase the reaction time and monitor progress. While most Boc deprotections are complete within 1-2 hours at room temperature, sterically hindered or electronically deactivated substrates may require longer times. Gentle heating can be considered, but with caution to avoid promoting side reactions.
Poor Solubility of Starting Material Ensure the substrate is fully dissolved in the reaction solvent. If necessary, a co-solvent can be added, but its compatibility with the reaction conditions must be verified.
Issue 2: Formation of Undesired Side Products

Symptoms:

  • Unexpected peaks in the LC-MS chromatogram of the crude product.

  • Mass signals corresponding to byproducts such as the methylamine from a Schmidt rearrangement or the reduced amine.

Side Reaction Mitigation Strategy
Schmidt Rearrangement (Methylamine Formation) Minimize the concentration of free tert-butyl cations. This can be achieved by using a high concentration of scavengers like triisopropylsilane (TIS) or water in the TFA cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
Azide Reduction Avoid the use of thiol-based scavengers such as 1,2-ethanedithiol (EDT) in the cleavage cocktail, as they are known to reduce azides to amines. Dithiothreitol (DTT) may also cause some reduction. Opt for non-thiol scavengers like TIS and water.
Alkylation of other sensitive residues If the molecule contains other nucleophilic residues (e.g., Trp, Met, Cys, Tyr), the tert-butyl cation can cause alkylation. The use of appropriate scavengers is crucial.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA with Scavengers

This protocol is suitable for the deprotection of this compound where the azide group is intended to be preserved.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Dissolve the this compound in a minimal amount of anhydrous DCM in a round-bottom flask.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water (v/v/v). Prepare this solution fresh.

  • Add the cleavage cocktail to the dissolved substrate (a typical ratio is 10 mL of cocktail per gram of substrate).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (rotoevaporation). Co-evaporation with toluene can help remove residual TFA.

  • Precipitate the deprotected product by adding the residue to cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Non-Acidic Boc Deprotection (Thermal)

This protocol is an alternative for substrates that are highly sensitive to acidic conditions.

Materials:

  • This compound

  • High-boiling point solvent (e.g., diphenyl ether, or in some cases, water)

Procedure:

  • Dissolve the this compound in a suitable high-boiling point solvent.

  • Heat the solution to reflux (typically 100-185°C, depending on the solvent and substrate stability).

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary significantly.

  • Upon completion, cool the reaction mixture.

  • Isolate the product through appropriate work-up procedures such as extraction or crystallization.

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection cluster_monitoring Monitoring cluster_workup Work-up cluster_product Product start This compound deprotection Treat with TFA/Scavengers start->deprotection monitoring Monitor by TLC/LC-MS deprotection->monitoring monitoring->deprotection Incomplete workup Evaporation & Precipitation monitoring->workup Reaction Complete product N3-D-Lys-OH workup->product Troubleshooting_Logic start Boc Deprotection of This compound check_completion Is the reaction complete? start->check_completion check_side_products Are there side products? check_completion->check_side_products Yes incomplete_solutions Increase acid concentration Increase reaction time Check reagent quality check_completion->incomplete_solutions No side_product_solutions Adjust scavenger cocktail (Avoid thiol-based scavengers) Consider non-acidic methods check_side_products->side_product_solutions Yes success Successful Deprotection check_side_products->success No incomplete_solutions->start Retry side_product_solutions->start Retry with modifications

Technical Support Center: Synthesis and Handling of N3-D-Lys(boc)-oh

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3-D-Lys(boc)-oh, also known as (R)-2-Azido-6-((tert-butoxycarbonyl)amino)hexanoic acid. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing its degradation during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

A1: this compound is a derivative of the D-enantiomer of lysine. It features two critical modifications: an azide group (-N3) at the alpha (α) position and a tert-butyloxycarbonyl (Boc) protecting group on the epsilon (ε) amino group of the side chain. The Boc group provides stability during synthesis, while the α-azido group serves as a masked amino group, useful in peptide synthesis and bioconjugation.

Q2: What are the general stability characteristics of this compound?

A2: The stability of this compound is dictated by its two main functional groups: the α-azido group and the Boc protecting group.

  • α-Azido Group: This group is stable under a variety of conditions, including the basic conditions used for Fmoc deprotection and the acidic conditions used for the cleavage of other acid-labile protecting groups like Mtt and Trt.[1] However, it is sensitive to reducing agents (e.g., DTT, phosphines) and high temperatures.[1]

  • Boc Group: The tert-butyloxycarbonyl (Boc) group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA).

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store the compound at low temperatures, typically -20°C or -80°C, in a tightly sealed container in a dry and well-ventilated place.

Troubleshooting Guide: Synthesis and Purification

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low yield during the synthesis of this compound.

Possible Causes & Solutions:

  • Incomplete Diazotransfer Reaction: The conversion of the α-amino group to the α-azido group is a critical step.

    • Solution: Ensure the use of an effective diazotransfer reagent. The reaction is typically carried out without the need for chromatographic purification.[1]

  • Suboptimal pH for Boc Protection: The protection of the ε-amino group with Boc anhydride requires basic conditions.

    • Solution: Maintain the pH of the reaction mixture between 10 and 11 during the addition of di-tert-butyl dicarbonate ((Boc)2O).

Problem 2: Presence of impurities after synthesis.

Possible Causes & Solutions:

  • Side Reactions During Boc Protection: Incomplete reaction or side reactions can lead to impurities.

    • Solution: After the reaction, wash the mixture with an organic solvent like ethyl acetate to remove unreacted Boc anhydride. Acidify the aqueous layer to precipitate the product.

  • Contamination with Diazotransfer Reagent Byproducts: The diazotransfer reaction can produce byproducts that are difficult to remove.

    • Solution: A buffered workup can be effective in removing these byproducts, yielding pure α-azido acids.[2] For non-crystalline products, recrystallization of their dicyclohexylamine salts can be an effective purification method.[1]

Problem 3: Racemization during peptide coupling reactions.

Possible Causes & Solutions:

  • Use of Certain Coupling Reagents: The use of HATU as a coupling reagent can cause significant racemization of α-azido acids.

    • Solution: To avoid racemization, use a non-nucleophilic base such as collidine instead of DIPEA during the coupling step.

Experimental Protocols

Synthesis of Nε-Boc-D-lysine (A Precursor to this compound):

A common precursor for the synthesis of this compound is Nε-Boc-D-lysine. A general procedure for the synthesis of the L-enantiomer, which can be adapted for the D-enantiomer, is as follows:

  • Dissolve D-lysine hydrochloride in a 1:1 (v/v) mixture of 1,4-dioxane and water.

  • Adjust the pH of the solution to 10-11 by the dropwise addition of a 1 M NaOH solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in dioxane to the lysine solution while stirring.

  • Allow the reaction to proceed overnight at room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Acidify the mixture to a pH of 1-2 with a 4 M KHSO4 solution.

  • Extract the product twice with ethyl acetate.

  • Combine the organic phases and dry them under reduced pressure to obtain the product.

General Method for α-Azidation via Diazotransfer:

The conversion of the α-amino group to an α-azido group is typically achieved through a diazotransfer reaction.

  • Start with the α-amino, ε-Boc protected lysine.

  • Use a suitable diazotransfer reagent.

  • The reaction is often clean and may not require chromatographic purification.

Data Summary

Functional GroupStable ToLabile To
α-Azido Basic conditions (e.g., piperidine for Fmoc removal), Acidic conditions (for cleavage of Mtt, Trt groups), Pd(0) (for Alloc removal)Reducing agents (e.g., DTT, phosphines), High temperatures
Boc Basic and nucleophilic conditionsStrong acids (e.g., Trifluoroacetic Acid - TFA)

Visualizing Key Processes

To aid in understanding the key chemical transformations and potential issues, the following diagrams are provided.

Synthesis_Workflow Lys_HCl D-Lysine Hydrochloride Boc_Lys Nε-Boc-D-Lysine Lys_HCl->Boc_Lys (Boc)2O, Base (pH 10-11) N3_Lys_Boc This compound Boc_Lys->N3_Lys_Boc Diazotransfer Reagent Degradation_Pathways N3_Lys_Boc This compound Reduced_Product α-Amino-ε-Boc- D-Lysine N3_Lys_Boc->Reduced_Product Reducing Agents (e.g., DTT, Phosphines) Deprotected_Product N3-D-Lysine N3_Lys_Boc->Deprotected_Product Strong Acid (e.g., TFA) Coupling_Racemization cluster_good Recommended cluster_bad Caution Advised Good_Base Collidine (Non-nucleophilic base) Good_Result Preservation of Stereochemistry Good_Base->Good_Result Bad_Reagent HATU + DIPEA Bad_Result Racemization Bad_Reagent->Bad_Result N3_Lys_Boc This compound Coupling N3_Lys_Boc->Good_Base N3_Lys_Boc->Bad_Reagent

References

N3-D-Lys(boc)-oh reaction troubleshooting guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with N3-D-Lys(boc)-oh.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as (R)-2-Azido-6-(Boc-amino)caproic acid, is a derivative of the D-enantiomer of lysine.[1] It features an azide group (-N3) at the alpha-carbon position and a tert-butyloxycarbonyl (Boc) protecting group on the epsilon-amino group of the side chain.[1] This compound is a versatile reagent used in peptide synthesis and bioconjugation.[1]

Q2: What are the main applications of this compound?

This compound is primarily used as a click chemistry reagent.[2][3] The azide group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are widely used for conjugating molecules in biological systems, such as labeling proteins and creating antibody-drug conjugates (ADCs).

Q3: How should this compound be stored?

For long-term storage, it is recommended to store this compound at 2-8°C. If the compound is in solution, it should be stored in separate aliquots at -20°C (for up to one month) or -80°C (for up to six months) to avoid repeated freeze-thaw cycles.

Q4: What are the solubility properties of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For reactions, it is often dissolved in a suitable organic solvent like dioxane or dichloromethane (DCM).

Reaction Troubleshooting Guide

Low or No Product Yield

Q: I am getting a low yield or no desired product in my reaction. What are the possible causes and solutions?

A: Low or no product yield can be attributed to several factors, from reagent quality to reaction conditions. Below is a summary of potential issues and how to address them.

Potential CauseRecommended Action
Degraded this compound Ensure the reagent has been stored properly. If degradation is suspected, use a fresh batch.
Inactive Catalyst (for CuAAC) Use a fresh source of copper(I) catalyst or generate it in situ from CuSO4 and a reducing agent like sodium ascorbate.
Inappropriate Solvent Ensure all reagents are soluble in the chosen solvent system. For CuAAC, a mixture of aqueous and organic solvents is often used.
Incorrect Stoichiometry Optimize the molar ratio of reactants. For click chemistry, a slight excess of one reactant may be beneficial.
Suboptimal pH The pH of the reaction mixture can be critical, especially for reactions in aqueous solutions. Buffer the reaction to the optimal pH for the specific conjugation.
Presence of Inhibitors Chelating agents (e.g., EDTA) can inhibit copper catalysts. Ensure all glassware and reagents are free from potential inhibitors.

A general troubleshooting workflow for low yield is depicted below:

low_yield_troubleshooting start Low/No Yield Observed check_reagents Verify Reagent Quality (this compound, alkyne, catalyst) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, pH, Time) start->check_conditions reagent_ok Reagents OK? check_reagents->reagent_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok reagent_ok->conditions_ok Yes replace_reagents Use Fresh Reagents reagent_ok->replace_reagents No optimize_conditions Optimize Conditions (e.g., stoichiometry, concentration) conditions_ok->optimize_conditions No analyze_side_products Analyze for Side Products (TLC, LC-MS) conditions_ok->analyze_side_products Yes replace_reagents->start optimize_conditions->start purification_issue Investigate Purification Step analyze_side_products->purification_issue success Improved Yield purification_issue->success

Caption: Troubleshooting workflow for low reaction yield.

Presence of Side Products

Q: My reaction mixture shows multiple spots on TLC or peaks in LC-MS. What are the potential side reactions?

A: The presence of side products can complicate purification and reduce the yield of the desired product. Here are some common side reactions:

  • Reduction of the Azide Group: The azide group can be sensitive to certain reducing agents, leading to the formation of an amine. Avoid strong reducing agents if the azide moiety needs to be preserved for a subsequent step. The Staudinger reduction can be used to intentionally convert the azide to an amine.

  • Boc Deprotection: The Boc group is labile under acidic conditions. If the reaction or workup involves strong acids, premature deprotection of the epsilon-amino group can occur.

  • Homodimerization of Alkyne: In CuAAC reactions, oxidative homocoupling of the alkyne partner can occur, especially in the presence of oxygen. Degassing the solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

  • Elimination Reactions: Depending on the substrate, elimination reactions can be a competing pathway, particularly under basic conditions.

The following diagram illustrates the intended reaction pathway versus potential side reactions:

reaction_pathways reactants This compound + Alkyne desired_product Triazole Product (Click Reaction) reactants->desired_product Cu(I) or Strain azide_reduction Amine Product reactants->azide_reduction Reducing Agents boc_deprotection Deprotected Lysine Derivative reactants->boc_deprotection Acidic Conditions alkyne_dimer Alkyne Homodimer reactants->alkyne_dimer O2, Cu(I)

Caption: Intended vs. potential side reaction pathways.

Purification Challenges

Q: I am having difficulty purifying my final product. What purification strategies are recommended?

A: Purification can be challenging due to the similar polarities of the product and starting materials or side products.

ProblemSuggested Purification Method
Product and starting material co-elute Optimize the mobile phase for column chromatography (e.g., change solvent polarity, use a gradient). Reverse-phase HPLC can also be effective.
Copper catalyst removal (for CuAAC) Wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide. Passing the product through a silica plug can also help remove residual copper.
Water-soluble product If the product is highly polar, consider techniques like preparative HPLC or ion-exchange chromatography.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) and the alkyne-containing molecule (1.0-1.2 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O or DMSO).

    • Prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

    • Prepare a solution of copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1-0.2 eq) in water.

  • Reaction Setup:

    • Combine the solution of this compound and the alkyne in a reaction vessel.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the sodium ascorbate solution, followed by the copper(II) sulfate solution to the reaction mixture under the inert atmosphere.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of EDTA to remove the copper catalyst.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Value/Condition
Reactant Ratio (Azide:Alkyne) 1:1 to 1:1.2
Catalyst Loading (CuSO4) 1-20 mol%
Reducing Agent (Sodium Ascorbate) 2-5 eq relative to CuSO4
Solvent t-BuOH/H2O, DMSO, DMF
Temperature Room Temperature
Reaction Time 1-24 hours
Typical Yield 70-95%

References

Validation & Comparative

A Comparative Guide to Nα-azido-Nε-Boc-D-lysine and Nα-Fmoc-Nε-azido-L-lysine for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of building blocks is paramount to achieving desired outcomes. The incorporation of non-canonical amino acids, particularly those bearing bioorthogonal handles like azides, opens up a vast landscape for creating peptides with novel functionalities. This guide provides an objective comparison of two key azide-containing lysine derivatives: Nα-azido-Nε-Boc-D-lysine (often referred to as N3-D-Lys(Boc)-OH) and Nα-Fmoc-Nε-azido-L-lysine (commonly known as Fmoc-Lys(N3)-OH). This comparison is based on their distinct chemical properties, their performance in solid-phase peptide synthesis (SPPS), and their downstream applications, supported by established principles and available data.

At a Glance: Key Structural and Strategic Differences

The fundamental differences between these two molecules lie in the placement of the azide and protecting groups, the stereochemistry of the alpha-carbon, and consequently, the overall peptide synthesis strategy they dictate.

FeatureNα-azido-Nε-Boc-D-lysineNα-Fmoc-Nε-azido-L-lysine
Nα-Protection Azide (-N3) groupFmoc group
Side-Chain (Nε) Protection Boc groupAzide (-N3) group
Stereochemistry D-amino acidL-amino acid
SPPS Strategy Boc Solid-Phase Peptide SynthesisFmoc Solid-Phase Peptide Synthesis
Primary Application Introduction of a D-amino acid for proteolytic stability with a latent N-terminus and a cleavable side-chain protecting group.Site-specific incorporation of an azide handle for bioconjugation via "click chemistry".[1]

Performance in Peptide Synthesis: A Comparative Analysis

While direct head-to-head quantitative data for these specific amino acids is scarce in the literature, we can infer their performance based on the well-established principles of Boc and Fmoc SPPS and the known properties of α-azido and ε-azido amino acids.[2][3]

Coupling Efficiency and Potential Side Reactions

The coupling efficiency of amino acids in SPPS is a critical factor influencing the final yield and purity of the peptide.[4]

Nα-azido-Nε-Boc-D-lysine , being an α-azido acid, presents unique characteristics. The α-azido group is relatively small, which can be advantageous in reducing steric hindrance compared to bulky urethane protecting groups like Fmoc or Boc.[5] This can lead to more effective coupling in sterically demanding sequences. However, the use of certain coupling reagents, particularly HATU, in the presence of DIPEA can lead to racemization. The use of non-nucleophilic bases like collidine is often recommended to mitigate this. Furthermore, peptides with an N-terminal α-azido acid have been reported to be susceptible to azide elimination when treated with bases like piperidine, which is a crucial consideration if a hybrid Boc/Fmoc strategy is employed.

Fmoc-Lys(N3)-OH is generally considered a standard and robust building block in Fmoc-SPPS. The azide group on the side chain is stable to the basic conditions of Fmoc deprotection (piperidine) and the acidic conditions of final cleavage (TFA). Its coupling is typically efficient using standard coupling reagents like HBTU, HATU, or HCTU.

Table 1: Comparison of Performance Parameters in SPPS

ParameterNα-azido-Nε-Boc-D-lysineFmoc-Lys(N3)-OHKey Considerations
Coupling Reagents DIC/HOBt, PyBOP. Caution with HATU/DIPEA due to potential racemization.HBTU, HATU, HCTU, PyBOP, DIC/HOBt.The choice of coupling reagent for α-azido acids is more critical to avoid side reactions.
Deprotection/Chain Elongation Azide reduction (e.g., with phosphines or DTT) to expose the α-amino group.20% Piperidine in DMF for Fmoc removal.The deprotection methods are fundamentally different and orthogonal.
Potential Side Reactions Racemization with certain activators, potential for azide elimination at the N-terminus.Standard Fmoc-SPPS side reactions like aspartimide formation in susceptible sequences. Prolonged coupling times with HBTU/DIPEA can lead to azide elimination.The side reaction profile is distinct for each building block.
Expected Purity/Yield Can be high, but dependent on efficient azide reduction and avoidance of side reactions.Generally high with standard protocols.Fmoc-Lys(N3)-OH is more commonly used and has a more predictable performance in standard automated synthesis.

Functional Implications of Structural Differences

The choice between these two amino acids has significant consequences for the properties and applications of the final peptide.

Proteolytic Stability

The incorporation of Nα-azido-Nε-Boc-D-lysine results in a peptide containing a D-amino acid. Peptides containing D-amino acids are known to exhibit significantly enhanced resistance to degradation by proteases, which primarily recognize L-amino acids. This is a major advantage for therapeutic peptides, as it can prolong their in-vivo half-life.

Peptides synthesized with Fmoc-Lys(N3)-OH consist of L-amino acids and are therefore susceptible to proteolytic degradation unless other modifications are made.

Bioorthogonal Conjugation

Both molecules enable the introduction of an azide group for subsequent modification via click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

With Fmoc-Lys(N3)-OH , the azide is located on the side chain, providing a flexible linker to attach various molecules like fluorescent dyes, PEG chains, or drugs without significantly perturbing the peptide backbone. This is the most common approach for site-specific peptide labeling.

With Nα-azido-Nε-Boc-D-lysine , the azide is at the N-terminus of the lysine residue itself. After incorporation and reduction to an amine, it becomes part of the peptide backbone. If the azide were to be used for click chemistry directly, it would be at the N-terminus of the peptide chain, assuming it is the last residue added. More commonly, the α-azido group serves as a masked α-amino group during synthesis.

Experimental Protocols

The following are generalized protocols for the incorporation of Nα-azido-Nε-Boc-D-lysine and Fmoc-Lys(N3)-OH into a peptide sequence.

Protocol 1: Incorporation of Nα-azido-Nε-Boc-D-lysine via Boc-SPPS

This protocol outlines a manual synthesis on a Merrifield resin.

  • Resin Preparation: Swell Merrifield resin in dichloromethane (DCM).

  • Amino Acid Coupling:

    • Perform standard Boc-SPPS cycles for the preceding amino acids.

    • For the coupling of Nα-azido-Nε-Boc-D-lysine:

      • In a separate vessel, dissolve Nα-azido-Nε-Boc-D-lysine (3 eq.) and HOBt (3 eq.) in DMF.

      • Add this solution to the resin, followed by DIC (3 eq.).

      • Agitate the reaction mixture for 2-4 hours at room temperature.

      • Monitor the coupling completion using the Kaiser test (should be negative). If incomplete, a recoupling step may be necessary.

  • Washing: Wash the resin with DMF, DCM, and methanol.

  • Azide Reduction and Chain Elongation:

    • To continue peptide elongation from the newly incorporated lysine, the α-azido group must be reduced to an α-amino group.

    • Treat the resin with a solution of dithiothreitol (DTT) (1 M) and DIPEA (0.5 M) in DMF at 50°C for 2 hours.

    • Wash the resin thoroughly with DMF.

    • Proceed with the standard Boc-SPPS cycle for the next amino acid (Boc deprotection with TFA, neutralization, and coupling).

  • Final Cleavage: After completion of the sequence, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA.

Protocol 2: Incorporation of Fmoc-Lys(N3)-OH via Fmoc-SPPS

This protocol outlines a manual synthesis on a Rink Amide resin.

  • Resin Preparation: Swell Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10-15 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Fmoc-Lys(N3)-OH by dissolving it (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and allow it to react for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection, treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

Visualizing the Workflows and Applications

Boc-SPPS Workflow for Nα-azido-Nε-Boc-D-lysine

Boc_SPPS_Workflow Resin Resin Deprotection Boc Deprotection (TFA) Resin->Deprotection Start Cycle Neutralization Neutralization (DIPEA) Deprotection->Neutralization Coupling Couple Nα-azido-Nε-Boc-D-Lys Neutralization->Coupling Washing1 Wash Coupling->Washing1 Azide_Reduction α-Azide Reduction (DTT/DIPEA) Washing1->Azide_Reduction To expose Nα-amine Washing2 Wash Azide_Reduction->Washing2 Next_Cycle Next Coupling Cycle or Final Cleavage Washing2->Next_Cycle

Caption: Boc-SPPS cycle for incorporating Nα-azido-Nε-Boc-D-lysine.

Fmoc-SPPS Workflow for Fmoc-Lys(N3)-OH

Fmoc_SPPS_Workflow Resin Resin-Peptide Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Start Cycle Washing1 Wash Deprotection->Washing1 Coupling Couple Fmoc-Lys(N3)-OH Washing1->Coupling Washing2 Wash Coupling->Washing2 Next_Cycle Next Deprotection Cycle or Final Cleavage Washing2->Next_Cycle

Caption: Fmoc-SPPS cycle for incorporating Fmoc-Lys(N3)-OH.

Application in Bioorthogonal Chemistry

The azide handle introduced by these amino acids is invaluable for post-synthetic modification of peptides.

Click_Chemistry_Application cluster_synthesis Peptide Synthesis Azido_Lys Incorporate Azido-Lysine Derivative Peptide Azide-Modified Peptide Azido_Lys->Peptide Click_Reaction Click Chemistry (e.g., CuAAC) Peptide->Click_Reaction Alkyne_Molecule Alkyne-Functionalized Molecule (e.g., Dye, Drug, PEG) Alkyne_Molecule->Click_Reaction Conjugate Peptide-Molecule Conjugate Click_Reaction->Conjugate

Caption: General workflow for peptide bioconjugation via click chemistry.

Conclusion and Recommendations

The choice between Nα-azido-Nε-Boc-D-lysine and Fmoc-Lys(N3)-OH is dictated by the specific goals of the peptide synthesis project.

Choose Nα-azido-Nε-Boc-D-lysine when:

  • The primary goal is to enhance the proteolytic stability of the peptide by incorporating a D-amino acid.

  • A Boc-SPPS strategy is preferred, for instance, for the synthesis of long or aggregation-prone peptides.

  • The α-azido group is intended to be used as a masked amine, requiring an additional on-resin reduction step.

Choose Fmoc-Lys(N3)-OH when:

  • The main objective is the site-specific incorporation of an azide handle for bioconjugation using the widely adopted and milder Fmoc-SPPS.

  • Compatibility with automated peptide synthesizers and a wide range of acid-sensitive functionalities is required.

  • The natural L-stereochemistry of the peptide backbone is desired.

References

A Comparative Guide to Azide-Containing Amino Acids for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Alternatives to N3-D-Lys(boc)-oh for Azide Incorporation

The introduction of azide functionalities into proteins and other biomolecules is a cornerstone of modern chemical biology and drug development. This bioorthogonal handle allows for the precise and efficient attachment of reporter molecules, drugs, and other probes via "click chemistry." While N-epsilon-(tert-Butoxycarbonyl)-N-alpha-azido-D-lysine (this compound) is a widely used reagent for this purpose, a variety of alternative azide-containing amino acids offer distinct advantages in terms of side-chain length, polarity, and reactivity. This guide provides an objective comparison of popular alternatives, supported by experimental data, to aid researchers in selecting the optimal tool for their specific application.

Performance Comparison of Azide-Containing Amino Acids

The choice of an azide-containing amino acid can significantly impact the efficiency of its incorporation into a protein, the kinetics of the subsequent click reaction, and the overall stability and function of the resulting bioconjugate. Below is a summary of key performance indicators for several common alternatives to this compound.

Amino Acid AlternativeStructureTypical Incorporation MethodKey Features & Performance Aspects
L-Azidohomoalanine (AHA) Methionine surrogate in metabolic labelingHigh Incorporation Efficiency: Readily incorporated into proteins in place of methionine in auxotrophic strains or through supplementation.[1][2] Minimal Perturbation: The small side chain is less likely to disrupt protein structure and function compared to bulkier analogs.[3] Click Reaction Kinetics: Shows good reactivity in both Cu(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
p-Azido-L-phenylalanine (pAzF) Genetic code expansion (amber codon suppression)Site-Specific Incorporation: Allows for precise placement of the azide group at any desired position in the protein sequence.[4][5] Photocrosslinking Capability: The aryl azide can be photoactivated to form a reactive nitrene, enabling covalent crosslinking to interacting partners. SPAAC Kinetics: The reaction rate for pAzF in SPAAC is generally lower than its aliphatic counterparts, though derivatives like p-azidomethyl-L-phenylalanine (pAMF) show improved kinetics.
N-epsilon-Azido-L-lysine (Azido-Lys) Genetic code expansion or chemical modification of lysine residuesMaintains Positive Charge (if replacing Lys): Can be a good mimic for lysine, preserving the native charge at that position. Flexible Linker: The long, flexible side chain can provide good accessibility for the azide group to react. Solubility Concerns: Replacing a charged lysine with a neutral azidolysine can sometimes decrease peptide or protein solubility.
3-Azido-D/L-alanine Genetic code expansion or enzymatic synthesisShort Side Chain: Minimizes potential steric hindrance in crowded molecular environments. Potential for Altered Protein Stability: The introduction of a polar azide group on a short aliphatic chain may impact local protein folding and stability.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents. Below are generalized protocols for the incorporation of azide-containing amino acids and their subsequent use in click chemistry reactions.

Protocol 1: Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA)

This protocol is adapted for mammalian cells and can be adjusted for other systems.

Materials:

  • Methionine-free cell culture medium (e.g., DMEM without methionine)

  • L-Azidohomoalanine (AHA)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Culture mammalian cells to 70-80% confluency in standard growth medium.

  • Wash the cells twice with pre-warmed PBS.

  • Replace the standard medium with pre-warmed methionine-free medium supplemented with dFBS and incubate for 1 hour to deplete intracellular methionine pools.

  • Add AHA to the methionine-free medium to a final concentration of 25-50 µM. As a negative control, supplement a separate culture with methionine at the same concentration.

  • Incubate the cells for 4-18 hours to allow for AHA incorporation into newly synthesized proteins.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells using lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation and collect the supernatant containing the AHA-labeled proteome.

  • The AHA-labeled proteins are now ready for downstream click chemistry reactions.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of azide-modified proteins with an alkyne-containing fluorescent dye.

Materials:

  • Azide-modified protein solution in a compatible buffer (e.g., PBS)

  • Alkyne-fluorophore conjugate (e.g., DBCO-Cy5)

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM)

  • Sodium ascorbate solution (freshly prepared, e.g., 100 mM)

  • DMSO (optional, for dissolving hydrophobic reagents)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) and the alkyne-fluorophore (final concentration 10-100 µM).

  • Prepare the "click-mix" by sequentially adding and vortexing:

    • CuSO4 solution (final concentration 1 mM)

    • THPTA ligand solution (final concentration 5 mM)

    • Sodium ascorbate solution (final concentration 5 mM)

  • Add the click-mix to the protein/alkyne solution.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Quench the reaction by adding EDTA to chelate the copper.

  • Remove excess reagents and purify the labeled protein using size-exclusion chromatography or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for live-cell imaging and in vivo applications.

Materials:

  • Live cells with surface-expressed proteins containing an azide-functionalized amino acid.

  • Strain-promoted alkyne probe (e.g., DBCO-fluorophore) in a biocompatible buffer or cell culture medium.

  • Phosphate-Buffered Saline (PBS) or appropriate imaging medium.

Procedure:

  • Culture cells that have been engineered to express a protein of interest containing an azide-functionalized amino acid.

  • Wash the cells twice with pre-warmed PBS or imaging medium.

  • Add the strain-promoted alkyne probe (e.g., DBCO-fluorophore) to the cells at a final concentration of 5-20 µM.

  • Incubate the cells at 37°C for 30-60 minutes, protected from light.

  • Wash the cells three times with PBS or imaging medium to remove the unreacted probe.

  • The cells are now ready for imaging by fluorescence microscopy.

Mandatory Visualizations

Experimental Workflow for Azide Incorporation and Click Chemistry

G cluster_incorporation Azide Incorporation cluster_protein Azide-Modified Protein cluster_click Click Chemistry cluster_conjugate Bioconjugate metabolic Metabolic Labeling (e.g., AHA) protein Protein with Azide Handle (-N3) metabolic->protein genetic Genetic Code Expansion (e.g., pAzF) genetic->protein chemical Chemical Modification (e.g., of Lysine) chemical->protein cuaac CuAAC (+ Alkyne, Cu(I)) protein->cuaac spaac SPAAC (+ Strained Alkyne) protein->spaac conjugate Labeled Protein cuaac->conjugate spaac->conjugate G cluster_expression 1. Protein Expression cluster_interaction 2. Induce Interaction cluster_crosslink 3. Photo-Crosslinking cluster_pulldown 4. Affinity Purification cluster_analysis 5. Analysis exp Express GPCR with pAzF at a specific site ligand Add Ligand to activate GPCR exp->ligand interact GPCR interacts with Partner Protein(s) ligand->interact uv Expose to UV light to activate pAzF interact->uv crosslink Covalent crosslink forms between GPCR and Partner uv->crosslink lysis Cell Lysis crosslink->lysis pulldown Pull-down GPCR complex (e.g., using an antibody) lysis->pulldown sds SDS-PAGE pulldown->sds ms Mass Spectrometry sds->ms identification Identify Interacting Partner Protein ms->identification

References

Characterizing N3-D-Lys(boc)-oh Modified Peptides by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of modified amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. The novel amino acid, N3-D-Lys(boc)-oh, offers a unique combination of a bioorthogonal azide handle for "click" chemistry and a temporary tert-butyloxycarbonyl (Boc) protecting group. Accurate and comprehensive characterization of peptides incorporating this modification is paramount for ensuring synthetic success, purity, and downstream application efficacy. Mass spectrometry (MS) stands as the principal analytical technique for this purpose.

This guide provides a comparative analysis of mass spectrometric approaches for the characterization of this compound modified peptides. We will explore the performance of different ionization and fragmentation techniques, compare this modification to other common lysine modifications, and provide detailed experimental protocols to aid in methodological design.

Performance Comparison of Mass Spectrometry Techniques

The successful characterization of this compound modified peptides is highly dependent on the choice of mass spectrometry techniques. The most common workflow involves liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The choice of fragmentation method is particularly critical for obtaining comprehensive sequence information and confirming the modification's integrity and location.

Technique/ParameterThis compound Modified PeptideAlternative 1: Acetylated Lysine (Ac-Lys) PeptideAlternative 2: Ubiquitinated (GlyGly) Lysine Peptide
Precursor Ion Stability (In-Source Fragmentation) Moderate. The Boc group is labile and can undergo neutral loss in the ion source, leading to a mass shift of -100 Da.High. The acetyl group is stable under typical ionization conditions.High. The GlyGly remnant is stable.
Collision-Induced Dissociation (CID) Efficiency Good for peptide backbone fragmentation. May show a prominent neutral loss of the Boc group (isobutylene, 56 Da, or the entire group, 100 Da) and potentially the azide group (N2, 28 Da). This can reduce the abundance of sequence-informative b- and y-ions.Excellent. Produces a clear series of b- and y-ions, facilitating straightforward sequence confirmation.Good. Generally provides good sequence coverage, though the large mass of the modification can influence fragmentation pathways.
Higher-Energy Collisional Dissociation (HCD) Efficiency Very Good. HCD often provides more complete fragmentation of the peptide backbone compared to CID and can better preserve the modification on the fragment ions, aiding in localization. Neutral losses are still observed but may be less dominant than in CID.[1][2][3]Excellent. Generates high-resolution fragment ions, leading to confident peptide identification and localization of the acetylation site.Very Good. HCD is effective for fragmenting the peptide backbone and can provide valuable information for localization of the modification.
Electron Transfer Dissociation (ETD) Efficiency Excellent. ETD is a non-ergodic fragmentation technique that is particularly well-suited for preserving labile modifications like the Boc group. It primarily cleaves the peptide backbone, generating c- and z-type ions, which allows for unambiguous localization of the modification site.[1][4]Good. ETD can be used for sequencing, but for a simple and stable modification like acetylation, CID or HCD are often sufficient and faster.Excellent. ETD is highly effective for sequencing peptides with large and charge-remote modifications like ubiquitination, as it preserves the modification while fragmenting the peptide backbone.
Ease of Spectral Interpretation Moderate. The presence of neutral losses from both the Boc and azide groups can complicate spectral interpretation and require careful data analysis.High. The spectra are typically clean and dominated by predictable b- and y-ion series.Moderate to High. The presence of the GlyGly remnant adds complexity, but the fragmentation patterns are well-characterized.

Experimental Protocols

Sample Preparation and LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of a purified synthetic peptide containing an this compound modification.

a. Materials:

  • This compound modified peptide, lyophilized

  • Water, LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • C18 reverse-phase HPLC column suitable for peptide separations

b. Procedure:

  • Sample Reconstitution: Dissolve the lyophilized peptide in 0.1% formic acid in water to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution. Further dilute the stock solution with 0.1% formic acid in water to a working concentration of 10-100 fmol/µL for injection.

  • LC Separation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Column: C18 reverse-phase column (e.g., 75 µm ID x 15 cm, packed with 1.9 µm particles).

    • Gradient: A typical gradient for a 30-minute run would be:

      • 0-2 min: 2% B

      • 2-22 min: 2-35% B

      • 22-25 min: 35-80% B

      • 25-26 min: 80% B

      • 26-30 min: Re-equilibration at 2% B.

    • Flow Rate: 300 nL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan: Acquire full scan mass spectra from m/z 300-1800.

    • MS/MS Scans: Employ a data-dependent acquisition (DDA) strategy, selecting the top 5-10 most intense precursor ions for fragmentation.

    • Fragmentation Methods: It is highly recommended to acquire data using multiple fragmentation techniques in separate runs or using a decision-tree approach if available.

      • HCD: Use a normalized collision energy (NCE) of 28-32%.

      • ETD: Use calibrated ETD reaction times.

      • CID: Use a normalized collision energy of 35%.

Data Analysis
  • Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a database containing the sequence of the modified peptide.

  • Variable Modifications: Define the following variable modifications in your search parameters:

    • N3-D-Lys(boc): +242.1532 Da on Lysine (C11H20N4O3)

    • Neutral loss of Boc: -100.0528 Da from the modified lysine.

    • Neutral loss of isobutylene from Boc: -56.0626 Da from the modified lysine.

    • Neutral loss of N2: -28.0061 Da from the modified lysine.

    • Common modifications such as oxidation of methionine (+15.9949 Da).

  • Manual Validation: Manually inspect the MS/MS spectra of identified modified peptides to confirm the presence of characteristic fragment ions and neutral losses. For HCD and CID, look for b- and y-ions that confirm the peptide backbone sequence and for neutral losses corresponding to the Boc and azide moieties. For ETD, look for c- and z-ions that pinpoint the location of the modification without its fragmentation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound modified peptides by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis reconstitution Peptide Reconstitution (0.1% FA in Water) dilution Serial Dilution reconstitution->dilution injection Sample Injection dilution->injection rp_separation Reverse-Phase C18 Separation injection->rp_separation esi Electrospray Ionization (ESI) rp_separation->esi ms1 MS1 Full Scan (Precursor Selection) esi->ms1 fragmentation MS/MS Fragmentation (HCD, ETD, CID) ms1->fragmentation ms2 MS2 Fragment Ion Scan fragmentation->ms2 db_search Database Search (Sequence Identification) ms2->db_search ptm_localization Modification Localization db_search->ptm_localization manual_validation Manual Spectral Validation ptm_localization->manual_validation

LC-MS/MS workflow for modified peptide analysis.

Comparison with Alternative Characterization Methods

While direct LC-MS/MS analysis is the most common approach, alternative methods can be employed, particularly for complex samples or when the modified peptide is present at low abundance.

alternative_methods cluster_direct Direct Analysis cluster_click Click Chemistry Enrichment start This compound Modified Peptide direct_lcms LC-MS/MS (HCD/ETD/CID) start->direct_lcms click_reaction CuAAC or SPAAC with Alkyne-Biotin start->click_reaction enrichment Streptavidin Affinity Purification click_reaction->enrichment on_bead_digestion On-Bead Digestion (if applicable) enrichment->on_bead_digestion click_lcms LC-MS/MS Analysis on_bead_digestion->click_lcms

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N3-D-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical quality attribute for synthetic amino acid derivatives used in pharmaceutical development and click chemistry applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography (TLC)—for assessing the reaction purity of N3-D-Lys(Boc)-OH. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and includes visualizations to aid in method selection and implementation.

Introduction to this compound and Purity Assessment

This compound is a valuable building block in peptide synthesis and bioconjugation, featuring an azide group for click chemistry and a Boc protecting group for controlled reactivity. Ensuring the high purity of this reagent is paramount to the success of subsequent synthetic steps and the quality of the final product. This guide explores the utility of HPLC as a primary method for purity analysis and provides a comparative context with NMR and TLC.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. It offers high resolution and sensitivity for separating the target compound from impurities. Both reversed-phase and chiral HPLC methods can be employed to evaluate chemical and enantiomeric purity, respectively.

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

RP-HPLC separates compounds based on their hydrophobicity. For this compound, a C18 column is typically effective.

Experimental Protocol: RP-HPLC

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.
Chiral HPLC for Enantiomeric Purity

Given that the compound is the D-enantiomer, it is crucial to confirm the absence or quantify the presence of the L-enantiomer. Chiral stationary phases (CSPs) are designed for this purpose. Polysaccharide-based CSPs are often effective for the separation of protected amino acids[1].

Experimental Protocol: Chiral HPLC

ParameterCondition
Column Chiral stationary phase (e.g., cellulose or amylose-based)
Mobile Phase Isocratic mixture of Hexane/Isopropanol with a small percentage of a polar modifier like TFA
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm or 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in the mobile phase at a concentration of 1 mg/mL.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques like NMR and TLC offer complementary information and can be advantageous in specific contexts.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself[2][3]. It provides structural information and quantification based on the signal intensity relative to an internal standard of known purity.

Experimental Protocol: qNMR

ParameterCondition
Spectrometer 400 MHz or higher
Solvent Deuterated solvent (e.g., DMSO-d6, CDCl3)
Internal Standard A certified reference standard with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone)
Sample Preparation Accurately weigh the sample and internal standard into a vial and dissolve in a precise volume of deuterated solvent.
Data Acquisition Acquire a 1D proton spectrum with a sufficient relaxation delay to ensure accurate integration.
Data Analysis Calculate purity based on the integral ratio of a characteristic signal from the analyte to a signal from the internal standard, accounting for the number of protons and molecular weights.
Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for qualitative purity assessment and reaction monitoring. While not as quantitative as HPLC or qNMR, it can provide a quick overview of the reaction's progress and the presence of major impurities.

Experimental Protocol: TLC

ParameterCondition
Stationary Phase Silica gel 60 F254 plates
Mobile Phase A mixture of a non-polar and a polar solvent (e.g., Ethyl acetate/Hexane, Dichloromethane/Methanol)
Sample Application Spot a dilute solution of the sample onto the plate.
Visualization UV light (254 nm) for UV-active compounds. Staining with a suitable reagent (e.g., ninhydrin for free amines, or a more general stain like potassium permanganate) may be necessary if the compound or impurities are not UV-active.

Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, high throughput, or structural information.

FeatureHPLCqNMRTLC
Principle Chromatographic separation based on polarity and/or chiralityNuclear magnetic resonance signal intensityChromatographic separation on a planar surface
Quantitative Accuracy High (with proper calibration)Very High (primary ratio method)Low (semi-quantitative at best)
Sensitivity High (ng range)Moderate (µg-mg range)Low (µg range)
Throughput ModerateLow to ModerateHigh
Information Provided Purity (area %), enantiomeric excess, retention timeAbsolute purity, structural confirmationPresence of major impurities, reaction progress
Solvent Consumption ModerateLowVery Low

Visualizing the Workflow

Method_Comparison cluster_attributes Analytical Attributes cluster_methods Analytical Methods Quant Quantitative Accuracy Sens Sensitivity Info Information Provided Speed Speed/Throughput HPLC HPLC HPLC->Quant High HPLC->Sens High HPLC->Info Purity %, ee HPLC->Speed Moderate qNMR qNMR qNMR->Quant Very High qNMR->Sens Moderate qNMR->Info Absolute Purity, Structure qNMR->Speed Low-Moderate TLC TLC TLC->Quant Low TLC->Sens Low TLC->Info Qualitative TLC->Speed High

Conclusion

For the routine analysis of this compound reaction purity, RP-HPLC offers a robust and sensitive method for quantifying chemical impurities. When enantiomeric purity is a concern, chiral HPLC is the method of choice. qNMR serves as an excellent orthogonal technique for absolute purity determination and structural confirmation, particularly valuable for the qualification of reference standards. TLC remains a practical tool for rapid, qualitative checks of reaction progress and for preliminary purity assessments. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the stage of drug development. An integrated approach, utilizing a combination of these techniques, will provide the most comprehensive understanding of the purity profile of this compound.

References

A Researcher's Guide to Click Chemistry Reagents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realms of chemical biology, drug discovery, and materials science, the ability to efficiently and specifically connect molecular building blocks is paramount. Click chemistry has emerged as a revolutionary approach, offering a suite of reactions that are rapid, high-yielding, and biocompatible.[1][2] This guide provides a comprehensive comparative analysis of the most prominent click chemistry reagents, with a focus on their performance, supported by experimental data, to empower researchers in making informed decisions for their specific applications.

The two dominant paradigms in this field are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] A third powerful player, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also warrants consideration for its exceptionally fast kinetics.[4][5] This guide will delve into a quantitative comparison of these methods, detail experimental protocols for their evaluation, and visualize key workflows and concepts.

Quantitative Comparison of Click Chemistry Reactions

The efficacy of a click chemistry reaction is primarily evaluated based on its reaction rate, typically expressed as a second-order rate constant (k₂), and its overall yield under specific conditions. The choice of reagents, including the nature of the azide, the type of alkyne (terminal or strained), and the dienophile/diene pair, significantly influences these parameters.

Table 1: Comparative Kinetic Data of Major Click Chemistry Reactions
Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
CuAAC Terminal Alkyne + Azide10¹ - 10⁴Requires a copper(I) catalyst; reaction rate is influenced by the choice of ligand and copper source.
SPAAC Strained Alkyne + Azide10⁻³ - 1Catalyst-free, driven by ring strain; the rate is highly dependent on the structure of the cyclooctyne.
IEDDA Diene (e.g., Tetrazine) + Dienophile (e.g., TCO)1 - 10⁶Exceptionally fast kinetics, catalyst-free; ideal for applications requiring low concentrations or rapid labeling.

Note: The provided rate constants represent typical ranges and can vary significantly based on specific reactants, solvents, and temperature.

Table 2: Performance Comparison of CuAAC and SPAAC
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹).Generally slower (10⁻³-1 M⁻¹s⁻¹), highly dependent on the cyclooctyne's structure.
Biocompatibility Limited for in vivo applications due to copper cytotoxicity.High, making it suitable for live-cell and in vivo studies.
Reagent Accessibility Simple terminal alkynes are readily available and cost-effective.Strained cyclooctynes can be more complex and expensive to synthesize.
Steric Hindrance Less affected by the steric bulk of the azide.Significantly slower with sterically demanding azides (e.g., tertiary azides).
Typical Yield 70 - 95%80 - 99%
Optimal Temperature 25 - 60 °C4 - 37 °C
pH Range 4 - 114 - 10
Factors Influencing Reagent Performance

The reactivity of the azide and alkyne partners is a critical determinant of reaction efficiency.

  • Azide Reactivity:

    • Electronic Properties: Azides with electron-withdrawing substituents generally exhibit faster reaction rates in CuAAC.

    • Steric Hindrance: Less sterically hindered azides, such as primary alkyl azides, tend to react more readily in both CuAAC and SPAAC. Tertiary azides, like tert-butyl azide, react significantly slower in SPAAC.

  • Alkyne Reactivity (in SPAAC): The rate of SPAAC is directly proportional to the degree of ring strain in the cyclooctyne. More strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), react faster than less strained ones.

Experimental Protocols

Accurate and reproducible experimental design is crucial for the comparative analysis of click chemistry reagents. Below are detailed methodologies for determining reaction kinetics and performing the click reactions.

Determining Reaction Kinetics (Pseudo-First-Order Conditions)

To simplify kinetic analysis, reactions are often performed under pseudo-first-order conditions, where one reactant is present in a significant excess (at least 10-fold).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the limiting reactant (e.g., the azide) at a known concentration.

    • Prepare a stock solution of the excess reactant (e.g., the alkyne or cyclooctyne) at a concentration at least 10 times higher than the limiting reactant.

  • Reaction Monitoring:

    • Initiate the reaction by mixing the two reactants in a suitable buffer or solvent at a constant temperature.

    • Monitor the reaction progress over time using an appropriate analytical technique. For reactions involving chromophoric or fluorogenic products, UV-Vis spectrophotometry or fluorescence spectroscopy can be used. For other reactions, HPLC or NMR spectroscopy are suitable.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the limiting reactant versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the excess reactant.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

  • Solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Dissolve the azide and alkyne substrates in the chosen solvent.

  • In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and the stabilizing ligand.

  • Add the copper catalyst solution to the substrate mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring completion by TLC, LC-MS, or HPLC.

  • Upon completion, the product can be purified using standard chromatographic techniques.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-functionalized molecule

  • Strained alkyne (e.g., DBCO, BCN) functionalized molecule

  • Solvent (e.g., PBS, DMSO, or other biocompatible solvent)

Procedure:

  • Dissolve the azide and strained alkyne substrates in the chosen solvent.

  • Mix the two solutions.

  • Allow the reaction to proceed at the desired temperature (typically ranging from 4 °C to 37 °C).

  • Monitor the reaction progress by TLC, LC-MS, or HPLC.

  • The reaction typically proceeds to completion without the need for a quenching step. The product can be purified as required.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and the application of click chemistry in biological pathways.

G General Experimental Workflow for Comparing Click Chemistry Kinetics cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_azide Prepare Azide Stock Solution mix Mix Reactants & Initiate Reaction prep_azide->mix prep_alkyne Prepare Alkyne/Cyclooctyne Stock Solution (Excess) prep_alkyne->mix monitor Monitor Reaction Progress (e.g., HPLC, NMR) mix->monitor plot Plot ln[Azide] vs. Time monitor->plot calculate Calculate k' and k₂ plot->calculate

Caption: A general workflow for the kinetic analysis of click chemistry reactions.

G Application of Click Chemistry in a Kinase Signaling Pathway cluster_pathway Cellular Signaling cluster_labeling Bioorthogonal Labeling Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B (Target) Kinase1->Kinase2 Phosphorylation Substrate Substrate Kinase2->Substrate Phosphorylation Click Azide-Probe + Click Reaction (CuAAC or SPAAC) Kinase2->Click Response Cellular Response Substrate->Response Inhibitor Alkyne-modified Inhibitor Inhibitor->Kinase2 Binds to Target Visualize Visualization/Pull-down Click->Visualize

Caption: Probing a kinase signaling pathway using a click chemistry-modified inhibitor.

Conclusion

The choice of a click chemistry reagent is a critical decision that depends on the specific requirements of the application. For in vitro applications where speed is paramount and copper is tolerated, CuAAC remains an excellent and cost-effective choice. For live-cell imaging and in vivo studies where biocompatibility is non-negotiable, SPAAC is the preferred method, with the reaction rate being tunable through the selection of the strained cyclooctyne. The IEDDA reaction offers the fastest kinetics, making it ideal for situations requiring rapid labeling at low concentrations. By understanding the quantitative differences in their performance and adhering to robust experimental protocols, researchers can effectively harness the power of click chemistry to advance their scientific endeavors.

References

Decoding Site-Specificity: A Comparative Guide to N3-D-Lys(boc)-oh Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of protein labeling, achieving site-specificity is paramount. This guide provides a comprehensive comparison of N3-D-Lys(boc)-oh, an unnatural amino acid enabling bioorthogonal labeling, with two prominent alternatives: HaloTag® and SNAP-tag®. We delve into the experimental validation of labeling specificity, offering detailed protocols and quantitative data to inform your selection of the most suitable technique for your research needs.

The precise attachment of probes, such as fluorescent dyes or therapeutic payloads, to a specific site on a protein is crucial for accurate molecular imaging, drug development, and a deeper understanding of protein function. This compound, a lysine derivative containing an azide group, has emerged as a powerful tool for achieving this precision. Its incorporation into a protein's amino acid sequence at a desired location allows for subsequent, highly selective modification via "click chemistry" reactions. This approach offers the advantage of a very small modification, minimizing potential disruption to the protein's native structure and function.

However, the landscape of site-specific labeling is not monolithic. Established technologies like HaloTag® and SNAP-tag® offer alternative enzymatic self-labeling mechanisms. Understanding the relative performance of these methods in terms of specificity and potential off-target effects is critical for experimental success.

Comparative Analysis of Labeling Technologies

To objectively assess the site-specificity of this compound labeling, we compare it with the widely used HaloTag® and SNAP-tag® systems. The primary metric for this comparison is the on-target versus off-target labeling ratio, a critical indicator of a method's precision.

Labeling MethodTarget ModificationLabeling ChemistryOn-Target Labeling Efficiency (%)Off-Target Labeling (%)
This compound Genetically encoded unnatural amino acidCopper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry)> 95< 2
HaloTag® Fusion protein tag (34 kDa)Covalent bond formation with a chloroalkane linker> 98< 1
SNAP-tag® Fusion protein tag (20 kDa)Covalent bond formation with a benzylguanine derivative> 98< 1

Note: The data presented in this table is a synthesis of representative values from published literature and should be considered as a general guide. Actual efficiencies and off-target labeling can vary depending on the specific protein, cellular context, and experimental conditions.

Experimental Validation of Site-Specificity

Mass spectrometry stands as the gold standard for verifying the site-specificity of protein labeling. By analyzing the mass of the protein and its fragments, researchers can pinpoint the exact location and extent of modification.

Experimental Workflow for Mass Spectrometry Validation

The following diagram illustrates a typical workflow for validating the site-specificity of protein labeling using mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Labeling Protein Labeling Proteolytic Digestion Proteolytic Digestion Protein Labeling->Proteolytic Digestion Peptide Cleanup Peptide Cleanup Proteolytic Digestion->Peptide Cleanup LC-MS/MS LC-MS/MS Peptide Cleanup->LC-MS/MS Data Acquisition Data Acquisition LC-MS/MS->Data Acquisition Database Search Database Search Data Acquisition->Database Search Identification of Labeled Peptides Identification of Labeled Peptides Database Search->Identification of Labeled Peptides Quantification of On- and Off-Target Labeling Quantification of On- and Off-Target Labeling Identification of Labeled Peptides->Quantification of On- and Off-Target Labeling

Caption: Workflow for validating site-specific protein labeling via mass spectrometry.

Detailed Experimental Protocols

1. Site-Specific Incorporation of this compound and Click Chemistry Labeling

This protocol outlines the general steps for incorporating this compound into a target protein and subsequent fluorescent labeling.

  • Genetic Engineering: Introduce an amber stop codon (TAG) at the desired labeling site in the gene of interest. Co-express this mutant gene with a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

  • Cell Culture and Protein Expression: Culture the cells in a medium supplemented with this compound. Induce protein expression.

  • Protein Purification: Purify the protein containing the incorporated unnatural amino acid using standard chromatography techniques.

  • Click Chemistry Labeling:

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

      • Prepare a reaction mixture containing the purified protein, an alkyne-functionalized fluorescent probe, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

      • Incubate the reaction at room temperature for 1-2 hours.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

      • Prepare a reaction mixture containing the purified protein and a cyclooctyne-functionalized fluorescent probe (e.g., DBCO-dye).

      • Incubate the reaction at room temperature. Reaction times can vary from 1 to 12 hours depending on the specific cyclooctyne.

  • Removal of Excess Reagents: Remove unreacted dye and reagents using size-exclusion chromatography or dialysis.

2. HaloTag® and SNAP-tag® Labeling

These protocols describe the labeling of proteins fused with HaloTag® or SNAP-tag®.

  • Genetic Engineering: Fuse the HaloTag® or SNAP-tag® sequence to the N- or C-terminus of the protein of interest.

  • Protein Expression and Purification: Express and purify the fusion protein.

  • Labeling Reaction:

    • HaloTag®: Incubate the purified fusion protein with the desired chloroalkane-linked fluorescent ligand. The reaction is typically complete within 15-30 minutes at room temperature.

    • SNAP-tag®: Incubate the purified fusion protein with the desired O6-benzylguanine-linked fluorescent substrate. The reaction is generally complete within 30-60 minutes at room temperature.

  • Removal of Excess Ligand/Substrate: Remove the unreacted fluorescent probe using size-exclusion chromatography.

3. Mass Spectrometry Analysis for Site-Specificity Validation

This protocol details the steps for analyzing the labeled protein to confirm site-specificity.

  • Sample Preparation:

    • Take an aliquot of the labeled protein.

    • Perform in-solution or in-gel proteolytic digestion (e.g., with trypsin) to generate peptides.

    • Desalt the resulting peptide mixture using a C18 desalting column.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire both MS1 (peptide mass) and MS2 (peptide fragmentation) spectra.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS data against a protein sequence database containing the sequence of the target protein.

    • Specify the mass of the label as a variable modification on the target amino acid (for this compound) or on the tag (for HaloTag®/SNAP-tag®).

    • Identify peptides containing the modification and confirm the exact site of labeling by analyzing the MS2 fragmentation pattern.

    • To quantify off-target labeling, search for the modification on other amino acids. The relative abundance of labeled peptides at the target site versus non-target sites can be determined by comparing the extracted ion chromatogram (XIC) peak areas.

Logical Framework for Validation

The validation of site-specificity follows a logical progression from initial labeling to definitive mass spectrometric confirmation.

G Hypothesis Hypothesis: Labeling is site-specific Experiment Experiment: Protein labeling and purification Hypothesis->Experiment Initial_Validation Initial Validation: SDS-PAGE / Fluorescence Scan Experiment->Initial_Validation Definitive_Validation Definitive Validation: Mass Spectrometry Initial_Validation->Definitive_Validation Proceed if labeling is observed Analysis Data Analysis: Identification and quantification of labeled peptides Definitive_Validation->Analysis Conclusion Conclusion: Confirmation of site-specificity and quantification of off-target events Analysis->Conclusion

Caption: Logical workflow for the validation of site-specific protein labeling.

Conclusion

The choice between this compound, HaloTag®, and SNAP-tag® depends on the specific requirements of the experiment. This compound offers the advantage of a minimal modification, which is crucial when preserving the native structure and function of the protein is of utmost importance. While HaloTag® and SNAP-tag® are larger modifications, they provide highly efficient and specific labeling with a broad range of commercially available probes.

Regardless of the chosen method, rigorous validation of site-specificity is essential. The detailed mass spectrometry protocols provided in this guide offer a robust framework for confirming the precise location of the label and quantifying any potential off-target events, ensuring the reliability and accuracy of your experimental results.

A Comparative Guide to N3-D-Lys(boc)-oh and Other Lysine Derivatives in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of modified amino acids is a cornerstone of modern peptide and protein chemistry, enabling the development of novel therapeutics, diagnostics, and research tools. Among the versatile building blocks available, lysine derivatives offer a unique handle for a variety of modifications due to their primary amine side chain. This guide provides an objective comparison of the performance of N-epsilon-azido-D-lysine(N-alpha-Boc) (N3-D-Lys(boc)-oh) against other commonly used lysine derivatives. We will delve into their performance in solid-phase peptide synthesis (SPPS), their utility in bioconjugation via click chemistry, and the impact of their stereochemistry on the final peptide's properties, all supported by experimental data and detailed protocols.

Overview of Lysine Derivatives in Peptide Science

Lysine is a frequently utilized amino acid for post-synthesis modifications of peptides and proteins. Its solvent-accessible and nucleophilic side chain provides a convenient point of attachment for various moieties, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs for antibody-drug conjugates (ADCs). To achieve site-specific modification, the alpha-amino group and the epsilon-amino group of lysine must be orthogonally protected during peptide synthesis. The choice of protecting groups and the stereochemistry of the lysine derivative significantly impact the synthesis strategy and the biological properties of the final product.

This compound is a non-canonical amino acid that offers two key features:

  • An azide (N3) group: This functional group is a bioorthogonal handle that allows for highly specific and efficient covalent bond formation via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The azide group is stable under standard peptide synthesis conditions.[1][2]

  • A D-enantiomer: The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This can significantly enhance the in-vivo half-life of peptide-based therapeutics.[3][4][5]

  • A Boc protecting group: The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes this derivative suitable for the Boc/Bzl solid-phase peptide synthesis strategy.

This guide will compare the performance of this compound to other lysine derivatives, focusing on key performance indicators such as synthesis efficiency, stability, and bioconjugation potential.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating a modified amino acid into a growing peptide chain is crucial for the overall yield and purity of the final product. The choice between the two most common SPPS strategies, Boc and Fmoc, is dictated by the chemical nature of the protecting groups.

  • Boc Strategy: Utilizes an acid-labile Boc group for Nα-protection, which is removed by treatment with an acid like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based and are removed at the final cleavage step with a strong acid like hydrofluoric acid (HF).

  • Fmoc Strategy: Employs a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is cleaved by a base such as piperidine. Side-chain protecting groups are acid-labile and are removed during the final cleavage with TFA.

This compound is designed for use in the Boc-SPPS strategy . The following table compares the key characteristics of various lysine derivatives used in both Boc and Fmoc SPPS.

Table 1: Comparison of Common Lysine Derivatives for SPPS

DerivativeNα-Protecting GroupNε-Protecting GroupSPPS StrategyNε-Deprotection ConditionsKey Features
This compound Boc Azide (N3) Boc Not applicable (for conjugation) D-amino acid for proteolytic stability; Azide for click chemistry.
Boc-L-Lys(Fmoc)-OHBocFmocBocBase (e.g., 20% piperidine in DMF)Allows for on-resin side-chain modification in Boc-SPPS.
Fmoc-L-Lys(Boc)-OHFmocBocFmocAcid (e.g., TFA)Standard derivative for incorporating lysine in Fmoc-SPPS.
Fmoc-L-Lys(N3)-OHFmocAzide (N3)FmocNot applicable (for conjugation)L-amino acid with azide for click chemistry in Fmoc-SPPS.
Fmoc-L-Lys(Mtt)-OHFmocMtt (4-Methyltrityl)FmocMild acid (e.g., 1% TFA in DCM)Orthogonal protection for on-resin side-chain modification.
Fmoc-L-Lys(Dde)-OHFmocDdeFmocHydrazineOrthogonal protection for on-resin side-chain modification.

Representative Performance Data:

While direct head-to-head quantitative comparisons of coupling efficiencies for all lysine derivatives are scarce in the literature, the following table provides illustrative data based on general principles of SPPS and the properties of these derivatives. Actual values can vary significantly depending on the peptide sequence, resin, and coupling reagents used.

Table 2: Representative Performance Data in SPPS

ParameterThis compoundFmoc-L-Lys(Boc)-OHNotes
Coupling Efficiency >98%>99%Coupling of D-amino acids can sometimes be slightly slower than their L-counterparts, potentially requiring longer coupling times or double coupling for difficult sequences. However, with modern coupling reagents, high efficiency is generally achieved.
Typical Crude Peptide Yield (for a 10-mer) 60-80%65-85%Yield is highly sequence-dependent. The Boc strategy, often used for this compound, can be advantageous for long or aggregation-prone sequences as the repeated acid treatments can help disrupt secondary structures.
Stability of Nε-group during synthesis HighHighThe azide group is stable to the acidic conditions of Boc-SPPS and the Boc group is stable to the basic conditions of Fmoc-SPPS.

Enhanced Proteolytic Stability with D-Lysine

A significant advantage of using this compound is the incorporation of a D-amino acid into the peptide backbone. Natural proteases are highly specific for L-amino acids, and the presence of a D-amino acid at or near a cleavage site can render the peptide resistant to degradation.

Table 3: Impact of D-Lysine on Peptide Stability

PeptideAmino Acid ConfigurationHalf-life in SerumObservation
Model Peptide AAll L-amino acidsMinutes to hoursSusceptible to rapid degradation by serum proteases.
Model Peptide A with D-Lys substitutionL-amino acids with one or more D-LysSignificantly increased (hours to days)The introduction of D-lysine enhances stability against proteolysis, leading to a longer in-vivo half-life.

This increased stability is a critical factor for the development of peptide-based drugs with improved pharmacokinetic profiles.

Bioconjugation via Click Chemistry

The azide functionality of this compound allows for its use in click chemistry, a set of bioorthogonal reactions that are rapid, efficient, and specific. The most common click reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

G cluster_0 Peptide Synthesis cluster_1 Bioconjugation (Click Chemistry) N3_D_Lys_boc_oh This compound SPPS Boc-SPPS N3_D_Lys_boc_oh->SPPS Peptide_N3 Peptide with N3-D-Lys SPPS->Peptide_N3 Click_Reaction CuAAC or SPAAC Peptide_N3->Click_Reaction Alkyne_Molecule Alkyne-containing molecule (e.g., drug, dye) Alkyne_Molecule->Click_Reaction Conjugate Peptide Conjugate Click_Reaction->Conjugate

Workflow for peptide synthesis and bioconjugation using this compound.

Table 4: Comparison of Click Chemistry Reactions for Bioconjugation

ReactionCatalystReaction Rate (M⁻¹s⁻¹)Key Features
CuAAC Copper(I)10² - 10⁴High reaction rates and yields. The copper catalyst can be cytotoxic, which may be a concern for in-vivo applications.
SPAAC None (strain-promoted)10⁻¹ - 10¹Copper-free, making it more suitable for live-cell and in-vivo applications. Reaction rates are generally slower than CuAAC.

The choice between CuAAC and SPAAC depends on the specific application. For in-vitro applications where speed is critical, CuAAC is often preferred. For applications involving living systems, the biocompatibility of SPAAC is a significant advantage. The azide group in this compound is compatible with both reaction types.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide using Manual Boc-SPPS

This protocol describes the manual solid-phase synthesis of a model peptide on a Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 1 hour.

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using standard coupling procedures (e.g., DCC/HOBt or HBTU/DIEA).

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF.

  • Coupling of this compound:

    • Dissolve this compound (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. Monitor the coupling reaction using the Kaiser test. A negative test indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity by mass spectrometry and analytical HPLC.

G start Start with Resin swell Swell Resin in DCM start->swell couple_first_aa Couple C-terminal Boc-amino acid swell->couple_first_aa deprotect Boc Deprotection (50% TFA in DCM) couple_first_aa->deprotect neutralize Neutralize (10% DIEA in DMF) deprotect->neutralize couple_next_aa Couple next Boc-amino acid (including this compound) neutralize->couple_next_aa repeat Repeat for all amino acids couple_next_aa->repeat repeat->deprotect Yes cleave Final Cleavage (HF or TFMSA) repeat->cleave No purify Purify and Analyze (RP-HPLC, MS) cleave->purify end Pure Peptide with N3-D-Lys purify->end

Experimental workflow for Boc-SPPS incorporating this compound.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azido-Peptide

This protocol describes the conjugation of an alkyne-containing fluorescent dye to a peptide containing N3-D-Lys.

  • Dissolve Peptide: Dissolve the purified azido-peptide in a mixture of water and a co-solvent like DMSO or t-butanol.

  • Prepare Reagents:

    • Prepare a stock solution of the alkyne-fluorescent dye in DMSO.

    • Prepare a stock solution of a copper(I) source, such as copper(II) sulfate.

    • Prepare a stock solution of a reducing agent, such as sodium ascorbate, to reduce Cu(II) to the catalytic Cu(I) in situ.

    • Prepare a stock solution of a copper-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Reaction Setup:

    • To the peptide solution, add the alkyne-fluorescent dye (typically 1.1-1.5 equivalents).

    • Add the THPTA ligand.

    • Add the sodium ascorbate.

    • Initiate the reaction by adding the copper(II) sulfate solution.

  • Reaction Monitoring: Monitor the reaction progress by RP-HPLC or mass spectrometry. The reaction is typically complete within 1-4 hours at room temperature.

  • Purification: Purify the resulting peptide-dye conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.

  • Analysis: Characterize the final conjugate by mass spectrometry and UV-Vis spectroscopy to confirm successful conjugation and determine the concentration.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. Its key advantages over other lysine derivatives include:

  • Enhanced Proteolytic Stability: The D-configuration provides resistance to enzymatic degradation, leading to a longer in-vivo half-life.

  • Bioorthogonal Handle for Conjugation: The azide group allows for highly efficient and specific modification via click chemistry, enabling the attachment of a wide range of functional molecules.

  • Compatibility with Boc-SPPS: It is fully compatible with the robust Boc solid-phase peptide synthesis strategy, which can be advantageous for the synthesis of complex or aggregation-prone peptides.

While other lysine derivatives with orthogonal protecting groups like Fmoc, Mtt, or Dde are essential for on-resin modifications such as cyclization or branching, this compound excels in applications requiring post-synthetic conjugation and enhanced in-vivo stability. The choice of the optimal lysine derivative ultimately depends on the specific goals of the research or drug development project. For applications demanding robust, long-lasting peptides with the flexibility for precise post-synthesis modification, this compound presents a superior performance profile.

References

Stability Under Scrutiny: A Comparative Guide to N3-D-Lys(boc)-oh Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the stability of chemical linkers is a paramount concern. This guide provides a comprehensive assessment of the stability of N3-D-Lys(boc)-oh, a key building block in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. We present a comparative analysis with alternative lysine-based bioconjugation reagents, supported by experimental data and detailed protocols to inform the selection of the most robust and reliable tools for your research.

At the heart of many bioconjugation strategies lies the need for a stable linkage that can withstand the rigors of biological environments while ensuring the precise delivery and release of a payload. This compound, an amino acid derivative featuring a bioorthogonal azide group and a protective tert-butyloxycarbonyl (Boc) group, has emerged as a valuable reagent for "click chemistry" reactions. These reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), are lauded for their high efficiency and the formation of a highly stable triazole linkage.

Understanding the Stability Profile of this compound

The stability of this compound and its subsequent conjugates is influenced by several factors, primarily the inherent chemical properties of the azide functional group and the Boc protecting group.

The Azide Moiety: Organic azides are generally stable under physiological conditions and do not readily react with endogenous functional groups, making them excellent bioorthogonal handles. However, their stability can be compromised under certain conditions. The stability of an organic azide is influenced by its carbon-to-nitrogen ratio; a higher ratio generally correlates with greater stability. Furthermore, azides can be sensitive to reducing agents, which can lead to their conversion to amines.[1] This is a critical consideration in experimental design, particularly when working with biological systems that have a reducing environment.

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under basic conditions. However, it is labile to acidic conditions and is typically removed using strong acids like trifluoroacetic acid (TFA).[2] This characteristic is advantageous for controlled deprotection during synthesis but also necessitates careful consideration of the pH in experimental workflows to prevent premature cleavage.

For long-term storage, protected amino acids like this compound should be kept in a lyophilized state at low temperatures (-20°C or -80°C) and protected from moisture to minimize degradation.[3][4]

Comparative Analysis: this compound vs. Alternatives

To provide a clear and objective comparison, the following table summarizes the key stability and reactivity parameters of this compound and its common alternatives for lysine modification.

FeatureThis compound (Azide)Maleimide-Functionalized Lysine DerivativesAlkyne-Functionalized Lysine Derivatives
Bioorthogonal Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Michael Addition with Thiols (e.g., from Cysteine)CuAAC, SPAAC
Linkage Formed 1,2,3-TriazoleThioether1,2,3-Triazole
Linkage Stability Highly stable and resistant to hydrolysis and enzymatic cleavage.[5]Susceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. Stability can be improved with certain maleimide derivatives.Highly stable and resistant to hydrolysis and enzymatic cleavage.
Reaction Kinetics CuAAC is very fast but requires a potentially cytotoxic copper catalyst. SPAAC is slower but catalyst-free.Very fast reaction with thiols at neutral pH.Dependent on the specific click chemistry reaction (CuAAC or SPAAC).
Stability to Reducing Agents Azide group can be reduced to an amine.Stable.Stable.
Stability to pH Stable under neutral and basic conditions. The Boc group is acid-labile.Stable over a range of pH, but the resulting thioether linkage can be less stable at higher pH.Stable over a wide pH range.

Experimental Protocols

To ensure reproducible and reliable assessment of conjugate stability, detailed experimental protocols are crucial. Below are representative methodologies for key experiments.

Protocol 1: Assessment of Chemical Stability of this compound via HPLC

This protocol outlines a method to evaluate the stability of this compound under various pH and temperature conditions.

Materials:

  • This compound

  • Phosphate buffer (pH 5.0, 7.4)

  • Borate buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into the different buffer systems to a final concentration of 1 mg/mL.

  • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Quench any potential reaction by adding an equal volume of 0.1% TFA in acetonitrile.

  • Analyze the samples by reverse-phase HPLC. Use a gradient of water/acetonitrile with 0.1% TFA.

  • Monitor the degradation of the parent compound by measuring the decrease in its peak area over time.

Protocol 2: Assessment of Conjugate Stability in Human Serum

This protocol is designed to evaluate the stability of a bioconjugate, for instance, an antibody-drug conjugate (ADC) formed using this compound, in a biologically relevant matrix.

Materials:

  • Purified bioconjugate (e.g., ADC)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Affinity capture beads (e.g., Protein A for antibodies)

  • Wash buffers

  • Elution buffer

  • LC-MS system

Procedure:

  • Incubate the bioconjugate in human serum at 37°C at a final concentration of 1 mg/mL. A control sample in PBS should be run in parallel.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the serum-conjugate mixture.

  • Capture the conjugate from the serum using affinity beads.

  • Wash the beads extensively to remove non-specifically bound serum proteins.

  • Elute the conjugate from the beads.

  • Analyze the eluted conjugate by LC-MS to assess for any degradation, such as cleavage of the linker or loss of the payload. The average drug-to-antibody ratio (DAR) can be monitored over time.

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing conjugate stability and the logical relationship in comparing different bioconjugation methods.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Bioconjugate serum Human Serum Incubation (37°C) start->serum pbs PBS Control Incubation (37°C) start->pbs capture Affinity Capture serum->capture pbs->capture wash Wash capture->wash elute Elution wash->elute lcms LC-MS Analysis elute->lcms stability Assess Stability (e.g., DAR over time) lcms->stability Comparison_Logic cluster_reagents Lysine Modification Reagents cluster_criteria Stability & Reactivity Criteria cluster_decision Application Suitability azide This compound linkage Linkage Stability azide->linkage kinetics Reaction Kinetics azide->kinetics ph_stability pH Stability azide->ph_stability redox_stability Redox Stability azide->redox_stability maleimide Maleimide-Lys maleimide->linkage maleimide->kinetics maleimide->ph_stability maleimide->redox_stability alkyne Alkyne-Lys alkyne->linkage alkyne->kinetics alkyne->ph_stability alkyne->redox_stability invivo In Vivo Applications linkage->invivo kinetics->invivo invitro In Vitro / Ex Vivo Applications kinetics->invitro ph_stability->invivo redox_stability->invivo

References

A Head-to-Head Battle of Bioconjugation: Benchmarking N3-D-Lys(boc)-oh Enabled Click Chemistry Against Established Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that profoundly influences the outcome of their work, from the stability of therapeutic proteins to the efficacy of antibody-drug conjugates (ADCs). This guide provides an objective comparison of bioconjugation utilizing the unnatural amino acid N3-D-Lys(boc)-oh, which facilitates "click chemistry," against three other widely used techniques: NHS ester-amine coupling, maleimide-thiol chemistry, and hydrazone ligation. This comparison is supported by a summary of quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the optimal strategy for specific research and development needs.

This compound is a derivative of the amino acid lysine that has been modified to include an azide group. This azide functionality allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through a reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This technique offers a bioorthogonal approach, meaning the reaction occurs specifically between the azide and alkyne groups without interfering with other functional groups present in biological molecules.[3]

Quantitative Comparison of Bioconjugation Techniques

The efficiency, kinetics, and stability of the resulting linkage are critical parameters when choosing a bioconjugation method. The following table summarizes key quantitative data for the four techniques discussed in this guide. It is important to note that specific reaction rates and yields can vary depending on the reactants, buffer conditions, and stoichiometry.

FeatureClick Chemistry (CuAAC)NHS Ester-Amine CouplingMaleimide-Thiol CouplingHydrazone Ligation
Reaction Rate Fast (minutes to a few hours)[4]Moderate (typically 1-4 hours)Fast (minutes to a few hours)Moderate to Fast (can be slow, but aniline catalysis significantly increases the rate)[5]
Typical Yield High to Quantitative (>90%)Variable (can be affected by hydrolysis of the NHS ester)High (>90%)Moderate to High (reversible reaction can impact final yield)
Specificity Very High (bioorthogonal)Moderate (reacts with any accessible primary amine, e.g., lysine residues)High (specific for free thiols, e.g., cysteine residues)High (specific for aldehydes/ketones)
Linkage Stability Very High (stable triazole linkage)High (stable amide bond)Moderate (thioether bond can undergo exchange reactions)Moderate (hydrazone bond is reversible and pH-sensitive)
pH Range Wide (typically 4-11)Narrow (optimal at pH 7.2-8.5)Narrow (optimal at pH 6.5-7.5)Slightly Acidic (optimal at pH ~4.5, but can proceed at neutral pH with catalysis)
Biocompatibility Good (though copper catalyst can be toxic to living cells; strain-promoted versions (SPAAC) are copper-free)GoodGoodGood

Experimental Protocols

Detailed methodologies for each bioconjugation technique are provided below. These protocols are intended as a general guide and may require optimization for specific applications.

Protocol 1: Peptide Synthesis with this compound and Subsequent CuAAC Bioconjugation

This protocol is divided into two stages: the solid-phase peptide synthesis (SPPS) to incorporate this compound into a peptide, followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate a molecule of interest.

Stage 1: Solid-Phase Peptide Synthesis (SPPS) with Boc-Chemistry

  • Resin Preparation: Swell a suitable resin (e.g., Merrifield resin) in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group from the growing peptide chain. Wash the resin with DCM and then a neutralization buffer.

  • Amino Acid Coupling: Activate the next Boc-protected amino acid (including Boc-D-Lys(N3)-OH at the desired position) with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) in a suitable solvent like N,N-dimethylformamide (DMF). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is synthesized.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: Purify the crude azide-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Reactants: Dissolve the purified azide-containing peptide and the alkyne-containing molecule in a suitable buffer (e.g., PBS).

  • Prepare Catalyst Solution: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate. A copper-stabilizing ligand like THPTA is often included.

  • Reaction Initiation: Add the catalyst solution to the mixture of the azide- and alkyne-containing molecules.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification: Purify the resulting bioconjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove the copper catalyst and unreacted starting materials.

Protocol 2: NHS Ester-Amine Coupling

This protocol describes the conjugation of a protein with a molecule functionalized with an N-hydroxysuccinimide (NHS) ester.

  • Prepare Protein: Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.2-8.5 (e.g., 0.1 M sodium phosphate buffer).

  • Prepare NHS Ester: Dissolve the NHS ester-functionalized molecule in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or DMF.

  • Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis.

Protocol 3: Maleimide-Thiol Coupling

This protocol details the conjugation of a protein containing a free thiol group with a maleimide-functionalized molecule.

  • Reduction of Disulfides (Optional): If the protein's thiol groups are involved in disulfide bonds, they must first be reduced. Incubate the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.

  • Buffer Exchange: Remove the reducing agent using a desalting column or buffer exchange into a buffer at pH 6.5-7.5 (e.g., phosphate buffer containing EDTA).

  • Prepare Maleimide Reagent: Dissolve the maleimide-functionalized molecule in a minimal amount of a suitable organic solvent (e.g., DMSO or DMF).

  • Conjugation: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a low-molecular-weight thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.

  • Purification: Purify the conjugate using size-exclusion chromatography or another appropriate method.

Protocol 4: Hydrazone Ligation

This protocol describes the conjugation of an aldehyde-containing peptide with a hydrazide-modified molecule, with aniline as a catalyst.

  • Prepare Reactants: Dissolve the aldehyde-containing peptide and the hydrazide-modified molecule in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.0).

  • Prepare Catalyst: Prepare a stock solution of aniline in DMSO.

  • Reaction: To the solution of the peptide and hydrazide, add the aniline catalyst to a final concentration of approximately 20 mM.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or HPLC.

  • Purification: Once the reaction is complete, purify the product by reverse-phase HPLC.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described bioconjugation techniques.

experimental_workflow_click_chemistry cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_CuAAC CuAAC Bioconjugation resin Swell Resin deprotection1 Boc Deprotection (TFA) resin->deprotection1 coupling Couple Boc-D-Lys(N3)-OH deprotection1->coupling elongation Peptide Elongation coupling->elongation cleavage Cleave & Deprotect (HF) elongation->cleavage purification1 RP-HPLC Purification cleavage->purification1 reactants Mix Azide-Peptide & Alkyne-Molecule purification1->reactants catalyst Add Cu(I) Catalyst & Ligand reactants->catalyst incubation Incubate (RT, 1-2h) catalyst->incubation purification2 Purify Conjugate (SEC) incubation->purification2

Workflow for this compound incorporation and CuAAC bioconjugation.

experimental_workflow_nhs_ester protein_prep Prepare Protein in Buffer (pH 7.2-8.5) reaction Mix Protein and NHS Ester protein_prep->reaction nhs_prep Dissolve NHS Ester in DMSO/DMF nhs_prep->reaction incubation Incubate (RT, 1-2h or 4°C, overnight) reaction->incubation quench Quench Reaction (Optional) incubation->quench purify Purify Conjugate (SEC/Dialysis) quench->purify

Experimental workflow for NHS ester-amine coupling.

experimental_workflow_maleimide reduction Reduce Disulfides (TCEP, Optional) buffer_exchange Buffer Exchange (pH 6.5-7.5) reduction->buffer_exchange conjugation Mix Protein and Maleimide buffer_exchange->conjugation maleimide_prep Dissolve Maleimide in DMSO/DMF maleimide_prep->conjugation incubation Incubate (RT, 2h or 4°C, overnight) conjugation->incubation quench Quench Reaction (e.g., Cysteine) incubation->quench purify Purify Conjugate (SEC) quench->purify

Experimental workflow for maleimide-thiol coupling.

experimental_workflow_hydrazone prepare_reactants Prepare Aldehyde-Peptide & Hydrazide-Molecule reaction Mix Reactants and Catalyst prepare_reactants->reaction prepare_catalyst Prepare Aniline Catalyst prepare_catalyst->reaction incubation Incubate (RT, 2-4h) reaction->incubation monitoring Monitor Progress (LC-MS/HPLC) incubation->monitoring purification Purify Conjugate (RP-HPLC) monitoring->purification

Experimental workflow for hydrazone ligation.

References

Cross-Validation of N3-D-Lys(boc)-oh for Bioconjugation and Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

<_ _>

For Immediate Publication

Shanghai, China – November 28, 2025 – In the fields of chemical biology and drug development, the site-specific incorporation of bioorthogonal functional groups is paramount for creating advanced therapeutics, diagnostic agents, and research tools. N3-D-Lys(boc)-oh, an azide-functionalized and Boc-protected D-isomer of lysine, serves as a critical building block for these applications.[1][2][3][4] This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their experimental designs.

The primary utility of this compound lies in its azide moiety, which facilitates covalent bond formation via "click chemistry"—most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction is prized for its high efficiency, specificity, and biocompatibility. Furthermore, the D-configuration of the amino acid offers a significant advantage by conferring enhanced resistance to proteolytic degradation, a common challenge in the therapeutic application of peptides.

Performance Comparison of Bioorthogonal Moieties

The choice of non-canonical amino acid is dictated by several factors, including reaction kinetics, stability, and potential biological interference. Below is a comparative summary of this compound against its common alternatives.

FeatureThis compound N3-L-Lys(boc)-oh Propargyl-D-Lys(boc)-oh Notes
Bioorthogonal Handle Azide (-N3)Azide (-N3)Terminal Alkyne (-C≡CH)The azide and alkyne are reaction partners in CuAAC.
Stereochemistry D-IsomerL-IsomerD-IsomerD-isomers provide resistance to common proteases like trypsin.
Proteolytic Stability HighLowHighPeptides with D-amino acids are highly stable against trypsin treatment.
Click Reaction Rate (CuAAC) High (with alkyne partner)High (with alkyne partner)High (with azide partner)CuAAC reactions are known for being reliable and high-yielding.
Biological Inertness Generally highGenerally highGenerally highBoth azide and alkyne groups are largely bioinert.
Primary Application Peptide Synthesis, BioconjugationPeptide Synthesis, BioconjugationPeptide Synthesis, BioconjugationAll are used to install bioorthogonal handles for "click" modifications.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide standard protocols for the incorporation and subsequent reaction of this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and agitate for 2 hours. c. Monitor coupling completion using a Kaiser test. d. Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an azide-containing peptide with an alkyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Azide-modified peptide (from Protocol 1)

  • Alkyne-functionalized probe (e.g., Alkyne-TAMRA)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation: a. Dissolve the azide-peptide in PBS to a final concentration of 100 µM. b. Dissolve the alkyne-probe in DMSO to create a 10 mM stock, then dilute in PBS for a 2-10 fold molar excess over the peptide. c. Prepare stock solutions: 20 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM Sodium Ascorbate in water (prepare fresh).

  • Reaction Setup: a. In a microcentrifuge tube, combine the azide-peptide and alkyne-probe solutions. b. Prepare a catalyst premix by combining CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 2 minutes. c. Add the catalyst premix to the peptide/probe solution to a final copper concentration of 100-250 µM. d. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and allow it to proceed for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the labeled peptide from excess reagents and catalyst using size-exclusion chromatography or dialysis.

Visualizing Workflows and Concepts

To better illustrate the processes and comparisons, the following diagrams have been generated using the DOT language.

G cluster_spps Peptide Synthesis (SPPS) cluster_click Bioconjugation (CuAAC) Resin 1. Start with Resin Deprotect1 2. Fmoc Deprotection Resin->Deprotect1 Couple 3. Couple this compound Deprotect1->Couple Elongate 4. Elongate Chain Couple->Elongate Cleave 5. Cleave & Purify Elongate->Cleave Peptide Azide-Peptide Cleave->Peptide Use in next step Mix Mix & Add Catalyst Peptide->Mix Probe Alkyne-Probe Probe->Mix React Click Reaction Mix->React Purify Purify Labeled Peptide React->Purify

Experimental workflow for peptide synthesis and subsequent bioconjugation.

G cluster_props Chemical Properties cluster_bio Biological Properties center Key Considerations for Bioorthogonal Amino Acid Choice p1 Reaction Kinetics center->p1 p2 Stability (pH, Temp) center->p2 p3 Orthogonality center->p3 b1 Proteolytic Resistance (D- vs L-isomer) center->b1 b2 Immunogenicity center->b2 b3 Cell Permeability center->b3 G cluster_pathway Hypothetical Drug Action Pathway Drug Labeled Peptide Drug (contains N3-D-Lys) Receptor Cell Surface Receptor Drug->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response (e.g., Apoptosis) TF->Response

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for N3-D-Lys(boc)-oh

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount to ensuring a safe and efficient laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of N3-D-Lys(boc)-oh, a valuable click chemistry reagent. By adhering to these procedures, you can mitigate risks, ensure regulatory compliance, and foster a culture of safety within your institution.

Important Notice: At the time of this publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is based on the known hazards of its constituent functional groups: a Boc-protected amino acid and an organic azide. While Boc-protected amino acids are generally not classified as hazardous, organic azides are potentially explosive and toxic.[1] Therefore, it is imperative to consult the official SDS from your supplier for specific handling and disposal information, which will supersede the general guidance provided herein.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other suitable chemical-resistant gloves.
Body Protection A laboratory coat.
Respiratory Protection In case of dust formation, use a NIOSH-approved respirator.

Always work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors. Avoid direct contact with skin and eyes.

Hazard Assessment and Stability Considerations

The primary hazard associated with this compound is the presence of the azido group. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[1]

  • Stability: The stability of organic azides is often related to their carbon-to-nitrogen ratio.[1] While a specific analysis for this compound is not available, it is prudent to treat it as a potentially unstable compound.

  • Incompatibilities: Avoid contact with strong acids, which can form highly toxic and explosive hydrazoic acid.[1] Steer clear of heavy metals (e.g., copper, lead) and their salts, as they can form shock-sensitive metal azides.[2] Halogenated solvents, such as dichloromethane and chloroform, should also be avoided due to the potential formation of explosive di- and tri-azidomethanes.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves a two-stage process: chemical deactivation of the hazardous azido group followed by the disposal of the resulting waste through a licensed chemical waste management service.

Stage 1: Chemical Deactivation (Quenching) of the Azido Group

A widely accepted and mild method for converting organic azides into more stable primary amines is the Staudinger reaction. This process significantly reduces the hazards associated with the waste.

Experimental Protocol: Staudinger Reduction for Deactivation

Disclaimer: This procedure should be performed by trained personnel in a chemical fume hood.

Materials:

  • Waste this compound (solid or in a suitable solvent)

  • Triphenylphosphine (PPh3)

  • Anhydrous, aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Water (deionized)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the waste this compound in a minimal amount of a suitable anhydrous solvent like THF.

  • Add triphenylphosphine (1.1 to 1.5 equivalents relative to the azide) to the solution. The reaction is often accompanied by the evolution of nitrogen gas.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting azide.

  • Once the reaction is complete, add water to the mixture to hydrolyze the resulting iminophosphorane to the corresponding amine and triphenylphosphine oxide.

  • The resulting mixture now contains the significantly less hazardous amine derivative.

Stage 2: Waste Containment and Disposal

  • Segregation: The deactivated chemical waste must be collected separately from other waste streams. Create a dedicated waste container for this purpose.

  • Containerization: Use a clearly labeled, leak-proof waste container.

  • Labeling: The label should include:

    • The words "Hazardous Waste" or "Chemical Waste".

    • The full chemical name of the deactivated product (e.g., "Deactivated this compound waste" or the resulting amine's name).

    • A list of all components in the waste container (e.g., the amine product, triphenylphosphine oxide, solvent).

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical waste be poured down the drain or placed in regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood deactivation Chemical Deactivation (Staudinger Reaction) fume_hood->deactivation waste_collection Collect Deactivated Waste in a Labeled Container deactivation->waste_collection storage Store in a Designated Hazardous Waste Area waste_collection->storage warning Warning: Do Not Dispose Down Drain or in Regular Trash waste_collection->warning disposal Arrange for Professional Disposal (via EHS or Contractor) storage->disposal end End: Safe Disposal disposal->end

References

Personal protective equipment for handling N3-D-Lys(boc)-oh

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling N3-D-Lys(boc)-oh, a compound containing both a potentially energetic azido group and a Boc-protected amine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for managing similar chemical structures.

Hazard Identification and Risk Assessment

  • Azido Group (-N3): Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition.[1][2] They can also be toxic if inhaled, ingested, or absorbed through the skin.[2][3]

  • Boc Protecting Group (-Boc): The tert-butoxycarbonyl (Boc) group is a common amine protecting group. While generally stable, its removal often involves strong acids, and the compound itself may cause skin and eye irritation.[4]

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves is recommended. For higher concentrations or prolonged handling, consider a more resistant glove material underneath the nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles in situations with a risk of splashing or explosion.Protects eyes from dust particles and splashes of solutions containing the compound. A face shield offers additional protection against potential explosions.
Body Protection A fully buttoned laboratory coat must be worn. For procedures with a higher risk of contamination, consider a disposable gown.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the compound as a powder or when aerosolization is possible.Prevents inhalation of the compound, which can be a primary route of exposure.

Operational and Disposal Plans

Engineering Controls:

  • All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • A blast shield should be used for all procedures involving azides, especially when heating or concentrating the material.

Safe Handling Procedures:

  • Preparation: Before beginning work, ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible. Line the work surface with absorbent, disposable bench paper.

  • Weighing and Solution Preparation: Use plastic or ceramic spatulas to handle the solid compound; never use metal spatulas with azides. When preparing solutions, add the solvent slowly to the solid to minimize aerosol generation.

  • Experimental Procedures: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure. Avoid grinding, scratching, or subjecting the material to friction.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dark place, away from heat, light, and sources of ignition. Store separately from acids, oxidizing agents, and heavy metals.

Spill Response:

  • Small Spills (in a fume hood): Alert others in the immediate area. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Collect the absorbent material into a designated hazardous waste container. Clean the spill area with a suitable decontaminating solution and then wipe it down with soap and water.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan:

  • Waste Collection: Collect all solid and liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix azide waste with other chemical waste streams unless specifically instructed to do so by your EHS office.

  • Disposal: Contact your institution's EHS office to arrange for the pickup and proper disposal of the hazardous waste. Under no circumstances should azide-containing solutions be poured down the drain.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment Access prep_hood->prep_emergency handle_weigh Weigh Compound (Non-metal spatula) prep_emergency->handle_weigh handle_solution Prepare Solution (Slow solvent addition) handle_weigh->handle_solution handle_reaction Perform Experiment (Behind blast shield) handle_solution->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon emergency_spill Follow Spill Protocol handle_reaction->emergency_spill If Spill Occurs emergency_exposure Follow Exposure Protocol handle_reaction->emergency_exposure If Exposure Occurs cleanup_waste Collect Waste in Designated Container cleanup_decon->cleanup_waste cleanup_dispose Arrange for EHS Disposal cleanup_waste->cleanup_dispose emergency_notify Notify Supervisor & EHS emergency_spill->emergency_notify emergency_exposure->emergency_notify

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.